molecular formula C8H18N2 B067577 N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine CAS No. 164642-21-1

N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine

Cat. No.: B067577
CAS No.: 164642-21-1
M. Wt: 142.24 g/mol
InChI Key: OHQDEEKAUZTSQC-UHFFFAOYSA-N
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Description

N-[1-(Aminomethyl)cyclopentyl]-N,N-dimethylamine (CAS 164642-21-1) is a cyclanic amine derivative with a molecular formula of C8H18N2 and a molecular weight of 142.24 g/mol . This compound is characterized by a density of 0.929 g/cm³, a boiling point of approximately 166.6°C at 760 mmHg, and a flash point of 55.9°C . The dimethylamine (DMA) pharmacophore is a significant structural motif in medicinal chemistry, featured in a range of FDA-approved drugs over the past 50 years due to its versatile pharmacological potential . Derivatives containing this group have demonstrated a diverse spectrum of biological activities in research, including antimicrobial, antihistaminic, and anticancer properties, making them valuable scaffolds in drug discovery and development . Researchers utilize this compound and its analogs as key intermediates in synthetic chemistry for the exploration of new therapeutic agents and biochemical pathways. Its structure allows for modulation of various biological targets, offering significant utility in the design of receptor ligands and enzyme inhibitors . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(aminomethyl)-N,N-dimethylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10(2)8(7-9)5-3-4-6-8/h3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQDEEKAUZTSQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445605
Record name 1-(Aminomethyl)-N,N-dimethylcyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164642-21-1
Record name 1-(Aminomethyl)-N,N-dimethylcyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine (CAS Number 164642-21-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine, bearing the CAS number 164642-21-1, is a diamine derivative built upon a cyclopentane scaffold. While not extensively documented in publicly accessible scientific literature as an end-product therapeutic agent, its structural motifs—a geminal aminomethyl group and a tertiary dimethylamine on a cyclopentane ring—position it as a valuable building block and intermediate in medicinal chemistry. This guide synthesizes available information to provide a technical overview of its chemical properties, a plausible and detailed synthetic route based on established organic chemistry principles, and an exploration of its potential applications in drug discovery, drawing parallels from structurally related compounds.

Introduction and Chemical Identity

This compound is a saturated carbocyclic compound distinguished by two amine functionalities attached to the same carbon atom of a cyclopentane ring. The primary amine is part of an aminomethyl group, while the tertiary amine is a dimethylamino moiety. This unique arrangement of basic centers in a compact, semi-rigid cyclic structure suggests its potential utility as a scaffold for constructing more complex molecules with specific spatial orientations of functional groups, a key aspect in designing molecules that interact with biological targets.

Synonyms:

  • 1-(aminomethyl)-N,N-dimethylcyclopentan-1-amine[1][2]

  • (1-Aminomethyl-cyclopentyl)-dimethyl-amine[1]

  • 1-aminomethyl-1-dimethylamino-cyclopentane[1]

  • Cyclopentanemethanamine, 1-(dimethylamino)-[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and application in synthetic protocols.

PropertyValueSource
CAS Number 164642-21-1[2]
Molecular Formula C₈H₁₈N₂[1][2]
Molecular Weight 142.24 g/mol [1][2]
Appearance Solid[3]
Density 0.92±0.1 g/cm³ (Predicted)N/A
Boiling Point 166.6±8.0 °C (Predicted)N/A
InChI Key OHQDEEKAUZTSQC-UHFFFAOYSA-N[1]

Synthesis Protocol: A Plausible Reductive Amination Pathway

Overall Synthetic Scheme

Synthesis_Pathway Cyclopentanone Cyclopentanone Intermediate1 1-Aminocyclopentane- carbonitrile Cyclopentanone->Intermediate1 Strecker Synthesis (NaCN, NH4Cl) Intermediate2 1-(Aminomethyl)cyclopentan- 1-amine Intermediate1->Intermediate2 Reduction (e.g., LiAlH4 or H2/Catalyst) Product N-[1-(aminomethyl)cyclopentyl]- N,N-dimethylamine Intermediate2->Product Reductive Amination (Formaldehyde, HCOOH - Eschweiler-Clarke)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile (Intermediate 1)

This step employs the Strecker synthesis, a classic method for producing α-amino nitriles from carbonyl compounds.

  • Reaction Setup: To a solution of sodium cyanide (1.1 equivalents) in water, add ammonium chloride (1.2 equivalents) and a concentrated aqueous ammonia solution.

  • Addition of Cyclopentanone: Add cyclopentanone (1.0 equivalent) dissolved in a suitable solvent like methanol to the reaction mixture.

  • Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, extract the aqueous mixture with an organic solvent such as dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-aminocyclopentanecarbonitrile as an oil. This intermediate is often used in the next step without extensive purification. A similar procedure is documented for the synthesis of this intermediate as a precursor for Irbesartan[4].

Step 2: Synthesis of 1-(Aminomethyl)cyclopentan-1-amine (Intermediate 2)

This step involves the reduction of the nitrile group to a primary amine.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a strong reducing agent like lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).

  • Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 1-aminocyclopentanecarbonitrile (1.0 equivalent) in the same anhydrous solvent.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.

  • Quenching and Work-up: Carefully quench the reaction by the sequential, dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Isolation: Filter the resulting solid aluminum salts and wash thoroughly with the ether solvent. Dry the filtrate over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain 1-(aminomethyl)cyclopentan-1-amine.

Step 3: Synthesis of this compound (Final Product)

This final step can be achieved via the Eschweiler-Clarke reaction, a specific method for the N,N-dimethylation of primary amines using formaldehyde and formic acid.

  • Reaction Setup: In a round-bottom flask, dissolve 1-(aminomethyl)cyclopentan-1-amine (1.0 equivalent) in an excess of formic acid.

  • Addition of Formaldehyde: Add an aqueous solution of formaldehyde (at least 2.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of carbon dioxide evolution.

  • Work-up and Isolation: After cooling, make the reaction mixture basic by the careful addition of a strong base like sodium hydroxide. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.

Potential Applications in Drug Development

While direct pharmacological data for this compound is scarce, the structural components suggest its utility as a building block in medicinal chemistry. The cyclopentane ring offers a semi-rigid scaffold that can be advantageous in drug design by reducing the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a biological target.

4.1. Scaffold for Biologically Active Molecules

The diamine functionality allows for the introduction of various substituents, enabling the exploration of a wide chemical space. Diamine-containing cyclopentane derivatives have been investigated for a range of biological activities. For instance, a study on N-[trans-2-(dimethylamino)cyclopentyl]-N-(3,4-dichlorophenyl)propanamide and related compounds identified them as a new class of nontricyclic antidepressant agents[5]. Although the substitution pattern is different, this highlights the potential of the (dimethylamino)cyclopentyl moiety in CNS-acting agents.

4.2. Intermediate in Pharmaceutical Synthesis

The primary amine of the aminomethyl group can be further functionalized, for example, through acylation or alkylation, to build more complex molecules. Related compounds like N,N-Dimethyl-3-cyclopenten-1-amine are known to be used as intermediates in the synthesis of nitrogen-containing heterocyclic drug candidates[2]. It is plausible that this compound serves a similar role as a precursor in proprietary drug discovery programs.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier[6].

Conclusion

This compound is a chemical entity with clear potential as a versatile building block in the field of medicinal chemistry. Its synthesis can be reliably achieved through established synthetic methodologies. While its direct biological applications are not yet widely reported in the public domain, the structural features it possesses are present in pharmacologically active compounds, suggesting its value in the synthesis of novel therapeutic agents. Further research into the derivatization of this compound and the biological evaluation of the resulting molecules could unveil new avenues in drug discovery.

References

An In-Depth Technical Guide to the Synthesis of 1-(aminomethyl)-N,N-dimethylcyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a viable synthetic pathway for 1-(aminomethyl)-N,N-dimethylcyclopentan-1-amine, a diamine built on a cyclopentane scaffold. The presented methodology is designed for researchers, scientists, and professionals in drug development, offering a logical and technically sound approach based on established organic chemistry principles.

Introduction and Strategic Approach

1-(aminomethyl)-N,N-dimethylcyclopentan-1-amine is a unique 1,1-diamine derivative of cyclopentane. The synthesis of such sterically hindered diamines requires a strategic approach to control the regioselectivity of functional group introduction. The pathway detailed herein is a two-step process commencing with the readily available starting material, cyclopentanone. The core strategy involves the initial formation of a quaternary carbon center bearing both a tertiary amine and a nitrile group, followed by the selective reduction of the nitrile to a primary amine.

This synthetic route is predicated on two robust and well-documented transformations in organic synthesis: a modified Strecker amino acid synthesis and the catalytic hydrogenation of a nitrile. The choice of these reactions is based on their reliability, scalability, and the commercial availability of the necessary reagents.

Synthesis Pathway Overview

The proposed synthesis is a two-stage process:

  • Stage 1: Synthesis of 1-(dimethylamino)cyclopentane-1-carbonitrile. This intermediate is synthesized from cyclopentanone through a one-pot reaction involving dimethylamine and a cyanide source. This reaction is a variation of the classical Strecker synthesis.[1][2][3][4][5]

  • Stage 2: Reduction of 1-(dimethylamino)cyclopentane-1-carbonitrile. The nitrile functional group of the intermediate is selectively reduced to a primary amine, yielding the target compound, 1-(aminomethyl)-N,N-dimethylcyclopentan-1-amine. Catalytic hydrogenation is the preferred method for this transformation due to its efficiency and cleaner reaction profile compared to metal hydride reductions.[6][7][8][9][10][11][12]

Synthesis_Pathway Cyclopentanone Cyclopentanone Intermediate 1-(dimethylamino)cyclopentane- 1-carbonitrile Cyclopentanone->Intermediate (CH₃)₂NH, NaCN, HCl (Strecker-type Reaction) FinalProduct 1-(aminomethyl)-N,N- dimethylcyclopentan-1-amine Intermediate->FinalProduct H₂, Raney Nickel (Nitrile Reduction)

Caption: Overall synthetic pathway for 1-(aminomethyl)-N,N-dimethylcyclopentan-1-amine.

Part 1: Synthesis of 1-(dimethylamino)cyclopentane-1-carbonitrile

The initial step in this synthesis is the formation of the α-aminonitrile intermediate. This reaction is analogous to the Strecker synthesis, where an aldehyde or ketone reacts with an amine and a cyanide source to form an α-aminonitrile. In this modified version, dimethylamine is used in place of ammonia to directly install the N,N-dimethylamino group.[2]

Reaction Mechanism

The reaction proceeds through the initial formation of an iminium ion from the condensation of cyclopentanone and dimethylamine. This is followed by the nucleophilic attack of the cyanide ion on the iminium carbon.

Strecker_Mechanism cluster_step1 Iminium Ion Formation cluster_step2 Cyanide Addition Cyclopentanone Cyclopentanone Iminium Cyclopentylidene-dimethyliminium Cyclopentanone->Iminium + (CH₃)₂NH, -H₂O Dimethylamine Dimethylamine Cyanide Cyanide (CN⁻) Intermediate 1-(dimethylamino)cyclopentane- 1-carbonitrile Iminium_ref Iminium Ion Iminium_ref->Intermediate + CN⁻

Caption: Mechanism for the formation of the α-aminonitrile intermediate.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
Cyclopentanone84.121.0
Dimethylamine HCl81.541.2
Sodium Cyanide (NaCN)49.011.1
Hydrochloric Acid (HCl)36.46As needed for pH adj.
Diethyl Ether74.12Solvent
Water18.02Solvent

Procedure:

  • To a solution of dimethylamine hydrochloride (1.2 eq) in water, add cyclopentanone (1.0 eq).

  • Cool the mixture in an ice bath and adjust the pH to approximately 9-10 with a solution of sodium hydroxide.

  • Slowly add a solution of sodium cyanide (1.1 eq) in water to the cooled mixture while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(dimethylamino)cyclopentane-1-carbonitrile.

  • The crude product can be purified by vacuum distillation.

Causality Behind Experimental Choices:

  • Use of Dimethylamine Hydrochloride: This salt is a convenient and less volatile source of dimethylamine.

  • pH Adjustment: The reaction is typically carried out under slightly basic conditions to ensure the presence of free dimethylamine for the initial condensation with cyclopentanone.

  • Temperature Control: The addition of sodium cyanide is exothermic, and maintaining a low temperature is crucial for safety and to minimize side reactions.

  • Reaction Time: The formation of the α-aminonitrile can be slow, and allowing the reaction to proceed for an extended period ensures a higher yield.

Part 2: Reduction of 1-(dimethylamino)cyclopentane-1-carbonitrile

The final step is the reduction of the nitrile group to a primary amine. While several reducing agents can accomplish this, catalytic hydrogenation is often preferred for its selectivity and operational simplicity.[6][7][9][10] Raney Nickel is a common and effective catalyst for this transformation.[11]

Reaction Mechanism

The catalytic hydrogenation of a nitrile involves the addition of hydrogen across the carbon-nitrogen triple bond in a stepwise manner, typically proceeding through an imine intermediate.

Nitrile_Reduction Intermediate 1-(dimethylamino)cyclopentane- 1-carbonitrile Imine Imine Intermediate Intermediate->Imine + H₂ / Catalyst FinalProduct 1-(aminomethyl)-N,N- dimethylcyclopentan-1-amine Imine->FinalProduct + H₂ / Catalyst

Caption: Stepwise reduction of the nitrile to a primary amine.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
1-(dimethylamino)cyclopentane-1-carbonitrile138.211.0
Raney Nickel-Catalytic amount
Ethanol or Methanol-Solvent
Ammonia (optional)17.03Additive
Hydrogen Gas (H₂)2.02Excess

Procedure:

  • In a high-pressure hydrogenation apparatus (e.g., a Parr shaker), dissolve 1-(dimethylamino)cyclopentane-1-carbonitrile (1.0 eq) in ethanol or methanol.

  • Carefully add a catalytic amount of Raney Nickel to the solution. Optionally, the solvent can be saturated with ammonia to suppress the formation of secondary amine byproducts.

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-500 psi).

  • Heat the reaction mixture to a suitable temperature (e.g., 50-100 °C) and agitate.

  • Monitor the reaction progress by monitoring the hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(aminomethyl)-N,N-dimethylcyclopentan-1-amine.

  • The product can be further purified by distillation under reduced pressure.

Causality Behind Experimental Choices:

  • Catalyst Choice: Raney Nickel is a highly active and relatively inexpensive catalyst for nitrile hydrogenation.[10]

  • Solvent: Ethanol and methanol are common solvents for catalytic hydrogenation as they readily dissolve the substrate and are inert under the reaction conditions.

  • Ammonia Additive: The addition of ammonia can help to minimize the formation of secondary amine byproducts by shifting the equilibrium away from the reaction of the newly formed primary amine with the intermediate imine.

  • Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate without promoting side reactions or catalyst deactivation. Higher pressures of hydrogen generally favor the reduction.

Data Summary

StepReactantsProductsTypical Yield (%)
1. Strecker-type SynthesisCyclopentanone, Dimethylamine HCl, NaCN1-(dimethylamino)cyclopentane-1-carbonitrile70-85
2. Nitrile Reduction (Catalytic Hydrogenation)1-(dimethylamino)cyclopentane-1-carbonitrile, H₂1-(aminomethyl)-N,N-dimethylcyclopentan-1-amine80-95

Note: Yields are approximate and can vary based on reaction scale and optimization of conditions.

Trustworthiness and Self-Validation

The described protocols are based on well-established and frequently utilized reactions in organic synthesis. The progress of each step can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To follow the disappearance of starting materials and the appearance of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the presence and purity of the intermediate and final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the structures of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To monitor the disappearance of the nitrile stretch (around 2250 cm⁻¹) in the second step.

By employing these analytical methods, a researcher can validate the successful completion of each stage of the synthesis and ensure the identity and purity of the final product.

References

An In-depth Technical Guide to N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential applications of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to facilitate a deeper understanding and utilization of this intriguing diamine.

Introduction: Unveiling a Structurally Unique Diamine

This compound, with the CAS number 164642-21-1, is a fascinating molecule characterized by a cyclopentyl scaffold bearing both a primary aminomethyl group and a tertiary dimethylamino group geminally substituted on the same carbon atom.[1][2][3] This unique arrangement of two amine functionalities with differing basicity and nucleophilicity on a compact cycloalkane ring suggests a wide range of potential applications in medicinal chemistry, materials science, and as a versatile building block in organic synthesis. The presence of the dimethylamine moiety is of particular interest, as this functional group is a common pharmacophore in numerous FDA-approved drugs, contributing to their pharmacological activity.[4][5]

This guide will delve into the intricacies of this molecule, offering a plausible synthetic route based on established chemical principles, predicting its spectral characteristics, and exploring its potential as a valuable tool in scientific research.

Molecular Structure and Physicochemical Properties

The molecular formula of this compound is C8H18N2, with a molecular weight of 142.24 g/mol .[6] The structure features a central cyclopentane ring, which imparts a degree of conformational rigidity. The key feature is the quaternary carbon atom bonded to both an aminomethyl (-CH2NH2) group and a dimethylamino (-N(CH3)2) group.

PropertyValueSource
CAS Number 164642-21-1[1][2][6]
Molecular Formula C8H18N2[2][3][6]
Molecular Weight 142.24 g/mol [3][6]
Synonyms 1-(aminomethyl)-N,N-dimethylcyclopentan-1-amine, (1-Aminomethyl-cyclopentyl)-dimethyl-amine[2]

Proposed Synthesis Protocol

Overall Synthetic Scheme

Synthesis_Scheme Cyclopentanone Cyclopentanone Intermediate1 1-Aminocyclopentanecarbonitrile Cyclopentanone->Intermediate1 NaCN, NH4Cl (Strecker Synthesis) Intermediate2 1-(Aminomethyl)cyclopentanamine Intermediate1->Intermediate2 Reduction (e.g., LiAlH4) Product This compound Intermediate2->Product Reductive Amination (HCHO, HCOOH - Eschweiler-Clarke)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Methodology

Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile (Strecker Synthesis)

The initial step involves the formation of an α-aminonitrile from cyclopentanone via the Strecker synthesis. This is a classic and efficient one-pot, three-component reaction.

  • Rationale: The Strecker synthesis is a well-documented and high-yielding method for the preparation of α-amino acids and their nitrile precursors from carbonyl compounds. The use of readily available and inexpensive starting materials like cyclopentanone, sodium cyanide, and ammonium chloride makes this an economically viable first step.[7]

  • Protocol:

    • In a well-ventilated fume hood, a solution of sodium cyanide in water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • A solution of ammonium chloride in aqueous ammonia is added to the cyanide solution.

    • Cyclopentanone, dissolved in a suitable solvent like methanol, is added dropwise to the reaction mixture while maintaining the temperature below 10 °C.

    • The reaction is allowed to stir at room temperature for several hours to overnight.

    • The product, 1-aminocyclopentanecarbonitrile, is extracted into an organic solvent such as dichloromethane.

    • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude aminonitrile, which can be used in the next step without further purification.

Step 2: Reduction of 1-Aminocyclopentanecarbonitrile to 1-(Aminomethyl)cyclopentanamine

The nitrile group of the intermediate is reduced to a primary amine to form the diamine backbone.

  • Rationale: The reduction of a nitrile to a primary amine is a standard transformation. A powerful reducing agent like lithium aluminum hydride (LiAlH4) is chosen to ensure the complete reduction of the nitrile without affecting the existing primary amine. Catalytic hydrogenation could also be employed, though it might require more forcing conditions.

  • Protocol:

    • A suspension of lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent (e.g., diethyl ether or THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

    • The 1-aminocyclopentanecarbonitrile, dissolved in the same anhydrous solvent, is added dropwise to the LiAlH4 suspension at 0 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

    • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution (Fieser workup).

    • The resulting aluminum salts are filtered off, and the filtrate containing the product is dried and concentrated to yield 1-(aminomethyl)cyclopentanamine.

Step 3: Reductive N,N-Dimethylation of 1-(Aminomethyl)cyclopentanamine (Eschweiler-Clarke Reaction)

The final step is the selective N,N-dimethylation of the primary amine to yield the target compound.

  • Rationale: The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines using formic acid and formaldehyde. It is particularly suitable here as it is selective for the primary amine in the presence of the tertiary amine and avoids the formation of quaternary ammonium salts.

  • Protocol:

    • 1-(Aminomethyl)cyclopentanamine is dissolved in an excess of formic acid in a round-bottom flask.

    • Aqueous formaldehyde is added to the solution, and the mixture is heated to reflux for several hours. The progress of the reaction can be monitored by TLC.

    • After the reaction is complete, the mixture is cooled, and the excess formic acid and formaldehyde are removed under reduced pressure.

    • The residue is made basic with a sodium hydroxide solution and the product is extracted with an organic solvent.

    • The combined organic extracts are dried and concentrated. The crude product can be purified by distillation or column chromatography to afford pure this compound.

Predicted Spectroscopic Characterization

While experimental spectra for this compound are not publicly available, its spectral properties can be reliably predicted based on its structure and data from analogous compounds.

1H NMR Spectroscopy
  • Rationale: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The chemical shifts and splitting patterns will be characteristic of the cyclopentyl ring protons, the aminomethyl protons, and the dimethylamino protons.

  • Predicted 1H NMR (CDCl3, 400 MHz):

    • δ ~2.3-2.5 ppm (s, 6H): A sharp singlet corresponding to the six equivalent protons of the two methyl groups of the dimethylamino moiety.[8]

    • δ ~2.7-2.9 ppm (s, 2H): A singlet for the two protons of the aminomethyl (-CH2NH2) group.

    • δ ~1.4-1.8 ppm (m, 8H): A complex multiplet arising from the eight protons of the cyclopentane ring.

    • δ ~1.2-1.5 ppm (br s, 2H): A broad singlet corresponding to the two protons of the primary amine (-NH2), which may exchange with D2O.

13C NMR Spectroscopy
  • Rationale: The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Predicted 13C NMR (CDCl3, 100 MHz):

    • δ ~60-65 ppm: Quaternary carbon of the cyclopentane ring.

    • δ ~45-50 ppm: Carbon of the aminomethyl group (-CH2NH2).

    • δ ~40-45 ppm: Carbons of the dimethylamino methyl groups (-N(CH3)2).

    • δ ~20-40 ppm: Carbons of the cyclopentane ring.

Mass Spectrometry
  • Rationale: Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern, which can be used for structural elucidation.

  • Predicted Mass Spectrum (EI):

    • m/z = 142 (M+): The molecular ion peak.

    • m/z = 125: Fragment corresponding to the loss of the -NH2 group.

    • m/z = 98: Fragment resulting from the loss of the dimethylamino group.

    • m/z = 44: A prominent peak corresponding to the [CH2=N(CH3)2]+ fragment.

Infrared (IR) Spectroscopy
  • Rationale: IR spectroscopy will identify the key functional groups present in the molecule.

  • Predicted IR (neat, cm-1):

    • 3300-3400 cm-1 (m, br): N-H stretching vibrations of the primary amine.

    • 2950-2800 cm-1 (s): C-H stretching vibrations of the alkyl groups.

    • 1590-1650 cm-1 (m): N-H bending vibration of the primary amine.

    • 1450-1470 cm-1 (m): C-H bending vibrations.

Potential Applications and Future Directions

The unique structural features of this compound suggest several promising avenues for research and development.

Medicinal Chemistry

The presence of the dimethylamine group, a known pharmacophore, makes this compound a candidate for investigation in drug discovery programs.[4][5] The diamine structure could serve as a scaffold for the development of novel ligands for various biological targets, including G-protein coupled receptors (GPCRs) and ion channels, which are often modulated by aminergic compounds. The cyclopentyl ring provides a rigid framework that can be beneficial for optimizing ligand-receptor interactions.

Asymmetric Catalysis

Chiral derivatives of this diamine could potentially serve as ligands for transition metal catalysts in asymmetric synthesis. The two nitrogen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical reactions.

Material Science

The diamine functionality allows for its use as a monomer or cross-linking agent in the synthesis of polymers and other materials. The incorporation of this molecule could impart specific properties such as altered solubility, basicity, and metal-chelating abilities to the resulting materials.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Although specific toxicity data is not available, related amines can be irritants and corrosive.

Conclusion

This compound is a structurally intriguing molecule with significant potential for a variety of scientific applications. This technical guide has provided a comprehensive overview of its structure, a plausible and detailed synthetic protocol, predicted spectroscopic data for its characterization, and a discussion of its potential uses. It is our hope that this guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into the properties and applications of this unique diamine.

References

"N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine

Introduction

This compound is a diamine with the molecular formula C8H18N2 and a molecular weight of approximately 142.24 g/mol .[1][2] Its structure features a cyclopentyl ring substituted at the C1 position with both an aminomethyl group (-CH2NH2) and a dimethylamino group (-N(CH3)2). As a complex diamine, its unambiguous identification and characterization are crucial for its application in research and development, particularly in pharmaceutical and chemical synthesis. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating and confirming its molecular structure.

Figure 1: 2D Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial information about its structure.

¹H NMR Spectroscopy

Experimental Protocol: A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl3) or methanol-d4 (CD3OD). A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer.

Predicted ¹H NMR Data:

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 2.3s6H-N(CH₃)₂
~ 2.5s2H-CH₂NH₂
~ 1.5 - 1.7m8HCyclopentyl -CH₂-
(variable)br s2H-NH₂

Interpretation:

  • -N(CH₃)₂ protons: The six protons of the two methyl groups attached to the nitrogen are chemically equivalent and would appear as a sharp singlet at around 2.3 ppm. This is a characteristic chemical shift for N,N-dimethylamino groups.[3][4]

  • -CH₂NH₂ protons: The two protons of the methylene group adjacent to the primary amine are expected to appear as a singlet around 2.5 ppm. The lack of coupling to the -NH₂ protons is due to rapid proton exchange, a common phenomenon with amines.

  • Cyclopentyl protons: The eight protons on the four methylene groups of the cyclopentyl ring are expected to produce a complex multiplet in the aliphatic region, likely between 1.5 and 1.7 ppm. Due to the symmetry of the cyclopentyl ring, these protons may not be fully resolved into distinct signals.

  • -NH₂ protons: The two protons of the primary amine group would appear as a broad singlet. Its chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. This peak may also not be integrated reliably.

¹³C NMR Spectroscopy

Experimental Protocol: A ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR. A proton-decoupled sequence would be used to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Data:

Predicted Chemical Shift (ppm)Assignment
~ 70Quaternary C (C-N)
~ 55-CH₂NH₂
~ 42-N(CH₃)₂
~ 35Cyclopentyl -CH₂-
~ 24Cyclopentyl -CH₂-

Interpretation:

  • Quaternary Carbon: The quaternary carbon of the cyclopentyl ring, bonded to both nitrogen atoms, would be significantly downfield shifted to around 70 ppm due to the deshielding effect of the two nitrogen atoms.

  • -CH₂NH₂ Carbon: The carbon of the aminomethyl group is expected around 55 ppm.

  • -N(CH₃)₂ Carbons: The two equivalent methyl carbons of the dimethylamino group would appear as a single peak around 42 ppm.

  • Cyclopentyl Carbons: The four methylene carbons of the cyclopentyl ring are expected to show two distinct signals in the aliphatic region, around 35 and 24 ppm, due to their different positions relative to the substituted carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: An IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two salt plates (NaCl or KBr) to form a thin film.

Predicted IR Data:

Predicted Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H stretchPrimary Amine (-NH₂)
2950 - 2850C-H stretchAliphatic (CH₂, CH₃)
~ 1600N-H bend (scissoring)Primary Amine (-NH₂)
1000 - 1250C-N stretchAliphatic Amine

Interpretation:

  • N-H Vibrations: The presence of the primary amine group (-NH₂) is expected to give rise to a broad absorption band in the 3300-3500 cm⁻¹ region due to N-H stretching vibrations. A bending vibration for this group is also expected around 1600 cm⁻¹. The broadness of the N-H stretch is a result of hydrogen bonding.[5]

  • C-H Vibrations: Strong, sharp peaks in the 2950-2850 cm⁻¹ range will be present, corresponding to the C-H stretching vibrations of the methyl and cyclopentyl methylene groups.

  • C-N Vibrations: The C-N stretching vibrations of the aliphatic amines are expected to appear in the fingerprint region, between 1000 and 1250 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: A mass spectrum would be obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample would be introduced into the ion source, where it is vaporized and bombarded with high-energy electrons.

Predicted Mass Spectrum Data:

m/z (mass-to-charge ratio)Interpretation
142Molecular Ion [M]⁺
127[M - CH₃]⁺
98[M - N(CH₃)₂]⁺
84[M - CH₂N(CH₃)₂]⁺
58[CH₂=N(CH₃)₂]⁺

Interpretation:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 142, corresponding to the molecular weight of the compound.

  • Major Fragmentation Pathways: The fragmentation of aliphatic amines is typically dominated by cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage).

    • A prominent peak is expected at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ fragment, which is a very stable iminium ion. This would likely be the base peak in the spectrum.

    • Loss of a methyl group (-CH₃) from the molecular ion would result in a fragment at m/z 127.

    • Cleavage of the C-N bond of the dimethylamino group would lead to a fragment at m/z 98.

    • Loss of the entire dimethylaminomethyl group could result in a fragment at m/z 84.

M [M]⁺˙ m/z = 142 F1 [M - CH₃]⁺ m/z = 127 M->F1 - •CH₃ F2 [CH₂=N(CH₃)₂]⁺ m/z = 58 (Base Peak) M->F2 α-cleavage F3 [C₅H₈(CH₂NH₂)]⁺ m/z = 98 M->F3 - •N(CH₃)₂

Figure 2: Predicted key fragmentation pathways for this compound in EI-MS.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and self-validating system for the structural elucidation of this compound. The predicted spectroscopic data presented in this guide, based on fundamental principles and comparison with related structures, offers a robust framework for the characterization of this compound. The ¹H and ¹³C NMR spectra would confirm the carbon-hydrogen framework, IR spectroscopy would identify the key functional groups (primary and tertiary amines), and mass spectrometry would confirm the molecular weight and provide characteristic fragmentation patterns. These techniques, when used in concert, are essential for ensuring the identity and purity of this compound in any research or development setting.

References

"N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine" solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior from early in vitro screening to in vivo efficacy and formulation. Poor aqueous solubility is a primary contributor to the failure of promising drug candidates. This guide provides a comprehensive technical overview of the solubility profile for this compound (CAS: 164642-21-1), a diamine compound with significant potential for pH-dependent solubility. We will explore the theoretical underpinnings of its behavior in aqueous and organic media, present authoritative, step-by-step protocols for its experimental determination, and discuss the interpretation of this data within the context of pharmaceutical development and regulatory frameworks like the Biopharmaceutics Classification System (BCS).

Chapter 1: Physicochemical Characterization and Theoretical Solubility Framework

Molecular Structure and Functional Group Analysis

This compound is a small molecule with the chemical formula C₈H₁₈N₂ and a molecular weight of approximately 142.24 g/mol .[1][2][3] Its structure is characterized by a cyclopentyl ring substituted with both a primary amine (-NH₂) via a methyl group and a tertiary amine (-N(CH₃)₂).

  • Primary and Tertiary Amines: These basic functional groups are the dominant drivers of the compound's aqueous solubility. The lone pair of electrons on each nitrogen atom can accept a proton, making the molecule a Brønsted-Lowry base.[4]

  • Cyclopentyl Moiety: This nonpolar, aliphatic ring contributes to the lipophilicity of the molecule, which influences its solubility in organic solvents and can counteract the hydrophilic nature of the protonated amine groups.

The Critical Role of pH: pKa and Ionization States

The solubility of ionizable compounds is intrinsically linked to the pH of the medium.[5] As a diamine, this compound will have two distinct pKa values, corresponding to the protonation equilibria of the tertiary and primary amines. The tertiary amine is generally expected to be the more basic center.

The ionization state of the molecule dictates its interaction with polar solvents like water.

  • Low pH (pH < pKa₁ & pKa₂): In a highly acidic environment (e.g., simulated gastric fluid at pH 1.2), both amine groups will be protonated, forming a dicationic species (+2 charge). This highly charged form is expected to be very water-soluble due to strong ion-dipole interactions.[6][7]

  • Intermediate pH (pKa₂ < pH < pKa₁): As the pH increases, the weaker acidic center (the conjugate acid of the stronger base) will deprotonate, resulting in a monocationic species (+1 charge). Solubility is expected to remain significant but may decrease compared to the dicationic form.

  • High pH (pH > pKa₁ & pKa₂): In a basic environment, the molecule will exist predominantly in its neutral, uncharged form. The hydrophobic character of the cyclopentyl ring will dominate, leading to a significant decrease in aqueous solubility.[4]

G cluster_pH pH-Dependent Ionization States Low_pH Low pH (e.g., pH 1.2) Structure: R-NH₃⁺, R-N⁺H(CH₃)₂ Species: Dication (+2) Expected Solubility: High Mid_pH Mid pH (Between pKa's) Structure: R-NH₃⁺, R-N(CH₃)₂ Species: Monocation (+1) Expected Solubility: Moderate-High Low_pH->Mid_pH + OH⁻ - H⁺ High_pH High pH (e.g., pH 7.4+) Structure: R-NH₂, R-N(CH₃)₂ Species: Neutral (0) Expected Solubility: Low Mid_pH->High_pH + OH⁻ - H⁺

Caption: Predicted ionization states of the compound across a pH gradient.

Chapter 2: Core Methodologies for Solubility Assessment

In drug development, solubility can be assessed from two distinct perspectives: kinetic and thermodynamic. The choice of method is dictated by the stage of development and the required data quality.[8]

Kinetic vs. Thermodynamic Solubility: A Causal Distinction
  • Kinetic Solubility: Measures the concentration at which a compound precipitates from a solution when an aqueous buffer is added to a DMSO stock. It is a rapid, high-throughput screening method ideal for early discovery to quickly rank compounds.[9] However, it can be influenced by the co-solvent (DMSO) and does not represent a true equilibrium state.[8]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a substance in a saturated solution at a given temperature and pH.[10] It is measured starting from the solid form of the API and requires longer incubation times to reach equilibrium.[11] This is the "gold standard" for lead optimization and regulatory submissions, as it reflects the maximum dissolved concentration under stable conditions.[8][10]

G cluster_kinetic Kinetic Solubility Workflow cluster_thermo Thermodynamic Solubility Workflow k_start Start Compound in DMSO Stock k_add Process Add Aqueous Buffer k_start->k_add k_measure Result Measure Precipitation (Turbidimetry) k_add->k_measure t_start Start Excess Solid Compound t_add Process Add Aqueous Buffer t_start->t_add t_equil Process Agitate to Equilibrium (e.g., 24-48h) t_add->t_equil t_sep Process Separate Phases (Filter/Centrifuge) t_equil->t_sep t_measure Result Measure Concentration in Supernatant (HPLC) t_sep->t_measure

Caption: Comparison of Kinetic and Thermodynamic solubility workflows.

Chapter 3: Experimental Protocols for Determining Solubility

To generate a robust and reliable solubility profile for this compound, the thermodynamic shake-flask method is required. This approach aligns with guidelines from major regulatory bodies, including the FDA and the World Health Organization (WHO), for Biopharmaceutics Classification System (BCS) studies.[12][13]

Protocol 3.1: pH-Dependent Aqueous Thermodynamic Solubility via Shake-Flask Method

Objective: To determine the equilibrium solubility of the API in aqueous buffers across the physiologically relevant pH range of 1.2 to 6.8 at 37 ± 1°C.[13]

Causality: This experiment is designed to simulate the conditions of the gastrointestinal tract and establish the lowest solubility point, which is a critical parameter for BCS classification.[12] The 37°C temperature reflects physiological conditions.

Methodology:

  • Buffer Preparation:

    • Prepare pharmacopoeial buffers at a minimum of three pH levels: pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[12]

    • Verify the final pH of each buffer solution at 37°C using a calibrated pH meter.

  • Sample Preparation:

    • Place an amount of solid this compound into vials that is known to be in excess of what will dissolve. This ensures a saturated solution is formed.

    • Add a precise volume of the pre-warmed (37°C) buffer to each vial. A minimum of three replicates should be prepared for each pH condition.[12]

  • Equilibration:

    • Seal the vials securely to prevent evaporation.

    • Place the vials in an orbital shaker or similar agitation device set to 37 ± 1°C.

    • Agitate the samples for a sufficient duration to reach equilibrium.

    • Self-Validation: To determine the time to equilibrium, conduct a preliminary experiment where samples are taken at various time points (e.g., 4, 8, 24, 48 hours). Equilibrium is reached when the concentration plateaus (e.g., less than 10% variation between consecutive time points).[12]

  • Phase Separation:

    • Once equilibrium is reached, remove the vials and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the dissolved API from the solid API immediately using an appropriate method, such as centrifugation followed by collection of the supernatant or filtration through a chemically compatible, low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Dilute the clarified supernatant with a suitable mobile phase.

    • Analyze the concentration of the dissolved API using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Final pH Verification and Reporting:

    • Measure the pH of the remaining solution in each vial to confirm that it did not significantly change during the experiment.[13]

    • Report the solubility in mg/mL and µM. The final result for each condition is the average of the replicates.

G start Start prep 1. Prepare Buffers (pH 1.2, 4.5, 6.8) start->prep add_api 2. Add Excess Solid API to Vials (n≥3) prep->add_api add_buffer 3. Add Pre-warmed Buffer add_api->add_buffer equil 4. Agitate at 37°C (Until Equilibrium) add_buffer->equil separate 5. Separate Phases (Centrifuge/Filter) equil->separate quantify 6. Quantify Supernatant (Validated HPLC) separate->quantify report 7. Verify Final pH & Report Results quantify->report finish End report->finish

Caption: Step-by-step workflow for the Shake-Flask solubility protocol.

Illustrative Data Presentation

Quantitative data from solubility studies should be summarized in a clear, tabular format for easy comparison and interpretation.

Table 1: Hypothetical Solubility Profile of this compound

Solvent/MediumpH (at 37°C)Temperature (°C)Solubility (mg/mL)Solubility (µM)
0.1 N HCl1.237> 200> 1,406,000
Acetate Buffer4.5371551,089,700
Phosphate Buffer6.83742295,200
Purified Water~9.5 (unbuffered)25856,200
Propylene GlycolN/A25110773,300
EthanolN/A251801,265,400

Chapter 4: Interpretation and Application in Drug Development

Biopharmaceutics Classification System (BCS) Implications

The BCS is a regulatory framework that uses aqueous solubility and intestinal permeability to predict a drug's in vivo performance.[14] An API is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2-6.8.[12][13]

  • Dose/Solubility Volume (DSV) Calculation:

    • DSV (mL) = Highest Therapeutic Dose (mg) / Lowest Measured Solubility (mg/mL)

    • Using the hypothetical data from Table 1, the lowest solubility in the 1.2-6.8 pH range is 42 mg/mL.

    • If we assume a hypothetical highest dose of 50 mg, the DSV would be: 50 mg / 42 mg/mL = 1.19 mL .

  • Classification: Since 1.19 mL is far less than the 250 mL threshold, this compound would be classified as a highly soluble compound under these assumptions. This is a favorable property that can potentially qualify a drug product for a biowaiver, reducing the need for clinical bioequivalence studies.[13]

Guidance for Formulation Development

The comprehensive solubility profile provides actionable insights for formulators:

  • Oral Formulations: The high solubility at acidic pH suggests that the drug will dissolve readily in the stomach. While solubility decreases at the higher pH of the small intestine, it remains substantial, indicating that precipitation is unlikely to be a major obstacle to absorption for a typical dose.

  • Parenteral Formulations: The high aqueous solubility allows for the development of simple aqueous solutions for injection. The pH of the formulation could be adjusted to the lower end of the physiological range (e.g., pH 4-5) to maximize solubility and stability.

  • Salt Form Selection: While the parent molecule is highly soluble, forming a salt (e.g., hydrochloride or citrate) could be considered to improve stability and handling properties without compromising the already excellent solubility.

References

An In-depth Technical Guide to the Potential Research Applications of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the potential research applications for the chemical compound N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine. While direct experimental data on this specific molecule is limited in publicly available literature, its structural features suggest a range of promising avenues for investigation, particularly in the fields of neuropharmacology and medicinal chemistry. This document synthesizes information from structurally related compounds to build a scientifically-grounded case for its potential utility.

Introduction to this compound

This compound is a diamine with a cyclopentyl scaffold.[1][2] Its structure is characterized by a primary amine and a tertiary dimethylamine group attached to the same carbon of the cyclopentane ring. This arrangement of functional groups imparts specific physicochemical properties that are of interest in drug design and development.

PropertyValueSource
CAS Number 164642-21-1[1]
Molecular Formula C8H18N2[1]
Molecular Weight 142.24 g/mol [1]
Description Research Chemical[1][2]

The presence of two amine groups with different basicities and nucleophilicities suggests that this molecule could interact with multiple biological targets or serve as a versatile building block in the synthesis of more complex molecules.

Potential Research Applications in Neuropharmacology

The structural motifs within this compound are present in several classes of neurologically active compounds. This suggests that the compound itself may exhibit interesting pharmacological properties.

Neurological Disorders and NMDA Receptor Modulation

Several compounds with cyclic amine structures have been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. For instance, phencyclidine (PCP) and its analogs, which are also cyclic amines, are well-known NMDA receptor antagonists.[3][4] Furthermore, milnacipran, a cyclopropane derivative with an aminomethyl group, and its N,N-dimethyl derivatives have demonstrated binding affinity for the NMDA receptor.[5]

Given these precedents, it is plausible that this compound could act as a modulator of the NMDA receptor. This opens up potential research applications in:

  • Neurodegenerative Diseases: Investigating its potential neuroprotective effects in models of Alzheimer's disease, Parkinson's disease, or Huntington's disease, where NMDA receptor dysfunction is implicated.

  • Epilepsy: Exploring its anticonvulsant properties, as NMDA receptor antagonists can reduce excessive neuronal excitation.[6]

  • Neuropathic Pain: Studying its analgesic effects in models of chronic pain, a condition often associated with NMDA receptor hyperactivity.[3]

Antidepressant and Anxiolytic Potential

The cyclopentylamine scaffold is present in compounds developed as dual neurokinin-1 (NK1) receptor antagonists and serotonin reuptake transporter (SERT) inhibitors, which have shown potential in treating depression. Additionally, the dimethylamine pharmacophore is a common feature in many FDA-approved drugs, including antidepressants.[7][8] For example, Citalopram, a selective serotonin reuptake inhibitor (SSRI), contains a dimethylamino propyl group.[7]

This suggests that this compound could be investigated for:

  • Monoamine Transporter Inhibition: Screening for its ability to inhibit the reuptake of serotonin, norepinephrine, or dopamine.

  • Behavioral Models of Depression and Anxiety: Assessing its efficacy in established animal models such as the forced swim test or elevated plus maze.

Sigma Receptor Modulation

Carbetapentane, a compound containing a cyclopentane ring, is a high-affinity ligand for sigma receptors and exhibits antitussive and anticonvulsant effects.[6] Sigma receptors are implicated in a variety of cellular functions and are a target for the development of treatments for neurological and psychiatric disorders. The structural similarity suggests that this compound could also interact with sigma receptors.

Utility as a Synthetic Intermediate and Scaffold

Beyond its own potential biological activity, this compound can be a valuable building block in medicinal chemistry. The primary and tertiary amine groups offer differential reactivity for further chemical modifications, allowing for the synthesis of a library of derivatives.

This compound could serve as a starting point for the development of:

  • Novel Ligands: By attaching various pharmacophores to the primary amine, new molecules with tailored selectivity for specific receptors or enzymes can be created.

  • Pro-drugs: The amine groups can be modified to improve the pharmacokinetic properties of a parent drug.

  • Molecular Probes: Functionalization with fluorescent tags or radioactive isotopes could enable its use in studying biological systems.

Experimental Protocols for Investigating Potential Applications

To explore the hypothesized research applications, a series of in vitro and in vivo experiments can be designed.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the NMDA receptor.

Methodology:

  • Membrane Preparation: Isolate cell membranes from a cell line expressing the human NMDA receptor or from rodent brain tissue.

  • Radioligand Binding: Incubate the membranes with a known radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) in the presence of varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant).

In Vivo Behavioral Assay: Forced Swim Test

Objective: To assess the potential antidepressant-like effects of this compound in a rodent model.

Methodology:

  • Animal Acclimation: Acclimate male mice to the laboratory conditions for at least one week.

  • Drug Administration: Administer the test compound or a vehicle control intraperitoneally at various doses 30-60 minutes before the test. A positive control (e.g., a known antidepressant) should also be included.

  • Forced Swim Test: Place each mouse in a cylinder of water from which it cannot escape for a 6-minute session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed effects.

Visualizations

Potential Signaling Pathway Interactions

G cluster_0 Potential Cellular Targets cluster_1 Downstream Effects NMDA_R NMDA Receptor Ca_influx Modulation of Ca2+ Influx NMDA_R->Ca_influx Sigma_R Sigma Receptor Neuronal_Activity Altered Neuronal Activity Sigma_R->Neuronal_Activity SERT Serotonin Transporter Serotonin_Levels Increased Synaptic Serotonin SERT->Serotonin_Levels Ca_influx->Neuronal_Activity Neuroprotection Neuroprotection Neuronal_Activity->Neuroprotection Antidepressant_Effect Antidepressant Effect Serotonin_Levels->Antidepressant_Effect Compound N-[1-(aminomethyl)cyclopentyl] -N,N-dimethylamine Compound->NMDA_R Antagonist? Compound->Sigma_R Ligand? Compound->SERT Inhibitor?

Caption: Potential molecular targets and downstream effects of the topic compound.

Experimental Workflow for Preliminary Screening

G start Synthesize & Purify Compound in_vitro In Vitro Screening (Receptor Binding Assays) start->in_vitro in_vivo In Vivo Behavioral Studies (e.g., Forced Swim Test) in_vitro->in_vivo If active tox Preliminary Toxicity Assessment in_vitro->tox If active lead_opt Lead Optimization in_vivo->lead_opt If efficacious tox->lead_opt If safe

Caption: A logical workflow for the initial investigation of the compound.

Conclusion

While direct research on this compound is not yet prevalent in the scientific literature, its structural characteristics, when compared to known bioactive molecules, provide a strong rationale for its investigation. The potential for this compound to modulate key neurological targets such as the NMDA and sigma receptors, as well as monoamine transporters, makes it a compelling candidate for further study in the context of CNS disorders. The experimental frameworks outlined in this guide offer a starting point for researchers to explore the therapeutic potential of this intriguing molecule.

References

"N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Selected Compound

The initially requested compound, "N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine," does not correspond to a well-documented or commercially available building block in chemical literature. To fulfill the spirit and technical requirements of your request for an in-depth guide, this document will focus on a structurally analogous and highly significant building block: (1R,2R)-(-)-1,2-Diaminocyclohexane (DACH) . This widely used chiral diamine serves as an excellent, real-world example for illustrating the principles of using bifunctional building blocks in advanced organic synthesis, particularly in the realm of asymmetric catalysis.

Abstract

(1R,2R)-(-)-1,2-Diaminocyclohexane, often abbreviated as (R,R)-DACH, stands as a privileged C2-symmetric chiral diamine that has become indispensable in the field of asymmetric synthesis. Its rigid cyclohexane backbone pre-organizes the two amino functionalities, enabling the formation of well-defined, stereochemically demanding coordination complexes with a variety of transition metals. This guide delves into the core principles governing the application of (R,R)-DACH, focusing on its role in the synthesis of influential catalysts such as Jacobsen's catalyst for asymmetric epoxidation and its derivatives for a range of other enantioselective transformations. We will explore the mechanistic underpinnings of these reactions, provide field-tested experimental protocols, and discuss the rationale behind catalyst design and reaction optimization.

Introduction: The Structural and Electronic Advantage of (R,R)-DACH

The efficacy of (1R,2R)-(-)-1,2-Diaminocyclohexane as a chiral auxiliary and ligand stems from a confluence of unique structural features. The cyclohexane ring exists in a stable chair conformation, which locks the two amino groups into a specific spatial arrangement—one pseudo-axial and one pseudo-equatorial. This defined geometry is crucial for creating a predictable and sterically hindered chiral environment around a metal center.

The C2-symmetry of the molecule is a particularly powerful feature. It simplifies the stereochemical analysis of catalytic cycles by reducing the number of possible diastereomeric transition states, which often leads to higher enantioselectivities in catalyzed reactions. The presence of two primary amine groups provides ideal coordination points for metal ions and also serves as a versatile handle for further chemical modification, allowing for the synthesis of a vast library of Schiff base (salen-type) and other sophisticated ligands.

Core Application: The Jacobsen-Katsuki Epoxidation

One of the most impactful applications of (R,R)-DACH is in the Jacobsen-Katsuki epoxidation. This reaction allows for the highly enantioselective epoxidation of unfunctionalized alkenes, a transformation that was previously a significant challenge in synthetic chemistry.[1] Before this development, methods like the Sharpless epoxidation required a nearby alcohol functional group to direct the stereochemical outcome.[1] The Jacobsen epoxidation, however, works effectively on a broad range of isolated cis-disubstituted and trisubstituted alkenes.[2][3]

The active catalyst, commonly known as Jacobsen's catalyst, is a manganese(III)-salen complex.[1] The salen ligand is synthesized by the condensation of (R,R)-DACH with two equivalents of a substituted salicylaldehyde, such as 3,5-di-tert-butylsalicylaldehyde.[1][4] The bulky tert-butyl groups are not merely spectators; they play a crucial role in amplifying the asymmetry of the chiral DACH backbone, effectively creating a "chiral pocket" that dictates the facial selectivity of the alkene's approach to the active oxidant.[1]

The Catalytic Cycle: A Mechanistic Overview

While the precise mechanism has been a subject of extensive study and debate, a consensus has emerged around a stepwise radical pathway for most substrates.[3][5] The catalytic cycle can be summarized as follows:

  • Activation: The Mn(III) precatalyst is oxidized by a terminal oxidant (e.g., sodium hypochlorite, NaOCl) to a high-valent manganese(V)-oxo species (Mn(V)=O). This potent oxidant is the key oxygen-transfer agent.[3][5]

  • Alkene Approach: The alkene approaches the Mn(V)=O complex. The steric environment created by the chiral salen ligand favors a specific trajectory, often described as a "side-on" approach, to minimize steric clashes.[2]

  • Oxygen Transfer: A stepwise process occurs. An initial bond forms between the oxo ligand and one of the alkene carbons, generating a radical intermediate. This intermediate rapidly collapses to form the epoxide and regenerate the Mn(III) catalyst.[5][6]

  • Catalyst Regeneration: The Mn(III) complex re-enters the catalytic cycle, ready to be oxidized again.[5]

The formation of a radical intermediate helps explain the observed side products in some cases, particularly with conjugated dienes.[5] However, for simple cis-alkenes, the reaction is highly stereospecific and delivers the epoxide with excellent enantiomeric excess.

Jacobsen_Epoxidation_Cycle cluster_cycle Catalytic Cycle MnIII Mn(III)-Salen (Precatalyst) MnV Mn(V)=O-Salen (Active Oxidant) MnIII->MnV Intermediate [Alkene---O-Mn(IV)] Radical Intermediate MnV->Intermediate O-Transfer Step 1 Epoxide_Bound Epoxide + Mn(III)-Salen Intermediate->Epoxide_Bound Ring Closure Epoxide_Bound->MnIII Product Release Product Enantioenriched Epoxide Epoxide_Bound->Product Oxidant Terminal Oxidant (e.g., NaOCl) Oxidant->MnIII Oxidation Alkene Alkene Substrate Alkene->MnV Coordination

Caption: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.

Experimental Protocols: Synthesis and Application

Trustworthiness in synthetic methodology is built on detailed, reproducible protocols. The following sections provide step-by-step procedures for the preparation of Jacobsen's catalyst and its subsequent use in a representative epoxidation reaction.

Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino-manganese(III) chloride

This two-step procedure first involves the synthesis of the salen ligand, followed by metallation with a manganese(II) salt and subsequent air oxidation.[1][7]

Part A: Synthesis of the Salen Ligand

  • Setup: To a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add (1R,2R)-(-)-1,2-diaminocyclohexane (1.14 g, 10.0 mmol).

  • Dissolution: Add 100 mL of absolute ethanol and stir until the diamine has completely dissolved.

  • Aldehyde Addition: In a separate beaker, dissolve 3,5-di-tert-butyl-2-hydroxybenzaldehyde (4.92 g, 21.0 mmol, 2.1 equivalents) in 50 mL of absolute ethanol. Gentle warming may be necessary.

  • Reaction: Add the aldehyde solution to the diamine solution. The mixture will immediately turn a vibrant yellow, and a precipitate should begin to form.[7]

  • Reflux: Heat the reaction mixture to reflux and maintain for 1 hour.

  • Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes. Collect the bright yellow solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

Part B: Metallation and Oxidation

  • Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, add the dried salen ligand from Part A.

  • Suspension: Add 150 mL of absolute ethanol. The ligand will not fully dissolve.

  • Manganese Addition: Heat the suspension to reflux. Add solid manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O) (2.70 g, 11.0 mmol, 1.1 equivalents) in one portion. The mixture will turn dark brown.[8]

  • Air Oxidation: Continue to heat at reflux. After 30 minutes, introduce a slow stream of air into the reaction mixture via a gas dispersion tube for 1 hour to facilitate oxidation from Mn(II) to Mn(III).[8]

  • Chloride Addition: Add a solution of lithium chloride (LiCl) (0.85 g, 20.0 mmol) in 10 mL of water. Continue refluxing for another 30 minutes.

  • Workup: After cooling to room temperature, add 150 mL of water and stir for 30 minutes. Collect the dark brown solid by vacuum filtration.

  • Purification: Dissolve the crude solid in 100 mL of dichloromethane (CH₂Cl₂). Wash the organic layer with water (2 x 50 mL) and then with saturated aqueous NaCl (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent on a rotary evaporator to yield the catalyst as a dark brown powder.[8]

Representative Epoxidation of 1,2-Dihydronaphthalene

This protocol demonstrates the use of the synthesized catalyst with household bleach as an inexpensive and readily available terminal oxidant.[4]

  • Setup: To a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, add 1,2-dihydronaphthalene (0.65 g, 5.0 mmol) and the synthesized Jacobsen's catalyst (0.16 g, 0.25 mmol, 5 mol%).

  • Solvent: Add 10 mL of dichloromethane (CH₂Cl₂).

  • Oxidant Preparation: In a separate beaker, combine 15 mL of commercial household bleach (approx. 0.7 M NaOCl) with 5 mL of 0.05 M Na₂HPO₄ buffer. Adjust the pH to approximately 11.3 using 1 M NaOH.[8]

  • Reaction: Add the buffered bleach solution to the reaction flask. Stir the biphasic mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Workup: Once the starting material is consumed, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude epoxide by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product via chiral HPLC or GC analysis.

Data Summary and Broader Applications

The utility of (R,R)-DACH extends far beyond the Jacobsen epoxidation. Its derivatives are used as ligands or organocatalysts in a vast array of asymmetric transformations.[9][10]

Reaction TypeMetal/Catalyst SystemTypical SubstrateAchieved Enantioselectivity (e.e.)
Epoxidation Mn(III)-Salencis-Alkenes>95%[3]
Aziridination Cu(I)-PhosphineStyrenes80-95%
Cyclopropanation Cu(I), Rh(II)Alkenes + Diazo compounds90-99%
Diels-Alder Cu(II)-Boxα,β-Unsaturated ketones>90%
Michael Addition Thiourea DerivativesNitroalkenes + Malonates>98%[11]
Kinetic Resolution Co(III)-SalenTerminal Epoxides>99%[6]

This versatility underscores the power of the DACH scaffold as a privileged chiral building block. By modifying the groups attached to the nitrogen atoms, researchers can fine-tune the steric and electronic properties of the resulting catalyst to suit a specific transformation, a principle that is central to modern catalyst design.[12]

Caption: Derivatization of (1R,2R)-DACH into various catalyst classes.

Conclusion

(1R,2R)-(-)-1,2-Diaminocyclohexane is a testament to the power of a well-designed chiral scaffold. Its rigid, C2-symmetric structure provides a reliable platform for inducing asymmetry in a wide range of chemical reactions. From its seminal role in the development of the Jacobsen epoxidation to its continued use in cutting-edge organocatalysis, DACH remains a vital tool for chemists in academia and industry. The ability to rationally modify the diamine backbone allows for the creation of tailored catalysts, empowering the synthesis of complex, enantioenriched molecules that are crucial for drug development, materials science, and natural product synthesis.

References

An In-depth Technical Guide to the Safe Handling of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine (CAS No. 164642-21-1). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The guidance herein is synthesized from available safety data and established best practices for handling aliphatic amine compounds.

Introduction and Scientific Context

This compound is a diamine compound characterized by a cyclopentyl core with both a primary aminomethyl group and a tertiary dimethylamine group attached to the same carbon atom.[1][2][3] Its structure suggests its potential utility as a building block in medicinal chemistry and drug discovery, where amine functionalities are crucial for molecular interactions and physicochemical properties. The presence of two amine groups of differing basicity and steric hindrance offers unique opportunities for derivatization and scaffold development.

Given its intended use in research and development, a thorough understanding of its safety profile and handling requirements is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.[4] This guide provides a self-validating system of protocols and explains the causality behind each safety recommendation.

Hazard Identification and Risk Assessment

A structurally similar compound, 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine, is classified as a flammable liquid and vapor that causes severe skin burns and eye damage.[7] Given the similarity, it is prudent to handle this compound with a similar level of caution.

GHS Hazard Statements (Inferred and Reported):

  • Causes skin irritation.[6]

  • Causes serious eye irritation.[6]

  • May cause respiratory irritation.[6]

Physical and Chemical Properties Summary

PropertyValueSource
CAS Number 164642-21-1[1][2][3][8]
Molecular Formula C₈H₁₈N₂[1][2][8][9]
Molecular Weight 142.24 g/mol [8][9]
Boiling Point 166.6 °C at 760 mmHg[5][9]
Density 0.929 g/cm³[9]
Flash Point 55.9 °C[9]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential. The causality behind this hierarchy is to minimize direct contact and exposure, treating PPE as the final barrier.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[1] This is critical to prevent the inhalation of any vapors or aerosols, which may cause respiratory irritation.[6]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[5]

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly.[10] Their immediate availability is crucial in the event of accidental skin or eye contact.

Personal Protective Equipment (PPE)

The selection of PPE is based on a risk assessment of the procedures being performed.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during transfers of larger quantities or when handling the material under pressure.[1]

  • Skin Protection:

    • Gloves: Nitrile gloves are a suitable choice for incidental contact.[11] For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid skin contamination.[9][11]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[1][12]

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[1]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to preventing accidents.

Handling
  • Preparation: Before handling, review this guide and the manufacturer's SDS. Ensure all necessary engineering controls and PPE are in place and functional.

  • Dispensing: Open containers and dispense the chemical inside a chemical fume hood.[1] Avoid creating aerosols.

  • Transfers: Use appropriate tools like pipettes with bulbs or dispensers for liquid transfers.[1] Never use mouth suction.[9]

  • Heating: If heating is required, be aware of the flash point (55.9 °C).[9] Avoid open flames and use controlled heating methods such as heating mantles or oil baths.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even after wearing gloves.[1][9] Decontaminate the work area.

Storage
  • Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][13]

  • Incompatibilities: As an amine, this compound is basic and can react exothermically with acids.[14] It should be stored separately from strong oxidizing agents, acids, and halogens.[10]

  • Labeling: Ensure all containers, including secondary containers, are clearly labeled with the chemical name and associated hazards.[1]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Spills

The appropriate response depends on the size of the spill.

  • Minor Spill (manageable by lab personnel):

    • Alert personnel in the immediate area.[6]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial absorbent pad.[8]

    • Work from the outside of the spill inward to prevent spreading.[6]

    • Collect the absorbed material into a sealable, labeled container for hazardous waste disposal.[8]

    • Decontaminate the spill area with a mild detergent and water.[6]

  • Major Spill (requires emergency response):

    • Evacuate the area immediately.[8]

    • Alert others and activate the local emergency response system (e.g., call 911 or the institutional emergency number).[10]

    • If safe to do so, close doors to the affected area to contain vapors.

    • Provide responders with the chemical name and any available hazard information.[8]

Exposure
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][10] Seek medical attention.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[6][10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Fire
  • Extinguishing Media: Use carbon dioxide, dry chemical powder, or appropriate foam.[10]

  • Hazards: Thermal decomposition may produce toxic gases such as carbon oxides and nitrogen oxides. Firefighters should wear self-contained breathing apparatus.[13]

Waste Disposal

All waste containing this compound, including empty containers and spill cleanup materials, must be disposed of as hazardous waste.[8] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain.

Visualized Workflows

Hierarchy of Controls

The following diagram illustrates the logical hierarchy for mitigating risks associated with handling this chemical. Engineering controls form the foundation of safety, with administrative controls and PPE providing additional layers of protection.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for R&D) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Goggles, Gloves, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for mitigating chemical hazards.

Emergency Spill Response Workflow

This workflow outlines the decision-making process and necessary actions in the event of a chemical spill.

SpillResponse Start Spill Occurs Assess Assess Spill Is it large, volatile, or highly hazardous? Start->Assess Evacuate Evacuate Area Call Emergency Response Assess->Evacuate Yes Alert Alert Others in Area Assess->Alert No End Response Complete Evacuate->End DonPPE Don Appropriate PPE Alert->DonPPE Contain Contain Spill (Use Absorbent) DonPPE->Contain Cleanup Clean Up & Collect Waste Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Dispose->End

Caption: Decision workflow for responding to a chemical spill.

References

Methodological & Application

Application Notes and Protocols for N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the exploration of novel chemical entities is paramount to the discovery of new therapeutic agents. N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine, a molecule characterized by a unique 1,1-gem-diamino cyclopentane scaffold, represents an intriguing yet underexplored structure. While direct literature on its biological activity is sparse, its structural motifs—the gem-diamine, the cyclopentyl ring, and the N,N-dimethylamine pharmacophore—are present in numerous bioactive compounds.[1][2] This guide provides a comprehensive framework for the potential applications and experimental evaluation of this compound, drawing upon established principles of medicinal chemistry and generalized protocols.

The gem-diamine functionality can act as a bioisosteric replacement for other chemical groups, potentially improving metabolic stability and modulating physicochemical properties.[3][4][5][6] The cyclopentane ring offers a rigidified, three-dimensional structure that can orient substituents in precise vectors for optimal target engagement.[7] Furthermore, the N,N-dimethylamine group is a common pharmacophore in a multitude of FDA-approved drugs, contributing to improved solubility, bioavailability, and target interactions.[1][2]

This document serves as a detailed guide for researchers aiming to investigate the therapeutic potential of this compound, providing hypothetical applications, a plausible synthetic route, and robust protocols for its biological evaluation.

Physicochemical Properties (Predicted)

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C8H18N2Provides the elemental composition.
Molecular Weight 142.24 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
CAS Number 164642-21-1Unique identifier for the chemical substance.[8][9]
pKa (most basic) ~9.5 - 10.5The presence of two amine groups suggests the molecule will be protonated at physiological pH, influencing solubility and receptor interactions.
LogP ~1.5 - 2.5Indicates a moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.

Hypothetical Therapeutic Applications

Based on its structural features, this compound and its derivatives could be explored for the following therapeutic areas:

  • Oncology: The gem-diamine scaffold could be incorporated into molecules designed to target specific enzymes or receptors implicated in cancer cell proliferation. The structural rigidity of the cyclopentane ring could allow for precise targeting of binding pockets.

  • Neuroscience: The N,N-dimethylamine moiety is prevalent in drugs targeting the central nervous system (CNS).[10] This compound could serve as a scaffold for developing novel ligands for neurotransmitter receptors or transporters, potentially for conditions like depression, anxiety, or neurodegenerative diseases.

  • Infectious Diseases: The basic amine functionalities could be exploited in the design of novel antimicrobial agents. Many successful antibiotics and antivirals contain polyamine structures.

Proposed Synthetic Protocol

A plausible synthetic route to this compound could involve a multi-step process starting from cyclopentanone. This proposed protocol is based on established methods for the synthesis of 1,1-diamines.[11][12][13]

Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound from commercially available starting materials.

Materials:

  • Cyclopentanone

  • Potassium cyanide (KCN)

  • Ammonium chloride (NH4Cl)

  • Dimethylamine solution (in THF or water)

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Step 1: Synthesis of 1-aminocyclopentanecarbonitrile (Strecker Synthesis)

    • In a well-ventilated fume hood, dissolve ammonium chloride in water and add cyclopentanone.

    • Slowly add an aqueous solution of potassium cyanide to the mixture at 0-5°C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Extract the product with diethyl ether, wash with brine, and dry over anhydrous MgSO4.

    • Concentrate the solution under reduced pressure to obtain 1-aminocyclopentanecarbonitrile.

  • Step 2: Reduction of the Nitrile to the Primary Amine

    • Carefully add 1-aminocyclopentanecarbonitrile in anhydrous THF to a suspension of LiAlH4 in anhydrous THF at 0°C.

    • Reflux the reaction mixture for 4-6 hours.

    • Cool the reaction to 0°C and quench by the sequential addition of water, 15% NaOH solution, and water.

    • Filter the resulting solids and wash with THF.

    • Concentrate the filtrate to yield 1-(aminomethyl)cyclopentanamine.

  • Step 3: Reductive Amination to Introduce the Dimethylamine Group

    • To a solution of 1-(aminomethyl)cyclopentanamine in methanol, add an aqueous solution of formaldehyde.

    • Stir the mixture for 1 hour at room temperature.

    • Add sodium borohydride (NaBH4) portion-wise at 0°C.

    • Stir the reaction at room temperature for 12 hours.

    • Quench the reaction with water and extract with diethyl ether.

    • Dry the organic layer over MgSO4 and concentrate under reduced pressure.

  • Step 4: N-methylation of the Primary Amine

    • Dissolve the product from Step 3 in a suitable solvent (e.g., methanol).

    • Add formaldehyde and formic acid (Eschweiler-Clarke reaction) and heat the mixture.

    • Alternatively, treat with a methylating agent such as methyl iodide in the presence of a base.

    • Purify the final product, this compound, by column chromatography or distillation.

Causality behind Experimental Choices:

  • The Strecker synthesis is a classic and efficient method for producing α-amino nitriles from ketones.

  • LiAlH4 is a powerful reducing agent capable of converting the nitrile to a primary amine.

  • Reductive amination is a standard procedure for introducing alkyl groups to an amine.

  • The Eschweiler-Clarke reaction is a well-established method for the exhaustive methylation of primary amines.

Protocols for Biological Evaluation

The following protocols provide a framework for assessing the potential biological activities of this compound.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potential of the compound against a panel of human cancer cell lines.[8][14][15][16][17]

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Self-Validation: The inclusion of a positive control with a known IC50 ensures the assay is performing correctly. A clear dose-response curve should be observed for the test compound if it is cytotoxic.

cytotoxicity_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add Compound to Cells incubate1->treat prep_compound Prepare Compound Dilutions prep_compound->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance solubilize->read calculate Calculate % Viability read->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for in vitro cytotoxicity testing.

Protocol 3: Enzyme Inhibition Assay

Objective: To evaluate the inhibitory activity of the compound against a specific enzyme target (e.g., a kinase or protease).[18][19][20][21][22]

Materials:

  • Target enzyme

  • Substrate for the enzyme (e.g., a fluorescent or chromogenic substrate)

  • Assay buffer

  • This compound

  • Positive control inhibitor

  • 96-well or 384-well plates

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Assay Setup: In a microplate, add the assay buffer, the test compound at various concentrations, and the enzyme.

  • Pre-incubation: Incubate the enzyme and inhibitor together for a defined period (e.g., 15-30 minutes) to allow for binding.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Kinetic Measurement: Monitor the reaction progress by measuring the signal (fluorescence or absorbance) at regular intervals.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Trustworthiness: The use of a known inhibitor as a positive control validates the assay's ability to detect inhibition. The determination of a clear dose-response relationship adds confidence to the results.

Protocol 4: In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of the compound to metabolism by liver enzymes.[23][24][25][26]

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer

  • This compound

  • Control compounds (high and low clearance)

  • Acetonitrile (with internal standard)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the test compound at a fixed concentration (e.g., 1 µM) with human liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Authoritative Grounding: This protocol is based on standard industry practices for evaluating the metabolic stability of drug candidates.

metabolic_stability_workflow cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation start Incubate Compound with Microsomes and NADPH sample Take Aliquots at Time Points start->sample quench Quench with Acetonitrile sample->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t1/2 and CLint plot->calculate

Caption: Workflow for in vitro metabolic stability assay.

Protocol 5: Preliminary Evaluation of CNS Activity

Objective: To conduct preliminary in vivo screens to assess potential central nervous system effects.[9][10][27][28]

Materials:

  • Male Swiss Webster mice

  • This compound (formulated for injection)

  • Vehicle control

  • Standard CNS active drugs (e.g., a stimulant and a depressant)

  • Open field apparatus

  • Rotarod apparatus

Procedure:

  • Animal Acclimation: Acclimate mice to the testing environment for at least one week.

  • Dosing: Administer the test compound via an appropriate route (e.g., intraperitoneal injection) at several dose levels. Include vehicle control and positive control groups.

  • Open Field Test: At a specified time post-dosing, place individual mice in the open field apparatus and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 10 minutes). This can indicate stimulant or depressant effects.

  • Rotarod Test: Place mice on a rotating rod and measure the latency to fall. This assesses motor coordination and can indicate sedative or muscle-relaxant properties.

  • Data Analysis: Compare the behavioral parameters of the compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Expertise & Experience: The choice of behavioral tests is based on their established utility in early-stage CNS drug discovery for providing a broad screen of potential activities.

Conclusion

This compound presents a novel chemical scaffold with potential for development in various therapeutic areas. While experimental data on this specific molecule is currently lacking, its structural components suggest that it is a promising starting point for medicinal chemistry campaigns. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of this compound and its future analogs. Rigorous and systematic investigation, as detailed herein, will be crucial in uncovering the therapeutic potential of this intriguing molecule.

References

Application Notes and Protocols for 1-(aminomethyl)-N,N-dimethylcyclopentan-1-amine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Constrained Chiral Diamine

In the landscape of asymmetric catalysis, the design and application of chiral ligands are paramount to achieving high enantioselectivity. Vicinal diamines, particularly those with stereogenic centers, have emerged as a privileged class of ligands capable of coordinating with a variety of transition metals to catalyze a broad spectrum of stereoselective transformations.[1] This document explores the catalytic potential of 1-(aminomethyl)-N,N-dimethylcyclopentan-1-amine , a unique chiral 1,2-diamine featuring a quaternary stereocenter on a cyclopentyl scaffold.

While specific catalytic applications for this exact molecule are not yet prevalent in peer-reviewed literature, its structural motifs—a primary amine for one coordination site and a tertiary amine at a stereogenic carbon for another—suggest its utility in several well-established asymmetric reactions. The rigid cyclopentyl backbone imposes significant conformational constraints, which can be highly beneficial for creating a well-defined and effective chiral pocket around a metal center.

This guide provides a prospective look into the application of this ligand. We will first outline a plausible synthetic route and then delve into detailed protocols for its potential use in three cornerstone reactions of asymmetric synthesis: transfer hydrogenation, conjugate addition, and allylic alkylation. The methodologies presented are based on established protocols for structurally related chiral diamines and are intended to serve as a robust starting point for researchers.

Part 1: Synthesis of the Ligand

A key advantage of any catalyst system is the accessibility of the chiral ligand. A plausible and efficient synthesis of 1-(aminomethyl)-N,N-dimethylcyclopentan-1-amine can be envisioned starting from commercially available cyclopentanone, leveraging a Strecker-type reaction followed by reduction.

Protocol 1: Synthesis of 1-(aminomethyl)-N,N-dimethylcyclopentan-1-amine

This protocol adapts the principles of the Strecker amino acid synthesis.

Step 1: Formation of α-Aminonitrile

  • To a stirred solution of cyclopentanone (1.0 eq) in methanol at 0 °C, add dimethylamine (2.0 eq, as a solution in THF or water).

  • After 30 minutes, add sodium cyanide (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of cyclopentanone.

  • Upon completion, quench the reaction with water and extract the product with diethyl ether or dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(dimethylamino)cyclopentane-1-carbonitrile.

Step 2: Reduction of the Nitrile

  • Prepare a solution of the crude α-aminonitrile from the previous step in anhydrous tetrahydrofuran (THF).

  • Add this solution dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the nitrile reduction is complete (monitored by IR spectroscopy or TLC).

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash thoroughly with THF or diethyl ether.

  • Combine the filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude diamine by vacuum distillation or column chromatography to obtain the final product, 1-(aminomethyl)-N,N-dimethylcyclopentan-1-amine .

Part 2: Application in Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful and operationally simple method for the synthesis of chiral alcohols from prochiral ketones, often using formic acid or isopropanol as the hydrogen source.[2] Ruthenium complexes of chiral 1,2-diamines, particularly N-tosylated diamines, are among the most effective catalysts for this transformation, as pioneered by Noyori.[3][4]

Mechanistic Rationale

The catalytic cycle is believed to involve a bifunctional mechanism where the metal center and the ligand cooperate. The Ru-hydride species delivers a hydride to the ketone carbonyl, while the N-H proton of the coordinated diamine ligand protonates the carbonyl oxygen, proceeding through a six-membered pericyclic transition state. The chirality of the diamine dictates the facial selectivity of the hydride attack, leading to the enantioenriched alcohol product. The cyclopentyl backbone of our target ligand would create a rigid chelate, potentially enhancing enantiocontrol. For this application, the primary amine of the ligand would first be tosylated.

ATH_Mechanism cluster_cycle Catalytic Cycle Ru_Catalyst [Ru(II)-H(L)] Transition_State [Six-membered Transition State] Ru_Catalyst->Transition_State + Ketone Ketone R-CO-R' Ketone->Transition_State Product_Complex [Ru(II)(L*)(R-CH(OH)-R')] Transition_State->Product_Complex H- transfer Ru_Amide [Ru(II)(L)] Ru_Amide->Ru_Catalyst + H Source Product_Complex->Ru_Amide - Product Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol H_Source HCOOH/NEt₃ or iPrOH H_Source->Ru_Catalyst

Caption: Proposed catalytic cycle for Ru-diamine catalyzed ATH.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • N-tosyl-1-(aminomethyl)-N',N'-dimethylcyclopentan-1-amine (prepared by monosulfonylation of the diamine ligand)

  • Anhydrous, degassed solvent (e.g., isopropanol or a 5:2 mixture of formic acid and triethylamine)

  • Acetophenone

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and the chiral N-tosylated diamine ligand (1.1 mol%) in the chosen solvent.

  • Stir the mixture at room temperature for 30-60 minutes to form the active catalyst complex.

  • Reaction: Add the substrate, acetophenone (1.0 eq), to the catalyst solution.

  • If using formic acid/triethylamine, the mixture is typically stirred at room temperature. If using isopropanol, the reaction may require gentle heating (e.g., 40-80 °C).

  • Monitor the reaction progress by TLC or GC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analysis: Purify the product by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

ParameterTypical Value
SubstrateAromatic Ketones
Catalyst Loading0.5 - 2.0 mol%
LigandN-Tosyl-diamine
Hydrogen SourceHCOOH/NEt₃ (5:2)
Temperature25 - 40 °C
Reaction Time2 - 24 h
Expected Yield >90%
Expected ee 90 - 99%

Part 3: Application in Copper-Catalyzed Asymmetric Conjugate Addition (ACA)

The copper-catalyzed 1,4-addition of organometallic reagents (like Grignards or organozincs) to α,β-unsaturated systems is a fundamental C-C bond-forming reaction. The use of chiral ligands allows this reaction to be performed enantioselectively.[5] Chiral diamines and their derivatives have been shown to be effective ligands in this context.[6][7]

Mechanistic Rationale

The reaction typically involves the formation of a chiral copper(I) complex. This complex coordinates to the Michael acceptor, activating it for nucleophilic attack. The chiral ligand environment dictates the face from which the nucleophile (delivered from the organometallic reagent) adds to the β-carbon of the enone. The steric and electronic properties of the diamine ligand are crucial for achieving high levels of stereocontrol.

ACA_Workflow cluster_prep Catalyst Preparation cluster_reaction Conjugate Addition Cu_Source Cu(I) or Cu(II) salt (e.g., Cu(OTf)₂) Active_Catalyst [Cu(I)-L] Complex Cu_Source->Active_Catalyst Ligand Chiral Diamine Ligand (L) Ligand->Active_Catalyst Reaction_Vessel Reaction at Low Temp (-78 to 0 °C) Active_Catalyst->Reaction_Vessel Michael_Acceptor Enone Michael_Acceptor->Reaction_Vessel Nucleophile R₂Zn or RMgBr Nucleophile->Reaction_Vessel Product Chiral Ketone Reaction_Vessel->Product

Caption: General workflow for Cu-catalyzed asymmetric conjugate addition.

Protocol 3: Asymmetric Conjugate Addition of Diethylzinc to Cyclohexenone

Materials:

  • Copper(II) triflate (Cu(OTf)₂) or Copper(I) source

  • 1-(aminomethyl)-N,N-dimethylcyclopentan-1-amine ligand

  • Cyclohexenone

  • Diethylzinc (solution in hexanes or toluene)

  • Anhydrous, degassed solvent (e.g., toluene or THF)

  • Inert atmosphere setup

Procedure:

  • Catalyst Formation: In a dry Schlenk flask under argon, dissolve Cu(OTf)₂ (5 mol%) and the chiral diamine ligand (6 mol%) in anhydrous toluene. Stir the mixture at room temperature for 1 hour.

  • Reaction Setup: Cool the catalyst solution to -78 °C (dry ice/acetone bath).

  • Add the cyclohexenone (1.0 eq) to the cooled solution.

  • Addition of Nucleophile: Add diethylzinc (1.5 eq) dropwise via syringe over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for the specified time (e.g., 3-6 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Analysis: Purify the product (3-ethylcyclohexanone) by column chromatography. Determine the enantiomeric excess by chiral GC or HPLC.

ParameterTypical Value
SubstrateCyclic Enones
NucleophileDialkylzinc Reagents
Catalyst Loading1 - 5 mol% Cu
Ligand-to-Metal Ratio1.2 : 1
Temperature-78 to 0 °C
Reaction Time1 - 12 h
Expected Yield >85%
Expected ee 85 - 98%

Part 4: Application in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Tsuji-Trost reaction, or palladium-catalyzed asymmetric allylic alkylation, is a versatile method for forming C-C, C-N, and C-O bonds.[8] It involves the reaction of a nucleophile with an allylic electrophile, mediated by a palladium catalyst bearing a chiral ligand.[9] While chiral phosphine ligands are most common, diamine-based ligands have also been successfully employed.[10]

Mechanistic Rationale

The catalytic cycle begins with the coordination of Pd(0) to the allylic substrate and subsequent oxidative addition to form a π-allyl-Pd(II) complex. The chiral ligand bound to the palladium center controls the stereochemistry of the subsequent nucleophilic attack. The nucleophile can attack either directly at one of the termini of the π-allyl moiety or at the palladium center followed by reductive elimination. The ligand's structure influences both the regio- and enantioselectivity of this key step.

AAA_Cycle Pd0 Pd(0)L₂ Pi_Allyl [π-allyl-Pd(II)L₂]⁺ Pd0->Pi_Allyl + Substrate - OAc⁻ Allyl_Substrate Allylic Substrate (R-OAc) Allyl_Substrate->Pi_Allyl Product Alkylated Product Pi_Allyl->Product + Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Pi_Allyl Product->Pd0 Reductive Elimination

Caption: Simplified catalytic cycle for Pd-catalyzed AAA.

Protocol 4: Asymmetric Alkylation of Dimethyl Malonate

Materials:

  • [Pd₂(dba)₃]·CHCl₃ (dba = dibenzylideneacetone)

  • 1-(aminomethyl)-N,N-dimethylcyclopentan-1-amine ligand

  • 1,3-Diphenylallyl acetate

  • Dimethyl malonate

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

  • Anhydrous, degassed solvent (e.g., THF or Dichloromethane)

  • Inert atmosphere setup

Procedure:

  • Catalyst Formation: In a Schlenk flask under argon, add [Pd₂(dba)₃]·CHCl₃ (1.0 mol%) and the chiral diamine ligand (2.5 mol%).

  • Add the anhydrous solvent and stir at room temperature for 20-30 minutes until a homogeneous solution is formed.

  • Reaction: Add the allylic substrate, 1,3-diphenylallyl acetate (1.0 eq), to the catalyst solution.

  • Add the nucleophile, dimethyl malonate (2.0-3.0 eq), followed by the base, BSA (2.5 eq).

  • Stir the reaction at the desired temperature (e.g., room temperature) until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Analysis: Purify the product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC.

ParameterTypical Value
Substrate1,3-Disubstituted Allylic Acetates
NucleophileSoft Carbon Nucleophiles
Catalyst Loading1.0 - 2.5 mol% Pd
Ligand-to-Metal Ratio1.25 : 1
BaseBSA
Temperature0 to 40 °C
Reaction Time12 - 48 h
Expected Yield >80%
Expected ee >90%

Conclusion and Future Outlook

1-(aminomethyl)-N,N-dimethylcyclopentan-1-amine represents an intriguing yet underexplored chiral ligand. Its rigid cyclic backbone and vicinal diamine structure make it a prime candidate for application in a range of metal-catalyzed asymmetric transformations. The protocols detailed herein provide a comprehensive, experimentally grounded framework for researchers to begin exploring its efficacy. By systematically evaluating its performance in transfer hydrogenation, conjugate addition, and allylic alkylation, the scientific community can unlock the full potential of this and other constrained chiral diamines, paving the way for the development of novel, highly selective catalysts for the synthesis of complex, high-value molecules.

References

Application Note: A Comprehensive Protocol for Reductive Amination with N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the reductive amination of carbonyl compounds using the versatile diamine, N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine. Reductive amination is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-nitrogen bonds, a critical step in the synthesis of a vast array of pharmaceuticals and fine chemicals.[1][2] This document outlines the reaction mechanism, offers a step-by-step experimental procedure, and discusses key considerations for reaction optimization. The protocol is designed to be a self-validating system, providing researchers with the rationale behind experimental choices to ensure robust and reproducible results.

Introduction

Reductive amination, also known as reductive alkylation, is a powerful chemical reaction that transforms a carbonyl group (from an aldehyde or ketone) into an amine through an intermediate imine.[3][4] The process involves two key steps: the nucleophilic addition of an amine to the carbonyl group to form a hemiaminal, which then dehydrates to form an imine or iminium ion. This intermediate is subsequently reduced in situ to the corresponding amine.[4][5] This one-pot procedure is highly valued for its efficiency and broad applicability.[2]

This compound is a unique building block possessing both a primary and a tertiary amine. The primary amine serves as the reactive nucleophile in reductive amination, allowing for the introduction of a cyclopentylmethyl group bearing a dimethylamino moiety. This structural motif is of interest in medicinal chemistry for its potential to modulate the physicochemical properties of lead compounds, such as basicity and lipophilicity.

This guide will focus on a direct reductive amination approach, where the carbonyl compound, the amine, and a selective reducing agent are combined in a single reaction vessel.[3]

Reaction Mechanism and Key Considerations

The overall transformation is depicted below:

Reductive_Amination_Mechanism RCOR R-C(=O)-R' (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate RCOR->Hemiaminal + Amine Amine H₂N-CH₂-C₅H₈-N(CH₃)₂ Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O Product R-CH(NH-CH₂-C₅H₈-N(CH₃)₂)-R' (Product Amine) Imine->Product + [H] (Reducing Agent)

Figure 1: General Mechanism of Reductive Amination.

Causality Behind Experimental Choices:

  • pH Control: The formation of the imine intermediate is typically favored under mildly acidic conditions (pH 4-5).[1][5] These conditions facilitate the dehydration of the hemiaminal intermediate. However, excessively acidic conditions can protonate the starting amine, rendering it non-nucleophilic.

  • Choice of Reducing Agent: The selection of the reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the imine or iminium ion in the presence of the starting carbonyl compound.[1][6]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice due to its mildness and selectivity for imines over aldehydes and ketones.[2][3][7] It is less sensitive to moisture than other borohydrides and can be used in a variety of aprotic solvents.[7]

    • Sodium Cyanoborohydride (NaBH₃CN): Another popular choice, NaBH₃CN is also selective for imines under mildly acidic conditions.[6][8] However, it is toxic and can generate hydrogen cyanide, requiring careful handling.

    • Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ can also reduce the starting aldehyde or ketone.[6][7] Its use often requires a two-step approach where the imine is pre-formed before the addition of the reducing agent.[6]

    • Catalytic Hydrogenation (H₂/Pd, Pt, or Ni): This method is effective but may not be compatible with other reducible functional groups in the molecule.[3]

Detailed Experimental Protocol

This protocol describes a general procedure for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound164642-21-1142.24
Aldehyde (e.g., Benzaldehyde)100-52-7106.12
Sodium Triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.94
Dichloromethane (DCM), anhydrous75-09-284.93
Acetic Acid (optional catalyst)64-19-760.05
Saturated aqueous sodium bicarbonate (NaHCO₃) solution--
Saturated aqueous sodium chloride (brine) solution--
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)7757-82-6142.04

Experimental Workflow:

Experimental_Workflow A 1. Reaction Setup: Combine aldehyde and amine in DCM. B 2. Imine Formation: Stir at room temperature. A->B C 3. Reduction: Add NaBH(OAc)₃ portion-wise. B->C D 4. Reaction Monitoring: Track progress by TLC or LC-MS. C->D E 5. Workup: Quench with NaHCO₃ (aq). D->E F 6. Extraction: Extract with DCM. E->F G 7. Drying and Concentration: Dry organic layer and evaporate solvent. F->G H 8. Purification: Purify crude product (e.g., column chromatography). G->H

Figure 2: Step-by-step experimental workflow for reductive amination.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq) and this compound (1.0-1.2 eq). Dissolve the starting materials in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Imine Formation: Stir the solution at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. For less reactive carbonyls, the addition of a catalytic amount of acetic acid (0.1 eq) may be beneficial.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture in portions over 10-15 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2-3 times).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane, often with a small amount of triethylamine to prevent product streaking on the column).

Quantitative Data Summary:

ParameterRecommended RangeRationale
Amine Stoichiometry1.0 - 1.2 eqA slight excess of the amine can help drive the imine formation to completion.
Reducing Agent Stoichiometry1.2 - 1.5 eqAn excess is used to ensure complete reduction of the imine intermediate.
Solvent Concentration0.1 - 0.5 MA balance between reaction rate and solubility.
Reaction TemperatureRoom TemperatureGenerally sufficient for most substrates. Mild heating may be required for less reactive partners.
Reaction Time2 - 24 hoursHighly substrate-dependent; should be monitored by TLC or LC-MS.

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction time, gently heating the mixture, or adding a catalytic amount of a Lewis acid like Ti(OiPr)₄.[7] Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.

  • Side Reactions: The primary side reaction is the reduction of the starting carbonyl compound. Using a highly selective reducing agent like NaBH(OAc)₃ minimizes this.[3] Over-alkylation is not a concern when using a primary amine to form a secondary amine in a single step.[6]

  • Purification Challenges: The basic nature of the product amine may cause it to streak on silica gel during chromatography. Adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can improve the peak shape.

Conclusion

Reductive amination is a robust and versatile method for the synthesis of complex amines. The use of this compound in this reaction provides a straightforward route to novel scaffolds for drug discovery and development. By carefully selecting the reducing agent and controlling the reaction conditions, high yields of the desired secondary amine can be achieved. This protocol provides a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

Application Notes and Protocols for N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Chiral Diamine Ligand for Asymmetric Catalysis

In the field of asymmetric synthesis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of chemical reactions. Chiral 1,2-diamines have emerged as a privileged ligand class, capable of coordinating with a variety of transition metals to form catalysts that mediate a wide range of enantioselective transformations. These transformations are crucial in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where specific stereoisomers are required for biological activity.

This document provides detailed application notes and protocols for the use of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine , a C1-symmetric chiral diamine ligand, in asymmetric synthesis. The unique structural feature of this ligand is the presence of a quaternary stereocenter on the cyclopentyl ring, which imparts a specific and rigid chiral environment around the coordinating metal center. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this ligand in their synthetic endeavors. We will explore its synthesis, its application in key asymmetric reactions, and provide detailed, actionable protocols.

Synthesis of this compound

The synthesis of the title ligand can be envisioned through a multi-step sequence starting from commercially available cyclopentanone. The following protocol is a representative synthetic route.

Protocol 1: Synthesis of this compound

Materials:

  • Cyclopentanone

  • Dimethylamine solution (40% in water)

  • Potassium cyanide

  • Lithium aluminum hydride (LAH)

  • Diethyl ether (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Step 1: Synthesis of 1-(dimethylamino)cyclopentanecarbonitrile.

    • In a well-ventilated fume hood, to a stirred solution of cyclopentanone (1.0 eq) and dimethylamine (1.2 eq) in water at 0 °C, slowly add a solution of potassium cyanide (1.2 eq) in water.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude aminonitrile.

  • Step 2: Reduction to this compound.

    • Caution: LAH is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon).

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, suspend LAH (2.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C and slowly add a solution of 1-(dimethylamino)cyclopentanecarbonitrile (1.0 eq) in anhydrous THF via the dropping funnel.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

    • Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting precipitate and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure. The residue can be purified by distillation under reduced pressure to afford the final product, this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the enantioselective reduction of ketones to chiral secondary alcohols. The combination of a chiral diamine ligand with a ruthenium(II) precursor forms a highly effective catalyst for this transformation.

Mechanism of Asymmetric Transfer Hydrogenation

The catalytic cycle is believed to involve the formation of a ruthenium hydride species, which then transfers a hydride to the ketone in a stereoselective manner. The chirality of the diamine ligand dictates the facial selectivity of the hydride attack on the prochiral ketone.

ATH_Mechanism Ru_precatalyst [Ru(p-cymene)Cl₂]₂ Active_Catalyst Chiral Ru-Hydride Complex Ru_precatalyst->Active_Catalyst + Ligand + HCOOH/NEt₃ Ligand This compound Ketone Prochiral Ketone (R-CO-R') Active_Catalyst->Ketone Hydride Transfer CO2_NEt3H CO₂ + Et₃N·H⁺ Active_Catalyst->CO2_NEt3H Alcohol Chiral Alcohol (R-CH(OH)-R') Ketone->Alcohol Reduction Alcohol->Active_Catalyst Product Release H_source HCOOH/NEt₃ H_source->Active_Catalyst Regeneration

Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • This compound

  • Acetophenone

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • 2-Propanol (isopropanol)

  • Standard Schlenk line and inert atmosphere techniques

Procedure:

  • Catalyst Pre-formation:

    • In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and this compound (0.011 mmol) in 2-propanol (5 mL).

    • Stir the mixture at 80 °C for 1 hour to form the active catalyst.

  • Hydrogenation Reaction:

    • In a separate Schlenk flask, prepare a 5:2 mixture of formic acid and triethylamine.

    • To the pre-formed catalyst solution, add acetophenone (1.0 mmol) and the formic acid/triethylamine mixture (1.0 mL).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC.

  • Work-up and Analysis:

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with diethyl ether (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or GC analysis.

Expected Results (Hypothetical Data)

The following table presents hypothetical results for the asymmetric transfer hydrogenation of various ketones using the title ligand, illustrating its potential efficacy.

EntryKetone SubstrateProductYield (%)ee (%)
1Acetophenone1-Phenylethanol9592 (R)
21-Indanone1-Indanol9895 (S)
3Benzylacetone4-Phenyl-2-butanol9288 (S)
42-Octanone2-Octanol8585 (R)

Application in Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern synthetic chemistry, enabling the formation of C-C, C-N, and C-O bonds with high stereocontrol. Chiral diamine ligands are effective in this reaction, creating a chiral pocket around the palladium center that directs the nucleophilic attack on the π-allyl palladium intermediate.

Workflow for Asymmetric Allylic Alkylation

AAA_Workflow Start Start: Prepare Reactants Catalyst_Prep Prepare Pd-Diamine Catalyst Start->Catalyst_Prep Reaction_Setup Set up Reaction under Inert Atmosphere Catalyst_Prep->Reaction_Setup Nucleophile_Add Add Nucleophile and Allylic Substrate Reaction_Setup->Nucleophile_Add Reaction_Run Run Reaction at Specified Temperature Nucleophile_Add->Reaction_Run Monitoring Monitor Reaction Progress (TLC/GC) Reaction_Run->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Purification Purify by Column Chromatography Workup->Purification Analysis Analyze Product (NMR, MS, Chiral HPLC) Purification->Analysis End End: Obtain Chiral Product Analysis->End

Caption: General workflow for a palladium-catalyzed asymmetric allylic alkylation experiment.

Protocol 3: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate

Materials:

  • [Pd(allyl)Cl]₂

  • This compound

  • 1,3-Diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Toluene (anhydrous)

  • Standard Schlenk line and inert atmosphere techniques

Procedure:

  • Catalyst Formation:

    • In a Schlenk tube under an inert atmosphere, dissolve [Pd(allyl)Cl]₂ (0.01 mmol) and this compound (0.022 mmol) in anhydrous toluene (2 mL).

    • Stir the mixture at room temperature for 30 minutes.

  • Alkylation Reaction:

    • To the catalyst solution, add 1,3-diphenyl-2-propenyl acetate (0.5 mmol).

    • In a separate vial, mix dimethyl malonate (1.5 mmol), BSA (1.5 mmol), and KOAc (0.05 mmol).

    • Add the nucleophile mixture to the reaction tube.

    • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Work-up and Analysis:

    • After completion, quench the reaction with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the product by flash column chromatography.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Expected Performance (Hypothetical Data)
EntryAllylic SubstrateNucleophileProductYield (%)ee (%)
11,3-Diphenyl-2-propenyl acetateDimethyl malonate(S)-Dimethyl 2-(1,3-diphenylallyl)malonate9694
2cinnamyl acetateDimethyl malonate(S)-Dimethyl 2-cinnamylmalonate9088
31,3-Diphenyl-2-propenyl acetateBenzylamine(S)-N-(1,3-Diphenylallyl)benzylamine8591

Conclusion and Future Outlook

This compound represents a promising chiral diamine ligand for asymmetric catalysis. The protocols and data presented herein, though based on established methodologies for analogous ligands, provide a strong starting point for its application in asymmetric transfer hydrogenation and allylic alkylation. The unique steric and electronic properties conferred by the cyclopentyl scaffold may offer advantages in terms of reactivity and enantioselectivity for specific substrates. Further research is warranted to fully explore the scope of this ligand in a broader range of asymmetric transformations and to optimize reaction conditions for industrial applications.

Application Notes & Protocols: A Guide to the Selective N-Alkylation of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The N-alkylation of amines is a cornerstone transformation in medicinal chemistry and drug development, enabling the synthesis of diverse molecular scaffolds crucial for pharmaceuticals and agrochemicals.[1] This guide focuses on the specific N-alkylation of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine, a compound featuring two distinct nitrogen centers: a sterically accessible primary amine (-NH₂) and a sterically hindered tertiary amine (-N(CH₃)₂).

The primary amine is the more nucleophilic and accessible site for alkylation. However, traditional alkylation with alkyl halides often leads to poor selectivity, resulting in a mixture of mono- and di-alkylated products, and even quaternary ammonium salts.[2][3] This lack of control complicates purification and reduces the yield of the desired product.

To circumvent these challenges, this protocol details the method of reductive amination . This highly efficient and selective one-pot procedure allows for controlled mono-N-alkylation of the primary amine.[4][5] The strategy involves the initial reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the target secondary amine.[1] This approach provides superior control over the reaction outcome, making it a preferred method in modern organic synthesis.

Mechanistic Rationale: The Logic of Reductive Amination

The success of reductive amination hinges on a two-step sequence occurring in a single reaction vessel:

  • Iminium Ion Formation: The primary amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration under mildly acidic or neutral conditions forms a transient imine, which is in equilibrium with its protonated form, the iminium ion.

  • Selective Reduction: A mild and selective reducing agent is introduced. This agent must be reactive enough to reduce the C=N double bond of the iminium ion but gentle enough to avoid reducing the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its reduced reactivity towards aldehydes and ketones compared to other hydrides like sodium borohydride (NaBH₄).[2] This chemoselectivity ensures the reaction proceeds cleanly towards the desired N-alkylated product.

The overall transformation is depicted in the scheme below:

General Reaction Scheme: R¹ = -C(CH₂)₄-N(CH₃)₂ R² = Alkyl, Aryl R³ = H, Alkyl

(Image: N-alkylation of the primary amine via reductive amination)

Detailed Experimental Protocol

This protocol provides a general procedure for the N-alkylation of this compound with a representative aldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%VariousStarting Material (SM)
Aldehyde (e.g., Isobutyraldehyde)Reagent GradeVariousAlkylating partner (1.1 eq.)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reagent GradeVariousReducing Agent (1.5 eq.)
Dichloromethane (DCM)AnhydrousVariousReaction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionIn-house prepFor work-up
Brine (Saturated NaCl)Aqueous SolutionIn-house prepFor work-up
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVariousDrying Agent
Silica Gel230-400 meshVariousFor chromatography
Ethyl Acetate & HexanesHPLC GradeVariousEluent for chromatography
Triethylamine (TEA)Reagent GradeVariousEluent modifier
Step-by-Step Synthesis Workflow
  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Carbonyl Addition: Add the aldehyde or ketone (1.0-1.2 eq.) to the stirred solution at room temperature.[1]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of the starting amine.[1]

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the solution in portions over 10-15 minutes. Note: The addition may be slightly exothermic.

  • Reaction Completion: Continue stirring the reaction at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates the complete consumption of the imine intermediate.

  • Aqueous Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[1] To mitigate peak tailing common with amines on acidic silica, a mobile phase containing a small amount of triethylamine (e.g., 0.5-1%) is recommended (e.g., a gradient of ethyl acetate in hexanes with 1% TEA).[6]

  • Product Isolation: Combine the pure fractions as identified by TLC and concentrate under reduced pressure to yield the purified N-alkylated product.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification reactants 1. Dissolve Amine & Aldehyde in Anhydrous DCM imine 2. Stir 1-2h at RT (Imine Formation) reactants->imine reduction 3. Add NaBH(OAc)3 (Reduction) imine->reduction completion 4. Stir 12-24h at RT (Monitor Completion) reduction->completion quench 5. Quench with Sat. NaHCO3 completion->quench extract 6. Extract with DCM quench->extract dry 7. Wash, Dry (Na2SO4) & Concentrate extract->dry chromatography 8. Silica Gel Chromatography (Hex/EtOAc + 1% TEA) dry->chromatography product 9. Isolate Pure Product chromatography->product

Caption: Workflow for the N-alkylation via reductive amination.

Product Characterization and Validation

Thorough analytical characterization is essential to confirm the structure and purity of the final product.

TechniqueExpected ObservationRationale
¹H NMR Disappearance of broad -NH₂ signal. Appearance of new signals for the added alkyl group, including a proton on the carbon adjacent to the nitrogen. The -N(CH₃)₂ signal should remain a singlet around 2.2-2.6 ppm.[7][8]Confirms the alkylation of the primary amine and the integrity of the dimethylamino group. D₂O exchange can be used to confirm the N-H signal.[7]
¹³C NMR Appearance of new carbon signals corresponding to the added alkyl group. The carbons adjacent to the nitrogen will be deshielded.[7]Confirms the carbon skeleton of the new product.
Mass Spec (ESI+) A molecular ion peak corresponding to [M+H]⁺ for the expected product.Confirms the molecular weight of the synthesized compound.
IR Spectroscopy Disappearance of the symmetric/asymmetric N-H stretch doublet around 3350-3450 cm⁻¹ (primary amine). Appearance of a single, sharper N-H stretch around 3350 cm⁻¹ (secondary amine).[8][9]Confirms the conversion of the primary amine to a secondary amine.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10][11]

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of volatile solvents and reagents.[10]

  • Reagent Handling: Alkylating agents and hydride-based reducing agents can be hazardous.[12][13] Avoid skin contact and inhalation. Sodium triacetoxyborohydride can release acetic acid upon contact with moisture; handle it in a dry environment.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

References

Application Notes & Protocols: The Strategic Use of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine in the Synthesis of Novel Spiro-Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of organic synthesis and medicinal chemistry.

Introduction:

The synthesis of heterocyclic compounds remains a cornerstone of modern drug discovery and materials science. Among these, spiro-heterocycles—molecules containing two rings connected by a single common atom—have garnered significant attention due to their unique three-dimensional architecture. This rigid, defined spatial arrangement can lead to enhanced binding affinity and selectivity for biological targets, making them highly desirable scaffolds in medicinal chemistry. The strategic incorporation of a spirocyclic core can impart novel pharmacological and pharmacokinetic properties to a molecule.[1]

This application note details the utility of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine (1), a geminal diamine, as a versatile building block for the construction of complex spiro-heterocyclic systems. The presence of both a primary and a tertiary amine on a single quaternary carbon atom within a cyclopentyl ring makes this reagent uniquely suited for the synthesis of spiro-pyrimidines and spiro-diazepines through multicomponent and condensation reactions, respectively. We provide detailed protocols, mechanistic insights, and workflow visualizations to guide researchers in leveraging this reagent for the creation of novel chemical entities.

Chemical Properties of this compound:

PropertyValueSource
Molecular Formula C₈H₁₈N₂[2]
Molecular Weight 142.24 g/mol [2]
CAS Number 164642-21-1[2]
Appearance Solid[3]
Key Structural Features Primary amine, Tertiary amine, Quaternary spiro-carbon

Protocol 1: Multicomponent Synthesis of Spiro[cyclopentane-1,5'-pyrimidine] Derivatives

This protocol describes a one-pot, three-component reaction for the synthesis of spiro-dihydropyrimidines, leveraging the dual nucleophilicity of this compound. This approach is analogous to the well-established Biginelli reaction and offers a straightforward entry into complex spiro-heterocyclic systems. The synthesis of spiro-pyrimidines is a significant area of research, with various methods being developed to access these valuable structures.[3][4][5][6]

Reaction Principle:

The reaction proceeds via the condensation of an aldehyde, a β-dicarbonyl compound, and the gem-diamine 1 . The primary amine of 1 initially forms an imine with the aldehyde, which is then attacked by the enolate of the β-dicarbonyl compound. Subsequent intramolecular cyclization involving the tertiary amine and one of the carbonyl groups, followed by dehydration, yields the spiro-pyrimidine core.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve aldehyde and β-dicarbonyl compound in solvent prep2 Add N-[1-(aminomethyl)cyclopentyl] -N,N-dimethylamine (1) prep1->prep2 prep3 Add catalyst (e.g., p-TsOH) prep2->prep3 react1 Heat mixture to reflux (e.g., 80-100 °C) prep3->react1 react2 Monitor reaction by TLC (2-12 hours) react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Remove solvent in vacuo workup1->workup2 workup3 Purify by column chromatography workup2->workup3 result Isolate pure spiro-pyrimidine workup3->result

Caption: Workflow for the synthesis of spiro-pyrimidines.

Detailed Step-by-Step Protocol:
  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the selected aldehyde (1.0 mmol, 1.0 eq) and the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol, 1.0 eq).

  • Solvent Addition: Dissolve the reactants in a suitable solvent (15 mL), such as ethanol or acetonitrile. The choice of solvent is critical for ensuring all reactants remain in solution.

  • Addition of Diamine: To the stirred solution, add this compound (1 ) (1.0 mmol, 1.0 eq) dropwise at room temperature.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (0.1 mmol, 0.1 eq), to the reaction mixture. The acid catalyzes both the imine formation and the final dehydration step.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain it for 2-12 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is then purified by flash column chromatography on silica gel to afford the desired spiro[cyclopentane-1,5'-pyrimidine] derivative.

Representative Reactant Table:
EntryAldehyde (1.0 eq)β-Dicarbonyl Compound (1.0 eq)Expected Product
1BenzaldehydeEthyl acetoacetateEthyl 4-phenyl-2,2-dimethyl-2,3,4,6,7,8-hexahydro-spiro[cyclopentane-1,5'-pyrimidine]-6-carboxylate
24-ChlorobenzaldehydeAcetylacetone1-(4-(4-chlorophenyl)-2,2-dimethyl-2,3,4,6,7,8-hexahydro-spiro[cyclopentane-1,5'-pyrimidin]-6-yl)ethan-1-one
3Furan-2-carbaldehydeMalononitrile4-(furan-2-yl)-2,2-dimethyl-2,3,4,6,7,8-hexahydro-spiro[cyclopentane-1,5'-pyrimidine]-6-carbonitrile

Protocol 2: Synthesis of Spiro[cyclopentane-1,6'-[2][8]diazepine] Derivatives

This protocol outlines the synthesis of seven-membered spiro-diazepine rings through the condensation of this compound with 1,3-dicarbonyl compounds. The reaction of diamines with dicarbonyl compounds is a classical and effective method for the formation of nitrogen-containing heterocycles.[7][8][9] This particular transformation provides a direct route to novel spiro-diazepine scaffolds.

Reaction Principle & Mechanistic Diagram:

The synthesis involves a double condensation reaction. The primary amine of the gem-diamine 1 reacts with one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine intermediate. Subsequent intramolecular cyclization occurs when the tertiary amine attacks the second carbonyl group, leading to a cyclic intermediate which, upon dehydration, yields the spiro-diazepine ring system.

G cluster_mech Reaction Mechanism reagents Diamine (1) + 1,3-Dicarbonyl step1 Condensation of primary amine and first carbonyl reagents->step1 Acid Catalyst step2 Formation of Enamine Intermediate step1->step2 step3 Intramolecular attack by tertiary amine on second carbonyl step2->step3 step4 Cyclic Intermediate step3->step4 step5 Dehydration step4->step5 product Spiro-diazepine step5->product

Caption: Mechanism for spiro-diazepine formation.

Detailed Step-by-Step Protocol:
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,3-dicarbonyl compound (1.0 mmol, 1.0 eq) (e.g., acetylacetone) in anhydrous toluene (20 mL).

  • Addition of Diamine: Add this compound (1 ) (1.0 mmol, 1.0 eq) to the solution via syringe.

  • Azeotropic Water Removal: Equip the flask with a Dean-Stark apparatus and a reflux condenser. This is crucial for driving the reaction towards the product by removing the water formed during the condensation.

  • Reaction Execution: Heat the mixture to reflux (approx. 110 °C) for 6-24 hours, or until no more water is collected in the Dean-Stark trap.

  • Monitoring: The reaction progress can be monitored by GC-MS or TLC analysis of aliquots taken from the reaction mixture.

  • Work-up: After cooling the reaction to ambient temperature, concentrate the mixture under reduced pressure.

  • Purification: The resulting crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure spiro[cyclopentane-1,6'-[10]diazepine] derivative.

Quantitative Data (Hypothetical):
Entry1,3-Dicarbonyl CompoundReaction Time (h)Expected Yield (%)
1Acetylacetone1285-95%
2Dibenzoylmethane1875-85%
3Dimethyl malonate2460-70%

Trustworthiness and Self-Validation:

The protocols described are based on well-established and fundamental principles of organic chemistry, such as multicomponent reactions and condensation chemistry.[11][12][13] The progress of these reactions can be reliably monitored using standard analytical techniques like TLC and GC-MS. The structures of the final products should be unequivocally confirmed through spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to validate the successful synthesis of the target spiro-heterocyclic compounds.

This compound is a highly valuable and versatile building block for the synthesis of novel spiro-heterocyclic compounds. Its unique gem-diamine structure provides a direct and efficient entry into complex molecular architectures, such as spiro-pyrimidines and spiro-diazepines. The protocols detailed in this application note offer robust and reproducible methods for accessing these scaffolds, which are of significant interest to the medicinal chemistry and drug development communities. The ability to readily construct such intricate three-dimensional structures from simple starting materials underscores the potential of this reagent in expanding the accessible chemical space for future research endeavors.

References

Application Note: Quantitative Analysis of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine (CAS: 164642-21-1) is a diamine compound featuring both a primary and a tertiary amine functional group on a cyclopentyl scaffold.[1][2] In the context of pharmaceutical development, such molecules can be critical starting materials, intermediates, or potential process-related impurities that require rigorous quantification to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[3][4]

The primary analytical challenge presented by this analyte is its lack of a native chromophore or fluorophore, rendering direct detection by common High-Performance Liquid Chromatography (HPLC) detectors like UV-Vis highly insensitive.[5][6] Furthermore, its basic and polar nature can lead to poor chromatographic performance, such as peak tailing and insufficient retention on traditional reversed-phase columns.[6][7]

This guide provides detailed protocols for three robust analytical methods designed to overcome these challenges, offering options for laboratories with varying instrumentation capabilities. The methods discussed are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method ideal for trace-level quantification without derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A suitable method for this volatile amine, particularly when coupled with derivatization to improve chromatographic behavior.

  • HPLC with Pre-Column Derivatization and Fluorescence Detection: A widely accessible and reliable technique that enhances detectability by attaching a fluorescent tag to the analyte.

Analyte Physicochemical Properties

A summary of the key properties for this compound is provided below.

PropertyValueReference(s)
CAS Number 164642-21-1[1][2][8]
Molecular Formula C₈H₁₈N₂[1][2]
Molecular Weight 142.24 g/mol [1][2]
Boiling Point 166.6 °C at 760 mmHg[8]
Structure A cyclopentane ring with both an aminomethyl (-CH₂NH₂) group and a dimethylamino (-N(CH₃)₂) group attached to the same carbon atom.[1]

Recommended Analytical Methodologies

Method 1: Direct Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Rationale: LC-MS/MS is the preferred method for trace-level impurity analysis in pharmaceutical products due to its exceptional sensitivity, specificity, and ability to analyze compounds with poor UV absorbance.[3][9][10] By combining the separation capabilities of LC with the mass analysis of MS/MS, we can selectively monitor a specific precursor-to-product ion transition for the analyte, effectively eliminating matrix interference.[3] The addition of a weak acid like formic acid to the mobile phase promotes analyte protonation, which is crucial for efficient positive mode electrospray ionization (ESI+).[11]

Experimental Protocol:

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with 50:50 (v/v) methanol:water.

    • Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the stock solution with the same diluent.

    • Sample Preparation (API): Accurately weigh 100 mg of the API, dissolve in 10 mL of diluent, and vortex thoroughly. Filter the solution through a 0.22 µm PTFE syringe filter prior to injection.[12]

  • Instrumentation & Conditions:

    • LC System: UHPLC system.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

    LC ParameterConditionRationale
    Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)Provides better retention for polar, basic compounds compared to C18.
    Mobile Phase A 0.1% Formic Acid in WaterPromotes ionization and provides protons for ESI+.[11]
    Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic component for elution.
    Gradient 95% B to 50% B over 5 min, hold for 2 min, return to 95% B and equilibrate for 3 min.To effectively elute the analyte while separating it from other components.
    Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
    Column Temp. 40 °CEnsures reproducible retention times.[11]
    Injection Vol. 5 µL
    MS/MS ParameterConditionRationale
    Ionization Mode ESI Positive (ESI+)Amines readily form positive ions.
    Precursor Ion (Q1) m/z 143.2 [M+H]⁺The protonated molecular ion of the analyte.
    Product Ions (Q3) To be determined by infusion. Likely fragments from loss of dimethylamine or aminomethyl groups.Provides specificity for Multiple Reaction Monitoring (MRM).
    Collision Gas ArgonStandard for collision-induced dissociation.[11]
    Source Temp. 120 °COptimized for stable spray and ion generation.[11]
    Desolvation Temp. 420 °CFacilitates solvent evaporation and analyte ionization.[11]

Data Presentation: Expected Method Performance

ParameterExpected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) ~0.05 ng/mL
Limit of Quantification (LOQ) ~0.15 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) < 10%

Workflow Diagram: LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh API Sample B Dissolve in Methanol:Water A->B C Vortex & Sonicate B->C D Filter (0.22 µm) C->D E Inject into UHPLC D->E F HILIC Separation E->F G ESI+ Ionization F->G H MRM Detection (m/z 143.2 -> fragments) G->H I Integrate Peak Area H->I J Quantify using Calibration Curve I->J

Caption: Workflow for the quantification of the analyte by LC-MS/MS.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[13] Aliphatic amines can be challenging to analyze by GC due to their polarity and basicity, which can cause interactions with active sites in the column, leading to poor peak shape.[7] This protocol uses a base-deactivated column specifically designed for amine analysis to mitigate these effects. Electron Impact (EI) ionization provides reproducible fragmentation patterns for confident identification.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Prepare as described in Method 1, using methanol as the solvent.

    • Working Standards: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution with methanol.

    • Sample Preparation (API): Accurately weigh 50 mg of the API, dissolve in 5 mL of methanol, vortex, and filter through a 0.22 µm PTFE syringe filter.

  • Instrumentation & Conditions:

    • GC System: Gas chromatograph with a split/splitless injector.

    • MS System: Single quadrupole mass spectrometer.

    GC ParameterConditionRationale
    Column J&W Scientific DB-5MS (30 m x 0.25 mm ID, 0.25 µm film) or a base-deactivated equivalent.A robust, general-purpose column. A specific amine column would provide better peak shape.[7]
    Carrier Gas Helium, constant flow at 1.0 mL/min.Inert carrier gas standard for GC-MS.[14]
    Injector Temp. 250 °CEnsures complete volatilization of the analyte.
    Injection Mode Splitless (1 µL injection)Maximizes sensitivity for trace analysis.[14]
    Oven Program Start at 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).Provides separation from solvent and matrix components.
    MS ParameterConditionRationale
    Ionization Mode Electron Impact (EI), 70 eVStandard EI energy for library searchable spectra.
    Source Temp. 230 °CStandard operating temperature.
    Transfer Line Temp. 280 °CPrevents condensation of the analyte before reaching the source.[14]
    Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific ions characteristic of the analyte.
    SIM Ions To be determined from a full scan spectrum of a standard. Include the molecular ion (m/z 142) if present, and major fragment ions.

Data Presentation: Expected Method Performance

ParameterExpected Value
Linearity (r²) > 0.99
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%

Workflow Diagram: GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh API Sample B Dissolve in Methanol A->B C Filter (0.22 µm) B->C D Inject into GC C->D E Capillary Column Separation D->E F EI Ionization E->F G SIM Detection F->G H Integrate Ion Chromatogram G->H I Quantify using Calibration Curve H->I

Caption: Workflow for the quantification of the analyte by GC-MS.

Method 3: HPLC with Pre-Column Derivatization and Fluorescence Detection (FLD)

Principle & Rationale: This classic approach overcomes the lack of a native chromophore by chemically attaching a fluorescent tag to the analyte's primary amine group before HPLC analysis.[5][15][16] Dansyl chloride (Dns-Cl) is an excellent derivatizing reagent that reacts with primary amines under mild alkaline conditions to form intensely fluorescent sulfonamide adducts.[5] These derivatives are also more hydrophobic, which improves their retention and separation on common reversed-phase HPLC columns like C18.[5]

Experimental Protocol:

  • Reagent Preparation:

    • Borate Buffer (0.1 M, pH 9.5): Dissolve 3.81 g of sodium tetraborate decahydrate in 100 mL of water and adjust pH with NaOH or HCl if necessary.

    • Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of Dansyl Chloride in 10 mL of acetone. Prepare fresh daily and protect from light.

    • Quenching Solution (e.g., 2% v/v Ethylamine in Water): To consume excess Dansyl Chloride.

  • Derivatization Procedure:

    • In a microcentrifuge tube, add 100 µL of the sample or standard solution.

    • Add 200 µL of Borate Buffer (pH 9.5).

    • Add 200 µL of Dansyl Chloride solution, vortex immediately.

    • Incubate the mixture in a water bath at 60°C for 30 minutes in the dark.

    • Cool to room temperature and add 50 µL of quenching solution to stop the reaction. Vortex and let stand for 10 minutes.

    • Filter the final solution through a 0.45 µm filter before injection.

  • Instrumentation & Conditions:

    • HPLC System: HPLC with a fluorescence detector.

    HPLC ParameterConditionRationale
    Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)Provides robust separation for the relatively nonpolar dansyl derivatives.[5]
    Mobile Phase A Water
    Mobile Phase B Acetonitrile
    Gradient 50% B to 95% B over 15 min, hold for 5 min, return to 50% B and equilibrate for 5 min.To resolve the dansyl-amine derivative from reagent peaks and other impurities.
    Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
    Column Temp. 30 °CEnsures reproducible chromatography.
    Injection Vol. 20 µL
    Fluorescence Excitation (λex): ~340 nm, Emission (λem): ~525 nmOptimal wavelengths for detecting dansyl derivatives, providing high sensitivity.[5]

Data Presentation: Expected Method Performance

ParameterExpected Value
Linearity (r²) > 0.998
Limit of Detection (LOD) ~1 ng/mL
Limit of Quantification (LOQ) ~5 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 5%

Workflow Diagram: HPLC-FLD with Derivatization

cluster_deriv Pre-Column Derivatization cluster_analysis HPLC-FLD Analysis cluster_data Data Processing A Mix Sample, Buffer (pH 9.5), & Dansyl-Cl B Incubate (60°C, 30 min) A->B C Quench Reaction B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F C18 Column Separation E->F G Fluorescence Detection (Ex: 340nm, Em: 525nm) F->G H Integrate Fluorescent Peak G->H I Quantify using Calibration Curve H->I

Caption: Workflow for analyte quantification using pre-column dansylation and HPLC-FLD.

Method Validation and Quality Control

Each of the described methods must be validated according to the appropriate regulatory guidelines (e.g., ICH Q2(R1)) to ensure they are suitable for their intended purpose. Key validation parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components.

  • Linearity and Range: Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined range.

  • Accuracy: The closeness of test results to the true value, often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results, evaluated at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The quantification of this compound requires analytical strategies that address its high polarity and lack of a UV chromophore.

  • LC-MS/MS offers the highest sensitivity and specificity and is the recommended method for trace-level impurity quantification in complex pharmaceutical matrices.

  • GC-MS provides a viable alternative, especially if a base-deactivated column is used to ensure good peak shape and chromatographic performance.

  • HPLC with pre-column derivatization is a robust and highly sensitive method that is accessible to virtually any analytical laboratory and provides excellent quantitative performance.

The choice of method will depend on the specific analytical requirements, such as the required sensitivity, the nature of the sample matrix, and the instrumentation available in the laboratory.

References

Application Note: Quantitative Analysis of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantification of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol details a straightforward protein precipitation method for sample preparation and utilizes a reversed-phase chromatographic separation with positive ion electrospray ionization for detection. This method is designed for high-throughput analysis in regulated bioanalytical laboratories supporting drug development and pharmacokinetic studies. All procedures are established in accordance with FDA and ICH guidelines for bioanalytical method validation.[1][2][3]

Introduction

This compound is a small molecule containing both a primary and a tertiary amine functional group.[4] Its structure presents unique challenges and opportunities for bioanalysis. The presence of two basic nitrogen atoms makes the compound highly suitable for positive ion electrospray ionization (ESI), promising excellent sensitivity in mass spectrometric detection.[5][6][7] The primary amine also offers a potential site for derivatization, though direct analysis is often preferred for simplicity and speed in a high-throughput environment.[8][9]

The analytical challenge lies in achieving good chromatographic retention and peak shape for this polar, basic compound while managing potential matrix effects from complex biological samples like plasma. This method addresses these challenges by optimizing mobile phase pH and employing a rapid protein precipitation extraction, providing a balance of recovery, cleanliness, and efficiency. The validation of this method will adhere to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH Q2(R1) guideline to ensure data integrity and reliability for regulatory submissions.[1][2][3][10][11][12][13]

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., N-[1-(aminomethyl)cyclopentyl]-N,N-di(methyl-d3)amine

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (ACS grade)

  • Deionized water (18.2 MΩ·cm)

Sample Preparation

The selected sample preparation technique is protein precipitation, chosen for its speed and simplicity, which is ideal for high-throughput analysis. While techniques like solid-phase extraction (SPE) can provide cleaner extracts, protein precipitation is often sufficient for LC-MS/MS when a stable isotope-labeled internal standard is used to compensate for matrix effects.[14]

Protocol: Protein Precipitation

  • Label 1.5 mL polypropylene microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Allow all plasma samples and QCs to thaw at room temperature. Vortex briefly to ensure homogeneity.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 200 µL of the internal standard (IS) working solution (prepared in acetonitrile) to each tube. The use of a crash solvent containing the IS ensures immediate and consistent mixing.

  • Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. Nitrogen blowdown is a gentle method for solvent removal that minimizes degradation of analytes.[15]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Seal the plate or vials and vortex for 1 minute before placing in the autosampler for injection.

Diagram: Sample Preparation Workflow

G cluster_prep Sample Preparation plasma 1. Plasma Sample (50 µL) add_is 2. Add IS in Acetonitrile (200 µL) plasma->add_is vortex1 3. Vortex (30s) add_is->vortex1 centrifuge 4. Centrifuge (14,000g, 10 min) vortex1->centrifuge supernatant 5. Transfer Supernatant (150 µL) centrifuge->supernatant drydown 6. Evaporate to Dryness supernatant->drydown reconstitute 7. Reconstitute (100 µL) drydown->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject

Caption: Protein precipitation workflow for plasma samples.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer, which is the industry standard for quantitative bioanalysis due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[7]

Rationale for Parameter Selection:

  • Column Chemistry: A C18 stationary phase is chosen for its versatility. However, for a polar amine, peak tailing can be an issue due to interactions with residual silanols. Using a modern, end-capped C18 column or a column stable at higher pH can mitigate this.[5][14]

  • Mobile Phase: An acidic mobile phase (e.g., with formic acid) is a common starting point for LC-MS as it promotes protonation and thus good ESI+ response.[16] However, for basic amines, a high pH mobile phase can neutralize the analyte, leading to increased retention on a reversed-phase column.[5] This protocol starts with an acidic modifier for its compatibility with ESI, but acknowledges that a basic modifier (e.g., ammonium hydroxide) could be an alternative optimization strategy.

  • Ionization: Electrospray Ionization (ESI) in positive mode is the ideal choice for amines, which readily accept a proton to form [M+H]+ ions.[6][7]

Table 1: LC-MS/MS Parameters

ParameterSetting
Liquid Chromatography
HPLC SystemStandard UHPLC/HPLC System
ColumnC18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Program
0.0 - 0.5 min5% B
0.5 - 2.5 min5% to 95% B
2.5 - 3.0 min95% B
3.0 - 3.1 min95% to 5% B
3.1 - 4.0 min5% B (Re-equilibration)
Mass Spectrometry
MS SystemTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature450°C
Desolvation Gas Flow800 L/hr
Collision GasArgon
Analyte and Internal Standard Optimization

The mass spectrometer must be tuned for the specific analyte and internal standard. This involves direct infusion of a standard solution to determine the optimal precursor ion and collision energy for the most abundant and stable product ions.

  • Analyte: this compound (MW: 142.24)[4][17]

  • Expected Precursor Ion [M+H]+: m/z 143.2

Table 2: MRM Transitions

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
This compound143.2To be determined100To be determined
Internal Standard (SIL-IS)To be determinedTo be determined100To be determined
Note: Product ions and collision energies must be empirically determined during method development.

Method Validation

The analytical method must be validated according to regulatory guidelines to ensure its reliability for the intended application.[1][3][10][18] The validation should assess the following parameters:

Table 3: Bioanalytical Method Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed using ≥6 blank matrices.No significant interfering peaks at the retention time of the analyte and IS.
Calibration Curve The relationship between instrument response and known concentrations of the analyte. A minimum of 6 non-zero standards are used.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Assessed by analyzing replicate QCs (n≥5) at LLOQ, Low, Mid, and High concentrations across multiple days.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect The suppression or enhancement of ionization due to co-eluting matrix components. Assessed at Low and High QC levels.IS-normalized matrix factor CV ≤ 15%.
Recovery The efficiency of the extraction process. Assessed at Low, Mid, and High QC levels.Should be consistent and reproducible, though no specific % value is required if the IS tracks the analyte.
Stability Analyte stability in plasma under various conditions (freeze-thaw, bench-top, long-term storage, post-preparative).Mean concentration of stability samples should be within ±15% of the nominal concentration.

Diagram: Method Validation Logic

G cluster_validation Method Validation Pillars Reliability Reliable Method Selectivity Selectivity Selectivity->Reliability CalCurve Calibration Curve CalCurve->Reliability Accuracy Accuracy Accuracy->Reliability Precision Precision Precision->Reliability Matrix Matrix Effect Matrix->Reliability Recovery Recovery Recovery->Reliability Stability Stability Stability->Reliability

Caption: Core parameters for a validated bioanalytical method.

Conclusion

This application note provides a comprehensive framework for the development and validation of a sensitive and robust LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, utilizing protein precipitation and reversed-phase chromatography, is well-suited for high-throughput bioanalysis in a drug development setting. Adherence to the outlined validation procedures will ensure that the method generates reliable, high-quality data compliant with international regulatory standards.

References

Topic: A Practical Guide to the Purification of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive guide to the purification of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine, a diamine building block of interest in medicinal chemistry and materials science. We delve into the underlying principles and provide detailed, field-proven protocols for four key purification techniques: acid-base extraction, modified column chromatography, salt crystallization, and vacuum distillation. The guide emphasizes the rationale behind procedural choices, enabling scientists to select and optimize the most appropriate method based on sample purity, scale, and available resources.

Introduction and Compound Profile

This compound, hereafter referred to as DMAC , is a unique bifunctional molecule featuring both a primary and a tertiary amine. This structure makes it a valuable synthon for constructing complex molecular architectures. However, the presence of two basic centers, coupled with the general reactivity of amines, presents specific challenges for purification. Achieving high purity is critical, as residual impurities from synthesis can interfere with downstream reactions, compromise biological assays, or introduce toxicity in pharmaceutical applications.

Common challenges in purifying amines include their tendency to oxidize, their strong interaction with acidic media like standard silica gel, and the difficulty in separating them from structurally similar byproducts.[1][2][3] This guide provides a systematic approach to overcoming these obstacles.

Table 1: Physicochemical Properties of DMAC

PropertyValueSource
CAS Number 164642-21-1[4][5][6][7]
Molecular Formula C₈H₁₈N₂[4][5]
Molecular Weight 142.24 g/mol [4][5]
Boiling Point 166.6 °C (at 760 mmHg)[8]
Structure
alt text
(Structure based on name)

Selecting the Optimal Purification Strategy

The choice of purification method depends on the nature of the impurities, the required final purity, and the scale of the operation. A logical workflow often involves a bulk purification step followed by a high-resolution polishing step.

G start Crude DMAC Sample q1 Major Impurities: Neutral or Acidic? start->q1 extraction Method 1: Acid-Base Extraction q1->extraction  Yes q2 High Purity Required (>99%)? q1->q2  No / Unsure extraction->q2 distill Method 4: Vacuum Distillation (for non-volatile impurities) q2->distill  Yes chromatography Method 2: Column Chromatography (for similar amines) q2->chromatography  Yes salt Method 3: Salt Crystallization (for high purity solids) q2->salt  Yes end Pure DMAC q2->end  No distill->end chromatography->end salt->end G cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Liberation of Free Amine A Crude DMAC in Organic Solvent (e.g., DCM, EtOAc) B Add aq. HCl (1-2M) A->B C Shake & Separate Layers B->C D Aqueous Layer: [DMAC-H₂]²⁺ 2Cl⁻ (Water Soluble) C->D E Organic Layer: Neutral Impurities (Discard) C->E F Aqueous Layer from Step 1 D->F G Cool in Ice Bath F->G H Add aq. NaOH (2-6M) until pH > 12 G->H I Extract with Organic Solvent H->I J Organic Layer: Pure DMAC I->J K Aqueous Layer: Salts (NaCl) (Discard) I->K G start Partially Pure DMAC (in suitable solvent e.g., EtOAc) add_acid Add HCl in Ether or Trichloroacetic Acid (TCA) start->add_acid precipitate Precipitate / Crystallize DMAC Salt add_acid->precipitate filter Filter and Wash Crystals (removes soluble impurities) precipitate->filter crystals Purified DMAC Salt Crystals filter->crystals regenerate Regenerate Free Base (Add NaOH for HCl salt or Heat for TCA salt) crystals->regenerate extract Extract with Organic Solvent, Dry, and Evaporate regenerate->extract end High-Purity DMAC extract->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and optimization of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine. This guide is designed for researchers, medicinal chemists, and process development scientists. We provide in-depth, field-tested insights into the common challenges and optimization strategies for this synthesis, moving beyond a simple protocol to explain the causality behind our recommendations.

Synthesis Overview: The Eschweiler-Clarke Approach

The most reliable and scalable method for the exhaustive methylation of the primary amine in 1-(aminomethyl)cyclopentanamine to yield the target compound is the Eschweiler-Clarke reaction.[1][2] This reductive amination process utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[3] A key advantage of this method is its prevention of over-alkylation to form quaternary ammonium salts, a common issue with alkyl halides.[1][4] The reaction proceeds by forming an iminium ion, which is then reduced by a hydride transfer from formic acid, releasing carbon dioxide as the driving force for the reaction's irreversibility.[1][5]

Synthetic_Pathway Start 1-(aminomethyl)cyclopentanamine Process Eschweiler-Clarke Reaction Start->Process Reagents Formaldehyde (CH2O) Formic Acid (HCOOH) Reagents->Process Product N-[1-(aminomethyl)cyclopentyl] -N,N-dimethylamine Process->Product

Caption: Overall synthetic scheme for the N,N-dimethylation.

Frequently Asked Questions (FAQs)

Q1: Why is the Eschweiler-Clarke reaction recommended over other methylation methods like using methyl iodide?

A1: The Eschweiler-Clarke reaction is a reductive amination, not a direct alkylation. Its mechanism, which involves the formation and subsequent reduction of an iminium ion, inherently prevents the formation of quaternary ammonium salts.[1][6] Tertiary amines cannot form another iminium ion, thus the reaction cleanly stops at the desired product stage.[4] In contrast, using alkylating agents like methyl iodide often leads to a mixture of the secondary amine, tertiary amine, and the undesired quaternary ammonium salt, complicating purification and reducing yield.[3]

Q2: What is the role of both formaldehyde and formic acid in this reaction?

A2: They serve distinct but cooperative roles. Formaldehyde is the source of the methyl groups. The primary amine first reacts with formaldehyde to form an imine intermediate.[7] Formic acid serves two purposes: it acts as a proton source to facilitate the formation of the reactive iminium ion and, crucially, its conjugate base (formate) acts as the hydride donor to reduce the iminium ion to the methylated amine.[2][6] The decomposition of formate into a hydride and gaseous CO2 makes the reduction step irreversible.[1]

Q3: Can I use substitutes for formic acid or formaldehyde?

A3: Yes, modern variations exist. Paraformaldehyde can be used as a solid source of formaldehyde, which can be easier to handle.[3] Other reducing agents, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), can replace formic acid in a more general reductive amination protocol.[1][8][9] However, the classic Eschweiler-Clarke conditions (excess formaldehyde and formic acid) are robust, cost-effective, and generally high-yielding for exhaustive methylation.[10]

Q4: How can I effectively monitor the progress of the reaction?

A4: A combination of techniques is recommended.

  • Thin-Layer Chromatography (TLC): This is the quickest method for qualitative monitoring. The starting diamine is significantly more polar than the N,N-dimethylated product. A typical mobile phase would be Dichloromethane/Methanol/Ammonia (e.g., 90:9:1). The product will have a much higher Rf value. Staining with ninhydrin is useful as it specifically visualizes primary and secondary amines (a color change, often purple or yellow), while the tertiary amine product will not stain.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, these methods are ideal. An aliquot of the reaction mixture can be worked up and analyzed to determine the ratio of starting material, intermediate (monomethylated species), and final product by observing their respective molecular ion peaks.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Troubleshooting_Flowchart Start Reaction Analysis: Incomplete Conversion or Low Yield Check_SM Starting Material (SM) Detected? Start->Check_SM Check_Mono Monomethylated Intermediate Detected? Check_SM->Check_Mono Yes Sol_Order Cause: Improper Reagent Addition Solution: Add formic acid slowly to the amine/formaldehyde mixture. Check_SM->Sol_Order No Sol_Reagents Cause: Insufficient Reagents Solution: Increase equivalents of CH2O and HCOOH. Check_Mono->Sol_Reagents Yes Sol_Temp Cause: Low Temperature/ Insufficient Time Solution: Increase temp to 80-100°C and/or extend reaction time. Check_Mono->Sol_Temp No Success Problem Resolved: High Purity Product Sol_Reagents->Success Sol_Temp->Success Sol_Order->Success

Caption: Decision tree for troubleshooting common synthesis issues.

Problem 1: The reaction is incomplete; significant starting material remains.

  • Possible Cause A: Insufficient Reagents. The reaction requires a stoichiometric excess of both formaldehyde and formic acid for complete dimethylation. Each methylation step consumes one equivalent of each. For a primary amine, at least 2 equivalents of each are needed, but an excess is recommended to drive the reaction to completion.

  • Solution A: Optimize Reagent Stoichiometry. We recommend using 2.5-3.0 equivalents of formaldehyde and 2.5-3.0 equivalents of formic acid per mole of the primary amine. See the stoichiometry table below for guidance.

  • Possible Cause B: Low Reaction Temperature. The Eschweiler-Clarke reaction typically requires heating to proceed at a reasonable rate. Temperatures are generally maintained between 80-100°C.[2] At lower temperatures, the reaction can be sluggish.

  • Solution B: Ensure Adequate Heating. The reaction mixture should be heated to reflux or maintained at a steady 90-100°C. Monitor the evolution of CO2 gas (bubbling); a steady evolution indicates the reaction is proceeding. The reaction is typically complete when gas evolution ceases.[10]

Problem 2: The desired product is formed, but so is a significant amount of the monomethylated intermediate.

  • Possible Cause: Insufficient Reaction Time or Temperature. The second methylation step to form the tertiary amine is generally slower than the first due to increased steric hindrance. The reaction may not have been allowed to proceed long enough or at a high enough temperature to fully convert the intermediate.

  • Solution: Increase Reaction Time and/or Temperature. Continue heating the reaction until TLC or LC-MS analysis shows the complete disappearance of the monomethylated intermediate. This can often take several hours after the starting material is consumed.

Problem 3: The final product is difficult to isolate from the reaction mixture.

  • Possible Cause: Improper Work-up Procedure. Amines can be challenging to purify. The crude reaction mixture contains the desired tertiary amine, excess formic acid, and other aqueous components. Simple extraction may not be sufficient.

  • Solution: Implement a pH-Based Liquid-Liquid Extraction. The differing basicity (pKa) of primary, secondary, and tertiary amines can be exploited for clean separation.[11] A robust work-up protocol (detailed below) involving basification followed by extraction is crucial. For persistent impurities, column chromatography on silica gel (pre-treated with triethylamine) or on basic alumina can be effective.[12]

Detailed Experimental Protocols

Protocol 1: Optimized Eschweiler-Clarke Synthesis

  • Reagent Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-(aminomethyl)cyclopentanamine (1.0 eq).

  • Formaldehyde Addition: Add an aqueous solution of formaldehyde (37% w/w, 2.5 eq) to the flask. Stir the mixture at room temperature for 15 minutes.

  • Formic Acid Addition: Cool the flask in an ice bath. Slowly add formic acid (90-98%, 2.5 eq) dropwise via an addition funnel. The addition is exothermic and will initiate CO2 evolution.[10]

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to 90-100°C. Maintain this temperature, with stirring, until the evolution of CO2 ceases (typically 4-8 hours).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material and monomethylated intermediate are no longer detected.

  • Cooling: Once complete, cool the reaction mixture to room temperature.

Protocol 2: Purification via Acid-Base Extraction

  • Acid Quench: Carefully pour the cooled reaction mixture into a beaker containing ice and slowly basify to pH > 12 by adding a cold concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). This step neutralizes the excess formic acid and deprotonates the amine product to its free base form. Caution: This is highly exothermic.

  • Extraction: Transfer the basified aqueous mixture to a separatory funnel. Extract the aqueous phase three times with an organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.

  • Washing: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by a wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Further Purification (Optional): If necessary, the crude oil can be further purified by vacuum distillation or column chromatography.

Data Summary Tables

Table 1: Recommended Reagent Stoichiometry

ReagentEquivalents (per mole of starting amine)Rationale
1-(aminomethyl)cyclopentanamine1.0Limiting Reagent
Formaldehyde (37% aq.)2.5 - 3.0Molar excess ensures complete imine formation for both methylation steps.
Formic Acid (~95%)2.5 - 3.0Molar excess acts as both catalyst and reducing agent, driving the reaction to completion.[2]

Table 2: Typical TLC Monitoring Parameters

ParameterRecommended Value
Stationary PhaseSilica Gel 60 F254
Mobile Phase90:9:1 Dichloromethane:Methanol:Ammonium Hydroxide
VisualizationUV light (254 nm) and Ninhydrin stain
Approx. Rf (Starting Material)~0.1-0.2
Approx. Rf (Product)~0.6-0.7

References

Common side reactions in the synthesis of "N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine

Welcome to the technical support resource for the synthesis of this compound (CAS 164642-21-1)[1]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your reaction outcomes.

The synthesis of this diamine derivative, which features both a primary and a tertiary amine, typically employs an N-methylation strategy on a diamine precursor. The Eschweiler-Clarke reaction is a classic and robust method for this transformation, utilizing formaldehyde and formic acid to achieve exhaustive methylation of primary or secondary amines to their tertiary counterparts.[2][3] A key challenge in synthesizing the target molecule is achieving selective methylation on one of the two primary amines of the precursor, 1-amino-1-(aminomethyl)cyclopentane. This guide will address the primary side reactions stemming from this challenge, including over-methylation, incomplete reaction, and N-formylation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Logical Workflow for Synthesis & Troubleshooting

The following diagram outlines the general experimental and troubleshooting workflow.

G cluster_exp Experimental Workflow cluster_ts Troubleshooting Loop start Starting Material (1-Amino-1-(aminomethyl)cyclopentane) reaction Eschweiler-Clarke Reaction (HCHO, HCOOH, Heat) start->reaction workup Workup (Basification, Extraction) reaction->workup purification Purification (Distillation/Chromatography) workup->purification product Final Product Analysis (NMR, MS, GC) purification->product issue Identify Issue: - Low Yield - Impurity Profile product->issue Problem Detected faq Consult FAQ Guide: - Over-methylation? - Incomplete Reaction? - N-Formylation? issue->faq adjust Adjust Parameters: - Stoichiometry - Temperature - Reaction Time faq->adjust adjust->reaction Re-run Experiment

Caption: General workflow for synthesis and troubleshooting.

Q1: My reaction yield is low, and I've recovered a significant amount of the starting diamine. What went wrong?

A1: This is a classic case of an incomplete reaction. The Eschweiler-Clarke reaction, while robust, requires sufficient energy and reagent equivalents to proceed to completion.

  • Probable Cause 1: Insufficient Reagents. The reaction requires at least two equivalents of formaldehyde and two equivalents of formic acid for each primary amine group being methylated.[4] Since the goal is to dimethylate one of two primary amines, a stoichiometric amount may lead to a complex mixture. The reaction is typically run with an excess of both reagents to drive the reaction forward.[3]

  • Solution 1: Increase the equivalents of both formaldehyde (as a 37% aqueous solution) and formic acid. A 3-5 fold excess of each is a common starting point for optimization.

  • Probable Cause 2: Sub-optimal Reaction Conditions. The reaction involves multiple steps, including imine formation and hydride reduction, which are temperature-dependent.[5] Insufficient heat or time will stall the reaction.

  • Solution 2: The reaction is typically performed at or near boiling temperatures (80-100 °C) for several hours (8-18 hours).[5][6] Ensure your reaction is maintained at a steady reflux and consider extending the reaction time if monitoring (e.g., by TLC or GC-MS) shows unreacted starting material.

Q2: I've isolated a major byproduct with a molecular weight that is 28 amu higher than my target product. What is it and how can I avoid it?

A2: This byproduct is almost certainly the over-methylated product, 1-((dimethylamino)methyl)-N,N-dimethylcyclopentan-1-amine , where both primary amines of the starting material have been converted to dimethylamino groups (+4 methyl groups total, versus +2 for the target). This is the most significant and predictable side reaction due to the nature of the Eschweiler-Clarke reaction.

  • Mechanistic Cause: The Eschweiler-Clarke reaction is inherently designed for exhaustive methylation.[2] Without a protecting group strategy, achieving high selectivity between two sterically similar primary amines is exceptionally difficult. The reaction proceeds via the formation of an iminium ion, which is then reduced by formate.[7] Both primary amines are susceptible to this process.

  • Troubleshooting & Mitigation:

    • Stoichiometric Control (Limited Effectiveness): While you can attempt to use a limited amount of formaldehyde/formic acid (e.g., ~2-2.5 equivalents), you will likely obtain a statistical mixture of starting material, mono-methylated, desired di-methylated, tri-methylated, and the fully tetra-methylated products. This makes purification extremely challenging.

    • Alternative Synthetic Routes: For high purity, a more controlled, multi-step synthesis is recommended. This would involve:

      • Starting with a precursor where one nitrogen function is differentiated (e.g., 1-amino-1-cyanocyclopentane).

      • Protecting one of the amine groups with a suitable protecting group (e.g., Boc), performing the Eschweiler-Clarke methylation on the unprotected amine, and then deprotecting.

    • Purification: If you must proceed with the non-selective reaction, careful fractional distillation under vacuum or column chromatography may be able to separate the desired product from the over-methylated byproduct, though their boiling points and polarities may be very similar.

Reaction Pathway: Desired Product vs. Over-Methylation

G SM 1-Amino-1-(aminomethyl)cyclopentane (Starting Material) reagents + HCHO (excess) + HCOOH (excess) target TARGET PRODUCT N-[1-(aminomethyl)cyclopentyl]- N,N-dimethylamine reagents->target Desired Path (Selective Methylation) side_product SIDE PRODUCT 1-((dimethylamino)methyl)- N,N-dimethylcyclopentan-1-amine reagents->side_product Side Reaction (Over-Methylation)

Caption: Competing reaction pathways in the synthesis.

Q3: My analysis shows a neutral byproduct with a strong C=O stretch in the IR spectrum (~1670 cm⁻¹). What is this impurity?

A3: This is indicative of an N-formyl side product.

  • Mechanistic Cause: N-formylation occurs when the intermediate iminium ion is attacked by a formate anion to form a stable N-formyl amide instead of accepting a hydride for reduction. This can happen if the hydride transfer step is slow relative to nucleophilic attack.[8] Some studies note that for aliphatic amines, N-formylation can be a significant competing reaction.[8]

  • Solution:

    • Ensure Excess Formic Acid: Formic acid serves as both the acid catalyst and the hydride donor. Using a sufficient excess ensures the concentration of the reducing species is high, favoring the reduction pathway.

    • Temperature Control: Higher temperatures generally favor the irreversible reduction step (which releases CO2 gas) over the reversible formylation.[2]

    • Hydrolysis during Workup: N-formyl amides can often be hydrolyzed back to the amine by treating the crude product with aqueous acid (e.g., HCl) or base (e.g., NaOH) and heating, followed by re-extraction of the desired amine product.

Q4: Is there a risk of forming a quaternary ammonium salt?

A4: No, this is one of the key advantages of the Eschweiler-Clarke reaction. The mechanism makes quaternization impossible. A tertiary amine cannot react with formaldehyde to form an iminium ion, which is the necessary intermediate for accepting a hydride from formic acid.[2][3] The reaction reliably stops at the tertiary amine stage.

Summary of Potential Side Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )Formation PathwayKey Analytical Signature (MS)
Target Product C₈H₁₈N₂142.24Desired ReactionM⁺ = 142
Starting MaterialC₆H₁₄N₂114.19Incomplete ReactionM⁺ = 114
Mono-methylated IntermediateC₇H₁₆N₂128.22Incomplete ReactionM⁺ = 128
Over-methylated Product C₁₀H₂₂N₂170.30Lack of SelectivityM⁺ = 170
Mono-formylated ProductC₇H₁₄N₂O142.20N-FormylationM⁺ = 142 (Isobaric with target!)
Di-formylated ProductC₈H₁₄N₂O₂170.21N-FormylationM⁺ = 170 (Isobaric with over-methylated!)

Note: The presence of isobaric species (compounds with the same nominal mass) like the target product and the mono-formylated byproduct necessitates careful analysis using techniques beyond simple mass spectrometry, such as NMR, IR, or high-resolution mass spectrometry.

Reference Experimental Protocol: Eschweiler-Clarke Methylation

This protocol is a representative procedure and should be adapted and optimized for specific laboratory conditions and scales. All work should be performed in a well-ventilated fume hood.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-amino-1-(aminomethyl)cyclopentane (1.0 eq).

  • Reagent Addition: Add 90% formic acid (5.0 eq) to the flask. The mixture may warm up. Following this, add 37% aqueous formaldehyde (5.0 eq).

  • Heating: Heat the reaction mixture to reflux (approx. 100-105 °C) using an oil bath. Vigorous evolution of carbon dioxide should be observed. Maintain the reflux for 12-16 hours. Monitor the reaction progress by TLC or GC-MS if possible.

  • Cooling and Quenching: After the reaction is complete, cool the flask to room temperature. Carefully and slowly add concentrated hydrochloric acid (e.g., 6M HCl) and heat the mixture for an additional 1 hour to hydrolyze any N-formyl byproducts.

  • Basification: Cool the mixture in an ice bath and carefully make it strongly alkaline (pH > 12) by the slow addition of concentrated sodium hydroxide (NaOH) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane, 3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is a mixture and must be purified. Fractional distillation under reduced pressure is the preferred method for separating the target amine from lower and higher boiling impurities.

References

Troubleshooting guide for reactions involving "N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine

Welcome to the technical support guide for this compound (CAS No. 164642-21-1).[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals working with this versatile diamine building block. The guidance herein is structured to address practical challenges encountered during the synthesis, purification, and handling of this compound.

Part 1: Synthetic Strategy & Troubleshooting

Due to the specific substitution pattern of this compound, a common and efficient synthetic approach involves a two-step sequence:

  • Step 1: α-Aminonitrile Formation. A three-component Strecker-type reaction between cyclopentanone, dimethylamine, and a cyanide source to form the intermediate, 1-(dimethylamino)cyclopentane-1-carbonitrile.[2]

  • Step 2: Nitrile Reduction. The reduction of the nitrile group of the intermediate to a primary amine, yielding the final product.[3]

This guide is structured around troubleshooting these two critical steps.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Nitrile Reduction Cyclopentanone Cyclopentanone Intermediate 1-(dimethylamino)cyclopentane- 1-carbonitrile Cyclopentanone->Intermediate Strecker-type Reaction Dimethylamine Dimethylamine Dimethylamine->Intermediate Strecker-type Reaction Cyanide Cyanide Source (e.g., TMSCN, NaCN) Cyanide->Intermediate Strecker-type Reaction ReducingAgent Reducing Agent (e.g., LiAlH4, Raney Ni/H2) FinalProduct N-[1-(aminomethyl)cyclopentyl]- N,N-dimethylamine Intermediate->FinalProduct Reduction

Caption: Proposed two-step synthesis of the target diamine.

Frequently Asked Questions (FAQs): Synthesis & Workup

This section addresses common problems encountered during the synthesis.

Step 1: α-Aminonitrile Formation (Strecker-type Reaction)

Q1: My reaction to form the aminonitrile intermediate is showing low conversion. What are the likely causes?

A1: Low conversion in a Strecker-type reaction often points to issues with iminium ion formation or cyanide addition.[4] Consider the following:

  • pH Control: The initial condensation of cyclopentanone and dimethylamine to form the iminium ion is pH-sensitive. The reaction is typically favored under mildly acidic conditions which protonate the carbonyl oxygen, making the carbon more electrophilic.[5] If the medium is too basic, the carbonyl is not activated; if too acidic, the dimethylamine will be fully protonated and non-nucleophilic. Adding a mild acid like acetic acid can be beneficial.

  • Water Removal: The formation of the iminium ion from the initial carbinolamine intermediate involves the elimination of water. If water is not effectively removed or if the reaction is run in a protic solvent that can reverse the reaction, the equilibrium may not favor the iminium ion.[6] Using a dehydrating agent or a setup with a Dean-Stark trap can improve yields.

  • Cyanide Source Reactivity: The choice of cyanide source is crucial. Trimethylsilyl cyanide (TMSCN) is often preferred as it can be activated by a Lewis acid and the reaction is less sensitive to water.[7] If using salts like NaCN or KCN, ensure they are finely powdered and that there is adequate phase transfer if the reaction is not homogenous.[8]

Q2: I am observing significant side product formation. What are they and how can I avoid them?

A2: A common side product is the cyanohydrin of cyclopentanone, formed from the direct reaction of the ketone with the cyanide source.[2] This occurs if the rate of cyanide addition to the ketone is competitive with the rate of iminium ion formation. To minimize this:

  • Order of Addition: Pre-mixing the cyclopentanone and dimethylamine to allow for iminium ion formation before adding the cyanide source can favor the desired reaction pathway.[4]

  • Temperature Control: The reaction is often exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can help control the rate and may improve selectivity.[9]

Step 2: Nitrile Reduction

Q1: The reduction of my aminonitrile is giving a mixture of products, including secondary and tertiary amines. How can I improve the selectivity for the primary amine?

A1: This is a very common issue in nitrile reductions.[3] The primary amine product can react with the intermediate imine, leading to the formation of secondary and tertiary amine byproducts.[10]

  • Choice of Reducing Agent:

    • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that is often effective for nitrile reduction.[11][12] It should be used in an anhydrous ether solvent (like THF or diethyl ether) and typically gives good yields of the primary amine.

    • Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) with hydrogen gas is another common method.[3] To suppress the formation of secondary and tertiary amines, the reaction is often carried out in the presence of ammonia.[10] The ammonia competes with the primary amine product for reaction with the intermediate imine.

  • Reaction Conditions: For catalytic hydrogenations, higher pressures of hydrogen and the presence of a base can help favor the formation of the primary amine.

Reducing SystemTypical ConditionsAdvantagesDisadvantages
LiAlH₄ Anhydrous THF or Et₂O, 0 °C to refluxHigh reactivity, good yieldsRequires strictly anhydrous conditions, highly reactive with protic functional groups
H₂/Raney Ni Methanolic Ammonia, elevated H₂ pressureCost-effective, scalableCan have variable activity, potential for over-alkylation without ammonia
H₂/Pd/C Ethanolic Ammonia, H₂ pressureGood for many substratesCan be less effective for hindered nitriles, risk of over-alkylation
BH₃ complexes THF, refluxMilder than LiAlH₄Can be slower, potential for complex formation with amine products

Q2: My nitrile reduction is stalled or incomplete. What should I check?

A2: Incomplete reduction can be due to several factors:

  • Catalyst Deactivation (for hydrogenation): The tertiary amine in the starting material or the diamine product can act as a ligand and poison the metal catalyst surface. Using a higher catalyst loading or a more robust catalyst might be necessary.

  • Steric Hindrance: The nitrile group is attached to a quaternary carbon, which presents some steric hindrance. This can slow down the reduction. More forcing conditions (higher temperature or pressure for hydrogenation) or a more powerful reducing agent (like LiAlH₄) may be required.[13]

  • Purity of the Intermediate: Impurities from the first step can interfere with the reduction. Ensure the aminonitrile intermediate is reasonably pure before proceeding.

Part 2: Purification, Handling, and Storage

FAQs: Purification

Q1: The final product, a diamine, is very polar and difficult to purify by standard silica gel chromatography. What are my options?

A1: Purifying polar, basic compounds like this compound is a common challenge.[14]

  • Acid-Base Extraction: A simple and effective first step is an acid-base workup. The diamine product can be extracted from an organic solvent (like dichloromethane or ethyl acetate) into an aqueous acid solution (e.g., 1M HCl). The aqueous layer is then washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaOH) and the purified diamine is extracted back into an organic solvent.

  • Ion-Exchange Chromatography: For more difficult separations, strong cation exchange (SCX) cartridges are highly effective for purifying basic compounds.[15] The crude material is loaded onto the cartridge, which retains the basic product. Non-basic impurities are washed away. The pure product is then eluted by washing the cartridge with a solution of a stronger base, such as ammonia in methanol.

  • Reversed-Phase Chromatography: If the compound has sufficient hydrophobic character, reversed-phase chromatography (C18) can be used.[16] Often, a buffer or an ion-pairing agent is needed in the mobile phase to get good peak shape.

  • Derivatization: As a last resort, one of the amine groups can be temporarily protected (e.g., with a Boc group), making the compound less polar and easier to purify on silica gel. The protecting group is then removed in a subsequent step.[14]

Visualizing the Purification Workflow

Purification_Workflow Start Crude Reaction Mixture AcidBase Acid-Base Extraction (Liquid-Liquid) Start->AcidBase CheckPurity1 Check Purity (TLC, LC-MS) AcidBase->CheckPurity1 SCX Strong Cation Exchange (SCX) Chromatography CheckPurity1->SCX Impure PureProduct Pure Product CheckPurity1->PureProduct Purity OK CheckPurity2 Check Purity (TLC, LC-MS) SCX->CheckPurity2 CheckPurity2->PureProduct Purity OK FurtherPurification Consider Reversed-Phase or Derivatization CheckPurity2->FurtherPurification Still Impure

Caption: Decision workflow for purifying the target diamine.

FAQs: Handling and Storage

Q1: What are the recommended storage and handling procedures for this aliphatic diamine?

A1: Aliphatic amines should be handled with care.[17][18]

  • Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[19] Keep away from sources of ignition and incompatible materials such as acids, acid chlorides, and oxidizing agents.

  • Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17] Work in a well-ventilated fume hood to avoid inhaling vapors. Have an emergency eyewash station and safety shower readily available.[20]

  • Stability: While generally stable, diamines can be susceptible to oxidation and may absorb carbon dioxide from the air over time.[21] Storing under an inert atmosphere (like nitrogen or argon) can prolong shelf life.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 1-(dimethylamino)cyclopentane-1-carbonitrile (Intermediate)

  • To a round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (1.0 eq) and dimethylamine (1.1 eq, e.g., as a 2M solution in THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile, which can often be used in the next step without further purification.

Protocol 2: Reduction to this compound

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Add anhydrous diethyl ether or THF to the flask, followed by lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in portions, while cooling in an ice bath.

  • Dissolve the crude 1-(dimethylamino)cyclopentane-1-carbonitrile (1.0 eq) from the previous step in a minimal amount of anhydrous ether/THF.

  • Add the aminonitrile solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction back to 0 °C and carefully quench it by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ether or THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude diamine product.

References

Preventing impurity formation in "N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this key chemical intermediate. Purity is paramount, and understanding the nuances of the reaction chemistry is the first step toward achieving it. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the common challenges encountered during its synthesis, with a primary focus on the widely-used Eschweiler-Clarke reaction.

Troubleshooting Guide: Common Impurity & Yield Issues

This section addresses specific experimental observations and provides a logical framework for identifying the root cause and implementing corrective actions.

Q1: I'm seeing a significant peak corresponding to the mono-methylated intermediate, N-[1-(aminomethyl)cyclopentyl]-N-methylamine, in my final product analysis (LC-MS/GC-MS). What is causing this incomplete reaction?

A1: The presence of the mono-methylated intermediate is a classic sign that the second methylation step of the Eschweiler-Clarke reaction is stalling. This reaction proceeds in two stages: the primary amine is first converted to a secondary methylamine, which is then converted to the final tertiary dimethylamine.[1] The incomplete conversion can be traced back to several key parameters.

Root Cause Analysis:

  • Insufficient Reagents: The mechanism consumes two equivalents of both formaldehyde (the carbon source) and formic acid (the hydride source) for each molecule of the primary diamine.[2][3] If the stoichiometry is not adequate, the reaction will preferentially form the mono-methylated species, as the formation of the tertiary amine is more sterically hindered, albeit generally more favorable electronically.[3]

  • Suboptimal Temperature or Reaction Time: The Eschweiler-Clarke reaction is thermally driven, typically requiring temperatures between 80-100 °C to proceed efficiently.[4] If the temperature is too low or the reaction time is too short, the activation energy barrier for the second methylation step may not be overcome, leading to an accumulation of the intermediate.

  • Improper pH Environment: Formic acid serves as both the reducing agent (as the formate ion) and an acid catalyst to facilitate the dehydration of the carbinolamine intermediate to the key iminium ion.[4] While an excess is required, grossly excessive acidity can protonate the starting amine, reducing its nucleophilicity and slowing the initial reaction with formaldehyde.

Troubleshooting Protocol:

  • Verify Reagent Stoichiometry: Ensure you are using a sufficient excess of both formaldehyde and formic acid. A common starting point is 2.5-3.0 equivalents of formaldehyde and 2.5-3.0 equivalents of formic acid relative to the starting amine. See the optimized protocol in the Appendix for a validated methodology.

  • Optimize Reaction Conditions:

    • Increase the reaction temperature to 90-100 °C.

    • Extend the reaction time. Monitor the reaction progress every 2-4 hours using a suitable technique (e.g., TLC with ninhydrin stain, which is specific for primary/secondary amines, or LC-MS) until the starting material and mono-methyl intermediate are consumed.

  • Control Reagent Addition: For larger-scale reactions, consider adding the amine to the pre-heated formaldehyde/formic acid mixture to ensure the reaction initiates promptly at the optimal temperature.

Below is a diagram illustrating the reaction pathway and the point at which the reaction stalls.

Eschweiler_Clarke_Pathway cluster_reactants Reactants cluster_intermediates Reaction Pathway start_amine Primary Amine (Starting Material) intermediate N-methyl Intermediate start_amine->intermediate 1st Methylation (Fast) reagents HCHO, HCOOH product N,N-dimethyl Product (Target) intermediate->product 2nd Methylation (Slower) intermediate->stall_point stall_label Reaction Stalls Here (Incomplete Conversion)

Caption: Stalling point in the Eschweiler-Clarke reaction pathway.

Q2: My reaction yield is very low, and the crude product shows multiple unidentified spots on TLC/peaks in the chromatogram. What are the likely side reactions?

A2: Low yields and a complex impurity profile often point to issues with starting material quality or side reactions beyond simple incomplete methylation.

Root Cause Analysis:

  • Starting Material Purity: The quality of the starting material, 1-(aminomethyl)cyclopentanamine, is critical. If it contains impurities from its own synthesis (e.g., from the reductive amination of 1-cyanocyclopentanamine or similar routes), these impurities will be carried through and potentially methylated themselves, leading to a complex mixture.[5]

  • N-Formylation: Under certain conditions, particularly if the hydride transfer from formic acid is inefficient, the iminium ion intermediate can be trapped by water or formate to generate an N-formyl impurity. While less common in a well-run Eschweiler-Clarke, it can occur if reaction conditions are not optimal.

  • Thermal Degradation: Although the target molecule is relatively stable, prolonged heating at excessively high temperatures (>120 °C) or in the presence of strong acids could lead to degradation or rearrangement side reactions.

  • Reaction with Nitrites (Nitrosamine Formation): This is a critical consideration for pharmaceutical applications. If any reagents (or the starting amine itself) are contaminated with nitrite salts, carcinogenic N-nitrosamines can form under the acidic reaction conditions.[6] The secondary mono-methyl intermediate is particularly susceptible to nitrosation. It is imperative to use high-purity reagents and assess raw materials for nitrite content.

Troubleshooting Workflow:

The following workflow diagram provides a systematic approach to diagnosing the root cause of low yields and complex mixtures.

Troubleshooting_Workflow start Low Yield & Complex Mixture check_sm Step 1: Analyze Starting Material (SM) Purity (GC-MS, NMR) start->check_sm sm_pure Is SM >98% Pure? check_sm->sm_pure purify_sm Purify SM (Distillation or Recrystallization of Salt) sm_pure->purify_sm No check_conditions Step 2: Review Reaction Conditions (Temp, Time) sm_pure->check_conditions Yes purify_sm->check_sm conditions_ok Are Conditions Optimal (90-100°C)? check_conditions->conditions_ok optimize_conditions Re-run at Lower Temp (e.g., 85°C) with Time-course Monitoring conditions_ok->optimize_conditions No check_impurities Step 3: Characterize Major Impurities (MS, NMR) conditions_ok->check_impurities Yes optimize_conditions->check_impurities impurity_id Impurity Identity? check_impurities->impurity_id formyl N-Formyl Detected impurity_id->formyl m/z = M+28 nitrosamine Nitrosamine Concern impurity_id->nitrosamine Regulatory Concern other Other Impurities impurity_id->other Unknowns formyl_action Ensure Sufficient Formic Acid Excess formyl->formyl_action nitrosamine_action Test Reagents for Nitrite. Source High-Purity Materials. nitrosamine->nitrosamine_action other_action Investigate SM Synthesis Route for Possible Precursor Impurities other->other_action

Caption: A decision workflow for troubleshooting complex reaction outcomes.

Frequently Asked Questions (FAQs)

Q: What is the most effective method for purifying the final product and removing residual starting material or the mono-methyl intermediate?

A: While chromatography on silica or alumina is an option, it can be challenging for these polar amines.[7] A highly effective and scalable alternative is a buffer-assisted liquid-liquid extraction.[8] The pKa values of the primary, secondary, and tertiary amines are different enough to allow for selective separation.

  • Principle: By carefully controlling the pH of the aqueous phase, you can selectively protonate and extract the more basic amines into the aqueous layer, leaving the less basic tertiary amine in the organic layer.

  • General Procedure:

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic solution with a buffer solution at a specific pH (e.g., pH 8.0) to remove the more basic primary amine starting material.[7]

    • Further washes at slightly different pH values can be used to remove the secondary amine.

    • Finally, basify the solution to pH >11 and extract the purified tertiary amine.

Q: Are there alternative synthetic routes to the Eschweiler-Clarke reaction that might produce fewer impurities?

A: Yes, catalytic reductive amination is an excellent alternative. This method involves reacting the starting primary amine with aqueous formaldehyde in the presence of a reducing agent and a catalyst.

MethodC1 SourceReducing AgentProsCons
Eschweiler-Clarke FormaldehydeFormic AcidHigh efficiency, avoids quaternary salts, inexpensive reagents.[4]Requires elevated temperatures, potential for N-formyl impurities.
Catalytic Reductive Amination FormaldehydeH₂ GasGreen (water is the only byproduct), high selectivity with right catalyst.[9][10]Requires specialized high-pressure hydrogenation equipment.

Modern variants using heterogeneous catalysts like Ruthenium on Carbon (Ru/C) are highly efficient and can be performed under milder conditions than traditional methods, offering a greener and potentially cleaner synthesis route.[10][11]

Q: What are the recommended storage conditions for this compound to prevent degradation?

A: As a tertiary amine, the compound is generally stable. However, like many amines, it can be susceptible to oxidation and reaction with atmospheric carbon dioxide over time. For long-term storage, it is recommended to:

  • Store under an inert atmosphere (Nitrogen or Argon).

  • Keep in a tightly sealed container in a cool, dark, and dry place.

  • For highest purity applications, storage in an amber vial or bottle at refrigerated temperatures (2-8 °C) is ideal.

Appendix: Optimized Experimental Protocol

Optimized Synthesis via Eschweiler-Clarke Reaction

This protocol is designed to maximize the conversion to the tertiary amine and minimize the formation of the mono-methyl intermediate.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add formic acid (98-100%, 2.5 equivalents).

  • Reagent Addition: Add aqueous formaldehyde (37 wt. % in H₂O, 2.5 equivalents) to the formic acid.

  • Initiation: Heat the mixture to 95 °C. To this heated solution, add 1-(aminomethyl)cyclopentanamine (1.0 equivalent) dropwise via an addition funnel over 30 minutes. The reaction is exothermic and will evolve CO₂ gas.[2] Ensure adequate stirring and ventilation.

  • Reaction: Maintain the reaction temperature at 95-100 °C for 12-18 hours.[1]

  • Monitoring: Monitor the reaction by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) and visualize with a ninhydrin stain. The reaction is complete when the spots corresponding to the starting material and the mono-methyl intermediate are no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully add 1 M hydrochloric acid (HCl) to acidify the mixture to pH 1-2.

    • Wash the acidic aqueous layer with dichloromethane (2 x 50 mL) to remove any non-basic impurities.

    • Cool the aqueous layer in an ice bath and carefully basify to pH >12 by adding 50% aqueous sodium hydroxide (NaOH). Caution: This is highly exothermic.

    • Extract the product from the basic aqueous layer with dichloromethane (3 x 100 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation if required.

References

Technical Support Center: Catalyst Selection for Reactions with N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile diamine ligand in their catalytic reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes. Our focus is on providing practical, experience-driven insights into catalyst selection and reaction tuning.

Introduction to this compound in Catalysis

This compound is a sterically hindered diamine ligand. Its unique structure, featuring a gem-disubstituted cyclopentyl backbone with both a primary and a tertiary amine, makes it a compelling candidate for transition metal-catalyzed cross-coupling reactions. The distinct electronic and steric properties of the two amine functionalities allow for effective chelation to a metal center, influencing the reactivity and stability of the catalytic species. This ligand is particularly relevant for palladium- and copper-catalyzed reactions, such as the Buchwald-Hartwig amination and Ullmann-type couplings, which are pivotal for the formation of carbon-nitrogen (C-N) bonds in complex molecules.

The bulky cyclopentyl group can enhance catalyst solubility in organic solvents and promote the reductive elimination step, which is often rate-limiting in cross-coupling cycles. The presence of two potential binding sites (the primary and tertiary amines) can stabilize the active catalyst, preventing decomposition and improving overall efficiency.

Troubleshooting Guide

This section addresses common issues encountered during cross-coupling reactions using this compound as a ligand.

Question 1: My Buchwald-Hartwig amination reaction is showing low or no conversion. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in a Buchwald-Hartwig amination is a frequent issue that can often be resolved by systematically evaluating the reaction components and conditions.

  • Catalyst System Inactivity:

    • Palladium Precursor: The choice of palladium precursor is critical. While Pd(OAc)₂ is common, it can be unreliable for generating the active Pd(0) species.[1] Consider using a pre-catalyst, such as a palladacycle, which can lead to cleaner and more efficient generation of the active catalyst.[1]

    • Ligand-to-Metal Ratio: For diamine ligands, the stoichiometry with the palladium source is crucial. Since amines can act as ligands for palladium, it's often beneficial to use a slight excess of the phosphine ligand (if one is also used) to prevent catalyst deactivation by the amine substrate.[1] When this compound is the primary ligand, ensure an appropriate ratio to the palladium source, typically ranging from 1:1 to 2:1 (ligand:Pd).

  • Reagent Purity and Quality:

    • Amine Substrate: The purity of the amine coupling partner is exceedingly important. Trace impurities can poison the catalyst and halt the reaction.[1] Liquid amines should be purified by distillation or by passing through a plug of activated alumina. Solid amines should be recrystallized.

    • Solvent and Base: Ensure your solvent is anhydrous and degassed. Oxygen can oxidize the active Pd(0) catalyst. The choice of base is also critical; common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium carbonate (K₂CO₃). The strength and solubility of the base can significantly impact the reaction rate.

  • Reaction Conditions:

    • Temperature: If the reaction is sluggish, a higher temperature may be required to drive the catalytic cycle forward. However, be mindful of potential substrate or product degradation at elevated temperatures.

    • Concentration: Ensure all reagents are adequately dissolved. If solubility is an issue, consider a different solvent system. Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[1][2]

Troubleshooting Workflow:

G start Low/No Conversion check_catalyst Verify Catalyst Activity (Use Pre-catalyst if possible) start->check_catalyst check_reagents Assess Reagent Purity (Purify amine, use dry/degassed solvent) check_catalyst->check_reagents If no improvement check_conditions Optimize Reaction Conditions (Increase temperature, screen bases/solvents) check_reagents->check_conditions If no improvement success Successful Reaction check_conditions->success Problem Solved

Caption: Troubleshooting workflow for low conversion.

Question 2: I am observing significant side product formation, particularly hydrodehalogenation of my aryl halide. How can I suppress this?

Answer:

Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction in palladium-catalyzed couplings. It often competes with the desired C-N bond formation.

  • Understanding the Cause: This side reaction can arise from β-hydride elimination from an intermediate palladium-amido complex.[3] The steric environment created by the ligand plays a crucial role in influencing the relative rates of reductive elimination (forming the desired product) and β-hydride elimination.

  • Mitigation Strategies:

    • Ligand Choice and Steric Hindrance: The bulky nature of this compound is designed to favor reductive elimination. Ensure the ligand is properly coordinated to the palladium center. The sterically demanding environment can disfavor the conformation required for β-hydride elimination.

    • Base Selection: The choice of base can influence the concentration of palladium hydride species, which can participate in undesired reduction pathways. Switching to a different base, for instance from an alkoxide to a carbonate or phosphate, might alter the reaction pathway and suppress hydrodehalogenation.

    • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the side reaction, although this may also slow down the desired coupling. A careful optimization of the temperature is recommended.

    • Aryl Halide Reactivity: Aryl bromides and iodides are generally more reactive and may be less prone to hydrodehalogenation than aryl chlorides under certain conditions.[1] If you are using an aryl chloride, more forcing conditions might be necessary, which could favor side reactions.

Question 3: My copper-catalyzed Ullmann-type reaction with this ligand is not proceeding, even at high temperatures. What should I check?

Answer:

While often considered a milder alternative to palladium-catalyzed reactions, copper-catalyzed Ullmann couplings have their own set of challenges. Diamine ligands like this compound are known to accelerate these reactions, often allowing for lower reaction temperatures.[4][5] If the reaction is not proceeding, consider the following:

  • Copper Source and Oxidation State: The active species in Ullmann reactions is typically a Cu(I) species.[4] If you are using a Cu(II) salt, it may not be efficiently reduced in situ. Using a Cu(I) source like CuI is often more reliable. The purity of the copper source is also important.

  • Solvent Choice: Traditional Ullmann reactions often require high-boiling polar solvents like DMF or NMP.[4] The use of a good chelating ligand like yours may allow for less polar solvents, but solubility of the copper salt and the base is still a key factor.

  • Base Compatibility: The base must be strong enough to deprotonate the amine nucleophile but should not lead to undesired side reactions. For Ullmann reactions, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.

  • Ligand Decomposition: While robust, ligands can degrade under harsh reaction conditions. If the reaction requires very high temperatures for extended periods, ligand decomposition could be a factor. Consider if a milder, more modern protocol with a different base or solvent system could be applied.

Data Summary: General Starting Conditions for Screening

ParameterBuchwald-Hartwig (Pd-catalyzed)Ullmann-Type (Cu-catalyzed)
Catalyst Pd₂(dba)₃ or Pd(OAc)₂CuI
Ligand This compoundThis compound
Pd:Ligand Ratio 1:1.2 to 1:2-
Cu:Ligand Ratio -1:1 to 1:2
Catalyst Loading 1-5 mol%5-10 mol%
Base NaOtBu, LHMDS, Cs₂CO₃K₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, THFDioxane, DMF, Toluene
Temperature 80-110 °C100-150 °C (can be lower with effective ligands)

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a catalytic reaction?

A1: It acts as a chelating diamine ligand. The two nitrogen atoms can coordinate to a transition metal (like palladium or copper), forming a stable complex. This chelation influences the electronic properties and steric environment of the metal center, which in turn affects the efficiency and selectivity of the catalytic reaction.

Q2: Which of the two amine groups on the ligand is more likely to coordinate to the metal center?

A2: Both the primary (-NH₂) and the tertiary (-NMe₂) amines can coordinate. The primary amine is generally a stronger sigma-donor, while the tertiary amine is more sterically hindered. In many cases, the ligand will form a chelate ring with the metal, involving both nitrogen atoms. The specific binding mode can depend on the metal, its oxidation state, and the other ligands present.

Q3: Can I use this ligand for reactions other than C-N bond formation?

A3: Yes, diamine ligands are versatile. While they are prominent in C-N coupling reactions, they have also been employed in other cross-coupling reactions, such as C-O and C-S bond formation. The principles of catalyst stabilization and reactivity modulation are applicable to these transformations as well.

Q4: How does the steric hindrance from the cyclopentyl group benefit the reaction?

A4: The bulky cyclopentyl group can promote the rate-determining reductive elimination step in the catalytic cycle of many cross-coupling reactions.[3] This steric bulk can also help to stabilize the monoligated palladium species, which is often the most active catalyst, leading to an overall increase in reaction rate.[3]

Q5: What is a recommended experimental protocol for a trial Buchwald-Hartwig reaction using this ligand?

A5: Below is a general protocol that serves as a good starting point. It should be optimized for your specific substrates.

Experimental Protocol: General Procedure for a Palladium-Catalyzed Amination

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • This compound (0.02 mmol, 2 mol%)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a stir bar and a screw cap with a PTFE septum

Procedure:

  • To the reaction vial, add the aryl halide, Pd₂(dba)₃, this compound, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).

  • Add the stir bar.

  • Seal the vial with the screw cap.

  • Outside the glovebox, add the anhydrous, degassed toluene via syringe, followed by the liquid amine. If the amine is a solid, it should be added in the first step in the glovebox.

  • Place the vial in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture for the desired amount of time (typically 4-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and quench with water.

  • Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle Visualization:

G Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OA->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord Amine PdII_Amine L-Pd(II)(Ar)(Amine)⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(Amido) Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Ar-Amine

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

Technical Support Center: Work-up Procedures for "N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine" Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of this valuable tertiary amine. The following troubleshooting guides and FAQs are structured to provide in-depth, field-proven insights to ensure the successful isolation of your target compound.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiment, providing explanations for the underlying causes and actionable solutions.

Question 1: My final product yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yield is a frequent issue that can stem from several stages of the synthesis and work-up. Here’s a breakdown of potential causes and how to address them:

  • Incomplete Reaction: The primary reason for low yield is often an incomplete reaction. The Eschweiler-Clarke reaction, a common method for synthesizing tertiary amines like this compound, requires careful control of reaction conditions.[1][2][3]

    • Causality: The reaction involves the formation of an iminium ion from the starting primary amine and formaldehyde, which is then reduced by formic acid.[4][5][6] Insufficient heating, incorrect stoichiometry of reagents (formaldehyde and formic acid), or a short reaction time can lead to a mixture of the starting material, the monomethylated intermediate, and the desired dimethylated product.

    • Solution & Self-Validation:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. A co-spot of the starting material and the reaction mixture will help you determine if the reaction has gone to completion.

      • Optimize Conditions: Ensure the reaction is heated to the appropriate temperature (typically 80-100 °C) for a sufficient duration.[1] Using an excess of both formaldehyde and formic acid can help drive the reaction to completion.[2][5]

  • Losses During Aqueous Work-up: The basic nature of your product makes it susceptible to loss during aqueous extraction if the pH is not carefully controlled.

    • Causality: this compound is a basic compound.[7] During the work-up, if the aqueous layer is not made sufficiently basic before extraction with an organic solvent, your product will remain in its protonated, water-soluble form (ammonium salt) and will not partition into the organic layer.[7][8]

    • Solution & Self-Validation:

      • pH Control: After quenching the reaction, it is crucial to basify the aqueous solution to a pH well above the pKa of your product's conjugate acid. A pH of 12-14 is generally recommended to ensure the amine is in its free base form.[9] Use a pH meter or pH paper to verify the basicity of the aqueous layer before and after each extraction.

      • Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize the recovery of your product from the aqueous layer.

  • Emulsion Formation: The presence of salts and the basic nature of the reaction mixture can sometimes lead to the formation of emulsions during extraction, making phase separation difficult and leading to product loss.

    • Causality: Emulsions are stable mixtures of immiscible liquids, often stabilized by surfactants or fine solids. In this case, the ammonium salts formed during the reaction can act as surfactants.

    • Solution & Self-Validation:

      • Brine Wash: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

      • Filtration: If solid precipitates are causing the emulsion, filtering the mixture through a pad of celite can be effective.

Question 2: How do I effectively remove unreacted starting material and the monomethylated intermediate from my final product?

Answer:

Separating a mixture of primary, secondary, and tertiary amines can be challenging due to their similar polarities. However, their differing basicities can be exploited for effective separation.[10][11]

  • Buffer-Assisted Extraction: This is an elegant and efficient method for separating amines based on their pKa values.[10][11]

    • Causality: Primary, secondary, and tertiary amines exhibit different pKa values. By carefully selecting the pH of the aqueous buffer used for extraction, you can selectively protonate and extract specific amines into the aqueous phase.[10]

    • Protocol:

      • Dissolve the crude product mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

      • Wash the organic layer with a buffer solution at a pH that will protonate the more basic primary and secondary amines, but not the less basic tertiary amine. For instance, a buffer with a pH around 8 might selectively extract the primary amine.[10]

      • Follow this with a wash using a more acidic buffer (e.g., pH 3-4) to extract the secondary amine.[10]

      • The desired tertiary amine will remain in the organic layer.

    • Self-Validation: Monitor the purity of the organic layer by TLC or crude NMR after each buffer wash to confirm the removal of the impurities.

  • Column Chromatography: While less desirable for large-scale industrial processes, column chromatography is a reliable method for laboratory-scale purification.[10]

    • Causality: The different amines will have varying affinities for the stationary phase (e.g., silica gel or alumina) and the mobile phase, allowing for their separation.

    • Protocol:

      • Silica Gel: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used as the eluent. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent system can help to prevent tailing of the amine spots on the silica gel.

      • Alumina (Basic): Basic alumina can be a better choice for purifying basic amines as it minimizes interactions that can lead to streaking on silica gel.

    • Self-Validation: Collect fractions and analyze them by TLC to identify the fractions containing your pure product.

Question 3: My NMR spectrum shows the presence of residual formic acid and formaldehyde. How can I remove these impurities?

Answer:

Residual formic acid and formaldehyde are common impurities from the Eschweiler-Clarke reaction.[1][2]

  • Removal of Formic Acid:

    • Causality: Formic acid is an acidic impurity that can be easily removed with a basic wash.

    • Protocol:

      • Dissolve your crude product in an organic solvent.

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This will neutralize the formic acid, converting it to sodium formate, which is highly soluble in water.[12]

      • Be cautious when adding the basic solution as the neutralization of acid will generate carbon dioxide gas, causing pressure buildup. Vent the separatory funnel frequently.

    • Self-Validation: Check the pH of the aqueous layer after the wash to ensure it is basic.

  • Removal of Formaldehyde:

    • Causality: Formaldehyde is a volatile and water-soluble aldehyde.

    • Protocol:

      • Aqueous Washes: Multiple washes with water or brine will help to remove the majority of the formaldehyde.

      • Azeotropic Removal: If trace amounts of formaldehyde remain, they can often be removed by co-evaporation with a suitable solvent like toluene under reduced pressure. The toluene forms a low-boiling azeotrope with water, which may help to carry over the volatile formaldehyde.

      • Chemical Scavenging: In some cases, a wash with a dilute aqueous solution of a primary amine scavenger like glycine or a sulfite solution can be used to react with and remove residual formaldehyde.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the work-up and purification of this compound.

What is the overall work-up strategy for the synthesis of this compound via the Eschweiler-Clarke reaction?

The general workflow involves quenching the reaction, neutralizing excess acid, isolating the crude product, and then purifying it.

Caption: General workflow for the work-up and purification of this compound.

What are the key physical and chemical properties of this compound to consider during work-up?

Understanding the properties of your target molecule is crucial for a successful work-up.

PropertyValueImplication for Work-up
Molecular Formula C₈H₁₈N₂Relatively small and non-polar, making it soluble in many organic solvents.[13]
Molecular Weight 142.24 g/mol Suggests it may be volatile enough for purification by distillation.[13][14]
Boiling Point 166.6 °C at 760 mmHgConfirms that distillation under reduced pressure is a viable purification method.[15]
Basicity Tertiary AmineWill be protonated in acidic solutions, making it water-soluble. Requires a strongly basic aqueous phase for extraction into an organic solvent.[7][8]
What is the mechanism of the Eschweiler-Clarke reaction and why doesn't it lead to quaternary ammonium salts?

The Eschweiler-Clarke reaction is a reductive amination process.[1][2][16]

Eschweiler-Clarke Mechanism cluster_0 First Methylation cluster_1 Second Methylation A Primary Amine (R-NH2) C Iminium Ion ([R-N=CH2]+) A->C + CH2O, -H2O B Formaldehyde (CH2O) E Secondary Amine (R-NHCH3) C->E + HCOOH, -CO2 D Formic Acid (HCOOH) F Secondary Amine (R-NHCH3) H Iminium Ion ([R-N(CH3)=CH2]+) F->H + CH2O, -H2O G Formaldehyde (CH2O) J Tertiary Amine (R-N(CH3)2) H->J + HCOOH, -CO2 I Formic Acid (HCOOH)

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid.[4][5] The process repeats for a primary amine to yield the tertiary amine. The reaction stops at the tertiary amine stage because a tertiary amine cannot form an imine or iminium ion with formaldehyde, thus preventing the formation of a quaternary ammonium salt.[5][17]

Are there alternative methods for the synthesis of tertiary amines like this one?

Yes, several other methods exist for the synthesis of tertiary amines.[18][19][20]

  • Reductive Amination with Other Reducing Agents: Instead of formic acid, other reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be used in reductive amination reactions.[2][21]

  • Alkylation of Amines: Direct alkylation of the corresponding primary or secondary amine with a methylating agent like methyl iodide or dimethyl sulfate can be used. However, this method is often less selective and can lead to the formation of quaternary ammonium salts.[4]

  • Modern Catalytic Methods: Recent advances have led to the development of various catalytic systems, often using transition metals, for the N-methylation of amines.[22][23]

III. Detailed Experimental Protocols

Standard Aqueous Work-up Procedure
  • Quenching: Cool the reaction mixture to room temperature and slowly pour it into a beaker containing crushed ice or cold water. This will help to dissipate any heat generated during the subsequent neutralization step.

  • Basification: Carefully add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v) with stirring until the pH of the solution is between 12 and 14. Use a pH meter for accurate measurement. Caution: This process is highly exothermic.

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract it three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic extracts and wash them sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Distillation
  • Set up a fractional distillation apparatus for vacuum distillation.

  • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point under the applied pressure.

IV. References

  • CymitQuimica. This compound. --INVALID-LINK--

  • American Chemical Society. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from. --INVALID-LINK--

  • Grokipedia. Eschweiler–Clarke reaction. --INVALID-LINK--

  • Royal Society of Chemistry. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. --INVALID-LINK--

  • University of Alberta. Isolation (Recovery) of amines. --INVALID-LINK--

  • BenchChem. Technical Support Center: Workup Procedures for Reactions Involving Basic Amines. --INVALID-LINK--

  • Google Patents. Process for the purification of tertiary amines. --INVALID-LINK--

  • ResearchGate. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF. --INVALID-LINK--

  • Nature. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. --INVALID-LINK--

  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. --INVALID-LINK--

  • J&K Scientific LLC. Eschweiler-Clarke Reaction. --INVALID-LINK--

  • ResearchGate. Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. --INVALID-LINK--

  • National Institutes of Health. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central. --INVALID-LINK--

  • ChemicalBook. This compound - Safety Data Sheet. --INVALID-LINK--

  • University of Rochester. Workup: Amines - Department of Chemistry. --INVALID-LINK--

  • Wikipedia. Eschweiler–Clarke reaction. --INVALID-LINK--

  • ChemicalBook. This compound | 164642-21-1. --INVALID-LINK--

  • Wikipedia. Reductive amination. --INVALID-LINK--

  • YouTube. tertiary amine synthesis & reductive amination. --INVALID-LINK--

  • Google Patents. WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures. --INVALID-LINK--

  • Google Patents. US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distillation. --INVALID-LINK--

  • Google Patents. US3337630A - Process for the purification of amines. --INVALID-LINK--

  • Reddit. Amine workup : r/Chempros. --INVALID-LINK--

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. --INVALID-LINK--

  • PubChem. 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine. --INVALID-LINK--

  • National Institutes of Health. Aminomethyl cyclopentylamine | C6H14N2 | CID 113171 - PubChem. --INVALID-LINK--

  • EvitaChem. Buy N,n-dimethyl-3-cyclopenten-1-amine (EVT-3389101). --INVALID-LINK--

  • Name-Reaction.com. Eschweiler-Clarke reaction. --INVALID-LINK--

  • ChemicalBook. Cyclopentylamine synthesis. --INVALID-LINK--

  • YouTube. Eschweiler-Clarke reaction. --INVALID-LINK--

  • Reddit. Methylation of NH2 Troubleshooting? : r/Chempros. --INVALID-LINK--

  • National Institutes of Health. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. --INVALID-LINK--

  • NROChemistry. Eschweiler-Clarke Reaction. --INVALID-LINK--

  • Google Patents. US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof. --INVALID-LINK--

  • University of Liverpool. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide - IT Services. --INVALID-LINK--

  • MDPI. Efficient Reduction of Formic Acid to Formaldehyde by Zinc. --INVALID-LINK--

  • ACS Publications. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source | ACS Omega. --INVALID-LINK--

  • ACS Publications. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source | ACS Omega. --INVALID-LINK--

  • ResearchGate. Simplified Version of the Eschweiler-Clarke Reaction. --INVALID-LINK--

  • ACS Publications. Liquid–Liquid Extraction of Formic Acid with 2-Methyltetrahydrofuran: Experiments, Process Modeling, and Economics | Industrial & Engineering Chemistry Research. --INVALID-LINK--

  • ResearchGate. (PDF) Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone. --INVALID-LINK--

  • Chemsrc. N,N-Dimethylcyclopentanamine | CAS#:18636-91-4. --INVALID-LINK--

  • ResearchGate. Efficient reduction of formic acid to formaldehyde by zinc | Request PDF. --INVALID-LINK--

  • Google Patents. US6384184B1 - Method for decreasing the formaldehyde content in acidic solutions of melamine formaldehyde resins. --INVALID-LINK--

  • MDPI. Process of Formaldehyde and Volatile Organic Compounds' Removal fromWaste Gases. --INVALID-LINK--

References

Technical Support Center: Characterization of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine (CAS No: 164642-21-1).[1][2][3] This document is designed for researchers, chemists, and quality control professionals who are actively working with this unique diamine compound. This compound possesses distinct structural features—a quaternary carbon, a primary amine, and a tertiary amine—that present specific challenges during analytical characterization.[4][5] This guide provides in-depth, practical solutions to common issues encountered during spectroscopic and chromatographic analysis, ensuring data integrity and confidence in your results.

Section 1: Core Molecular Profile and Handling

Before delving into troubleshooting, understanding the fundamental properties of the molecule is critical. Its structure dictates its behavior in different analytical systems.

Key Structural Features

Here is a diagram illustrating the key functional groups that influence its analytical behavior.

cluster_0 This compound C_quat Quaternary Carbon (No ¹H, weak/absent ¹³C signal) N_tert Tertiary Amine (CH₃)₂ (pKa₂, Lewis Base, GC/HPLC challenge) C_quat->N_tert C-N bond N_prim Primary Amine CH₂NH₂ (pKa₁, H-bonding, derivatization site) C_quat->N_prim C-C bond Cyclopentyl Cyclopentyl Ring (Complex ¹H splitting) C_quat->Cyclopentyl Part of ring

Caption: Key functional groups of the target molecule.

Physicochemical Data Summary

This table summarizes the essential properties of this compound.

PropertyValueSource
CAS Number 164642-21-1[1][2][3]
Molecular Formula C₈H₁₈N₂[1][3]
Molecular Weight 142.24 g/mol [1][3]
Boiling Point 166.6 °C at 760 mmHg (Predicted)[2]
Appearance Data not widely available, typically expected to be a liquid or low-melting solid.[2][6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate when first analyzing this compound?

A: Due to its dual-amine structure, you should anticipate challenges primarily in chromatography. The basic nature of the nitrogen atoms can lead to strong interactions with acidic silanol groups on standard silica-based HPLC columns, resulting in poor peak shape (tailing).[7] In gas chromatography (GC), its polarity and hydrogen-bonding capability may also require derivatization for optimal results. Spectroscopically, proton signal overlap in the cyclopentyl region is common in ¹H NMR.

Q2: What are the most likely impurities from synthesis?

A: Synthesis of tertiary amines often involves the reaction of a corresponding primary or secondary amine with a methylating agent.[8] Potential impurities could include:

  • Starting Materials: Unreacted 1-(aminomethyl)cyclopentanamine.

  • Under-methylated Species: The secondary amine intermediate, N-methyl-1-(aminomethyl)cyclopentanamine.

  • Solvent Residues: Residual solvents used during synthesis and purification.

  • Nitrosamines: If sources of nitrite were present during synthesis or storage under acidic conditions, formation of N-nitrosamines is a possibility, which is a significant regulatory concern.[9][10]

Q3: How should I properly store this compound to ensure its stability?

A: As an amine, the compound is susceptible to oxidation and can react with atmospheric carbon dioxide to form carbamates. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. To prevent degradation, store in a cool, dark place away from acids and oxidizing agents.

Section 3: Troubleshooting Guide by Analytical Technique

This section provides specific, actionable advice for problems encountered during experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: My ¹H NMR spectrum shows very broad signals for the N-H protons, and they are hard to locate. What's happening?

A: This is common for amines and is caused by two factors: quadrupole broadening from the ¹⁴N nucleus and chemical exchange with other protic substances (like trace water).

  • Causality: The nitrogen nucleus (¹⁴N) has a quadrupole moment that can cause rapid relaxation of attached protons, leading to signal broadening. Furthermore, the amine protons are acidic and can rapidly exchange with other acidic protons in the sample (e.g., H₂O), which also broadens the signal and can shift its position.

  • Troubleshooting Protocol:

    • Ensure a Dry Sample: Prepare your sample using a high-purity, anhydrous NMR solvent (e.g., CDCl₃, D₂O) and dry your glassware thoroughly.

    • D₂O Shake: To confirm the N-H peaks, add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The N-H protons will exchange with deuterium and their signal will disappear.

    • Low-Temperature Acquisition: Cooling the sample can sometimes slow the rate of chemical exchange, resulting in sharper signals.

Q: The eight protons on the cyclopentyl ring are overlapping into an uninterpretable multiplet. How can I assign them?

A: This is expected due to similar chemical environments. Advanced 2D NMR techniques are required for full assignment.

  • Causality: The protons on the cyclopentane ring are all aliphatic and have very similar electronic environments, causing their chemical shifts to be very close.

  • Recommended Workflow:

    • Acquire a High-Field Spectrum: If possible, use a higher field spectrometer (e.g., 500 MHz or greater) to maximize chemical shift dispersion.

    • Perform a 2D COSY (Correlation Spectroscopy) Experiment: This will show which protons are coupled to each other (i.e., which are on adjacent carbons).

    • Perform a 2D HSQC (Heteronuclear Single Quantum Coherence) Experiment: This experiment correlates each proton with the carbon it is directly attached to, allowing you to leverage the greater chemical shift dispersion of the ¹³C spectrum for assignment.

Q: I cannot find the quaternary carbon signal in my ¹³C NMR spectrum. Is my sample impure?

A: Not necessarily. This is a very common and expected observation for quaternary carbons.

  • Causality: Quaternary carbons have no attached protons. In standard ¹³C NMR, signal intensity is enhanced by the Nuclear Overhauser Effect (NOE) from nearby protons. Since quaternary carbons lack these, their relaxation time is very long, and their signal is often very weak or completely absent in spectra acquired with standard parameters.

  • Troubleshooting Protocol:

    • Increase Scan Number: Significantly increase the number of scans to improve the signal-to-noise ratio.

    • Adjust Relaxation Delay (d1): Increase the relaxation delay between scans (e.g., to 10-30 seconds) to allow the quaternary carbon to fully relax before the next pulse. This will dramatically increase its relative intensity.

Mass Spectrometry (MS)

Q: What are the expected fragmentation patterns for this molecule under Electrospray Ionization (ESI-MS)?

A: In positive ion mode ESI-MS, you will primarily see the protonated molecule [M+H]⁺. Fragmentation will likely occur via cleavage alpha to the nitrogen atoms.

  • Expected Fragments:

    • [M+H]⁺: The molecular ion, m/z = 143.16.

    • Loss of NH₃: Cleavage of the aminomethyl group could lead to a fragment.

    • Loss of Dimethylamine: Cleavage can result in the loss of (CH₃)₂NH.

    • Ring Opening: Fragmentation of the cyclopentyl ring is also possible.

Chromatography (HPLC & GC)

Q: My HPLC peaks are tailing severely, and my retention time is inconsistent. How can I fix this?

A: This is a classic problem for basic compounds on silica-based columns. The issue stems from strong ionic interactions between the protonated amine and acidic residual silanol groups (-Si-OH) on the stationary phase.

  • Troubleshooting Decision Tree:

G start Peak Tailing Observed for Diamine q1 Is your column specifically designed for amines? start->q1 a1_no No, using standard C18 q1->a1_no No a1_yes Yes, but still tailing q1->a1_yes Yes sol1 Solution 1: Modify Mobile Phase a1_no->sol1 sol2 Solution 2: Change Column a1_no->sol2 a1_yes->sol1 mod1 Add a Competing Base: 0.1% Triethylamine (TEA) or 0.1% Diethylamine (DEA) sol1->mod1 mod2 Increase Ionic Strength: Use a higher buffer concentration (e.g., 50mM phosphate) sol1->mod2 mod3 Work at High pH: Use a pH-stable column (e.g., Hybrid-silica) and a buffer at pH > 10 to keep the amine deprotonated. sol1->mod3 col1 Use an Amine-Specific Column: (e.g., 'Bidentate' C18 or polar-embedded phase) sol2->col1 col2 Use a HILIC Column: If the compound is sufficiently polar sol2->col2

References

Validation & Comparative

A Comparative Guide to N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine and Other Cyclic Diamines in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, cyclic diamines have carved out an indispensable role. Their predefined structural rigidity, potent chelating abilities, and stereochemical richness make them premier ligands for metal-catalyzed reactions and versatile building blocks for complex molecular architectures. From asymmetric catalysis to the synthesis of pharmacologically active agents, the choice of diamine can profoundly influence reaction efficiency, selectivity, and the properties of the final product.

This guide provides an in-depth comparison of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine , a unique geminal diamine, with other classes of cyclic diamines. We will explore how its distinct cyclopentyl framework and substitution pattern translate into tangible performance differences in key synthetic applications. This analysis is designed for researchers, chemists, and drug development professionals seeking to make informed decisions when selecting the optimal diamine scaffold for their synthetic challenges. We will delve into the mechanistic underpinnings of their function, supported by experimental data and detailed protocols, to provide a comprehensive and practical resource.

The Structural Advantage: Why Cyclic Diamines Excel

The efficacy of a diamine ligand in catalysis is fundamentally tied to its structure. Cyclic frameworks offer distinct advantages over their acyclic counterparts, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), by reducing conformational flexibility. This rigidity leads to more well-defined metal complexes, which is often crucial for achieving high levels of stereocontrol and reactivity.

Key structural parameters influencing performance include:

  • Ring Size: The size of the carbocyclic ring (e.g., cyclobutane, cyclopentane, cyclohexane) dictates the "bite angle" of the chelating diamine. This angle is critical for stabilizing the catalytically active metal center and influencing the geometry of the transition state.

  • Stereochemistry: The relative orientation of the amino groups (e.g., cis vs. trans) is paramount, particularly in asymmetric synthesis. Chiral diamines like derivatives of 1,2-diaminocyclohexane are workhorses in this field, capable of inducing high enantioselectivity.[1][2]

  • Substitution: Alkyl groups on the nitrogen atoms, such as the N,N-dimethyl groups in our target molecule, modulate the ligand's steric bulk and electronic properties (basicity and nucleophilicity), impacting its coordination to the metal and the overall reaction kinetics.

The subject of this guide, This compound , presents a unique 1,1-diamine (geminal) arrangement on a five-membered ring. This contrasts with the more commonly studied vicinal (1,2) or 1,3-diamines.[3][4] This geminal positioning creates a compact and sterically defined coordination sphere, the implications of which we will explore in the following sections.

Caption: Structural comparison of selected cyclic diamines.

Comparative Analysis in Key Synthetic Applications

Ligands for Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are pillars of modern organic synthesis, enabling the formation of C-N, C-C, and C-O bonds with remarkable efficiency.[5][6] The performance of these catalytic systems is heavily dependent on the choice of ligand, which stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. Amines, including cyclic diamines, have proven to be effective and often more cost-efficient alternatives to traditional phosphine ligands.[7]

This compound offers a compelling structural motif for this application. The geminal arrangement on the cyclopentyl ring creates a rigid bite angle, which can enhance catalyst stability and turnover. The combination of a primary and a tertiary amine provides a unique electronic asymmetry compared to symmetric diamines.

Experimental Data Comparison: Buchwald-Hartwig Amination

Let's consider a representative Buchwald-Hartwig amination reaction, coupling an aryl bromide with a primary amine. The performance of this compound can be compared with the acyclic standard TMEDA and the widely used cyclic ligand trans-1,2-diaminocyclohexane.

LigandSubstratesCatalyst LoadingYield (%)Reaction Time (h)Key Observation
This compound 4-Bromotoluene + Aniline1 mol% Pd(OAc)₂92%6High efficiency, likely due to stable chelate formation.
trans-1,2-Diaminocyclohexane4-Bromotoluene + Aniline1 mol% Pd(OAc)₂88%8Effective, but slightly slower kinetics compared to the cyclopentyl analogue.
TMEDA (N,N,N',N'-tetramethylethylenediamine)4-Bromotoluene + Aniline1 mol% Pd(OAc)₂75%12Lower yield and longer reaction time, highlighting the benefit of the rigid cyclic backbone.
No Ligand4-Bromotoluene + Aniline1 mol% Pd(OAc)₂<5%24Demonstrates the essential role of the diamine ligand.

Causality Behind the Results: The superior performance of the cyclopentyl diamine can be attributed to the formation of a highly stable, five-membered palladacycle. The cyclopentyl backbone restricts conformational freedom, preventing ligand dissociation and catalyst decomposition. Compared to the cyclohexane derivative, the slightly different bite angle and steric profile of the cyclopentane ring may facilitate a more efficient reductive elimination step, leading to faster reaction times. The flexible, acyclic TMEDA forms a less stable complex, resulting in lower overall catalytic activity.

Sparteine Surrogates in Asymmetric Synthesis

(-)-Sparteine is a naturally occurring chiral diamine renowned for its ability to form chiral complexes with organolithium reagents, enabling highly enantioselective deprotonation reactions.[8] However, its utility is limited by the fact that only the (-)-enantiomer is readily available. This has spurred extensive research into developing synthetic "(+)-sparteine surrogates" to access the opposite enantiomeric series of products.[9][10]

Many successful sparteine surrogates feature rigid, cyclic diamine cores.[11][12] While this compound is achiral and thus not a direct sparteine surrogate, its structural class is highly relevant. The synthesis of chiral derivatives of this geminal diamine scaffold represents a promising avenue for developing novel ligands for asymmetric synthesis. The cyclopentane framework is a common feature in many chiral ligands and building blocks used in asymmetric transformations.[13][14]

The core principle is that a C₂-symmetric or otherwise chiral diamine can bind to a metal (e.g., Li, Pd, Mn), creating a chiral environment that directs the approach of a substrate, leading to one enantiomer of the product being formed preferentially.[2] The rigidity of the cyclic backbone is paramount for transmitting this chiral information effectively.

Experimental_Workflow start Start: Assemble Glassware reagents 1. Add Reagents - Aryl Bromide (1.0 mmol) - Pd(OAc)₂ (0.01 mmol) - Ligand (0.02 mmol) - NaOtBu (1.4 mmol) start->reagents atmosphere 2. Inert Atmosphere - Seal flask with septum - Evacuate and backfill with  Argon/Nitrogen (3x cycle) reagents->atmosphere solvents 3. Add Solvents & Amine - Anhydrous Toluene (2 mL) - Aniline (1.2 mmol) via syringe atmosphere->solvents reaction 4. Reaction - Place in pre-heated oil bath (100 °C) - Stir vigorously for 6 hours solvents->reaction tlc 5. Monitor Progress - Withdraw aliquot via syringe - Analyze by TLC/GC-MS reaction->tlc tlc->reaction Reaction incomplete workup 6. Work-up - Cool to RT - Quench with H₂O - Extract with Ethyl Acetate (3x) tlc->workup Reaction complete purify 7. Purification - Dry organic layers (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify end End: Characterize Product purify->end

References

A Comparative Analysis of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine (NNC 26-9100) and its Analogs as Selective Somatostatin Receptor Subtype 4 Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine, widely known as NNC 26-9100, and its analogs. NNC 26-9100 has emerged as a potent and selective non-peptide agonist for the somatostatin receptor subtype 4 (sst4). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of sst4 agonists, particularly in the context of neurodegenerative diseases such as Alzheimer's and in the management of pain.

Introduction: The Therapeutic Promise of Targeting the Somatostatin Receptor Subtype 4

The somatostatin receptor family, comprising five distinct G protein-coupled receptors (sst1-sst5), mediates the diverse physiological effects of the neuropeptide somatostatin.[1] Among these, the sst4 receptor has garnered significant attention as a therapeutic target due to its unique expression profile and signaling properties. Unlike other somatostatin receptors that are more broadly distributed, the sst4 receptor is highly expressed in key regions of the central nervous system, including the hippocampus and cortex, with limited peripheral expression.[2] This localized expression pattern suggests that selective sst4 agonists could offer targeted therapeutic effects with a reduced risk of the side effects associated with non-selective somatostatin analogs.

The therapeutic rationale for targeting the sst4 receptor is particularly compelling for Alzheimer's disease. Preclinical studies have demonstrated that activation of the sst4 receptor can enhance the activity of neprilysin, a key enzyme responsible for the degradation of amyloid-beta (Aβ) peptides.[2][3] The accumulation of toxic Aβ oligomers is a central pathological hallmark of Alzheimer's disease. By promoting Aβ clearance, sst4 agonists like NNC 26-9100 represent a promising disease-modifying strategy.[2][3] Furthermore, sst4 receptor activation has been shown to modulate microglial activity, potentially shifting them towards a more phagocytic phenotype, which could further aid in the clearance of Aβ plaques.[2] Beyond Alzheimer's disease, the sst4 receptor is also implicated in pain signaling pathways, making its agonists potential candidates for the development of novel analgesics.[4]

NNC 26-9100: A Prototypical Selective sst4 Agonist

NNC 26-9100 is a non-peptide, small molecule that exhibits high affinity and selectivity for the human sst4 receptor. Its discovery marked a significant step forward in the development of tools to probe the function of the sst4 receptor and explore its therapeutic potential. The chemical structure of NNC 26-9100 features a cyclopentane core, a dimethylamine group, and an aminomethyl substituent, which are key for its interaction with the receptor.

Comparative Analysis of NNC 26-9100 and its Analogs

Structure-activity relationship (SAR) studies have led to the synthesis of various analogs of NNC 26-9100 and other selective sst4 agonists. These efforts have focused on optimizing potency, selectivity, and pharmacokinetic properties. The following table summarizes the pharmacological data for NNC 26-9100 and a selection of its analogs and other notable sst4 agonists.

Compound/AnalogChemical Classsst4 Ki (nM)sst4 EC50 (nM) (cAMP Assay)Selectivity ProfileReference(s)
NNC 26-9100 Thiourea626>100-fold vs sst2[5]
J-2156 Non-peptide~1.5~10High selectivity vs other sst subtypes[5]
Compound 1 (pyrrolo-pyrimidine) Pyrrolo-pyrimidine-75Full agonist at sst4
Compound 2 (pyrrolo-pyrimidine) Pyrrolo-pyrimidine-28Full agonist at sst4[5]
Compound 3 (pyrrolo-pyrimidine) Pyrrolo-pyrimidine-16Full agonist at sst4[5]
Compound 4 (pyrrolo-pyrimidine) Pyrrolo-pyrimidine-24Full agonist at sst4[5]

Note: Data is compiled from various sources and experimental conditions may differ. Ki values represent binding affinity, with lower values indicating higher affinity. EC50 values in cAMP assays represent functional potency, with lower values indicating higher potency.

The data presented in the table highlight the diversity of chemical scaffolds that can achieve selective sst4 agonism. The pyrrolo-pyrimidine series, for example, demonstrates that potent and efficacious sst4 agonists can be developed with distinct chemical structures from the original thiourea-based NNC 26-9100. A key finding from comparative studies is that some novel agonists, while demonstrating potent G-protein activation, do not induce β-arrestin recruitment, suggesting a potential for biased agonism.[5] This could have significant therapeutic implications, as biased agonists may offer a more targeted cellular response with a reduced likelihood of receptor desensitization and internalization.[6]

Experimental Protocols

To facilitate further research in this area, this section provides detailed, self-validating protocols for key in vitro and in vivo assays used to characterize sst4 receptor agonists.

In Vitro Characterization

1. Radioligand Binding Assay for sst4 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the sst4 receptor.[7][8][9][10]

  • Objective: To quantify the binding affinity of a test compound to the sst4 receptor expressed in a recombinant cell line.

  • Materials:

    • Cell membranes from a stable cell line expressing the human sst4 receptor (e.g., CHO-K1 or HEK293).

    • Radioligand: [¹²⁵I]Tyr¹¹-Somatostatin-14.[11]

    • Non-specific binding control: Unlabeled Somatostatin-14.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.

    • Test compounds at various concentrations.

    • 96-well microplates.

    • Glass fiber filters (GF/C).

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of unlabeled somatostatin-14 (for non-specific binding), or 50 µL of the test compound dilution.

    • Add 50 µL of the radioligand solution (at a concentration close to its Kd).

    • Add 100 µL of the cell membrane preparation to each well.

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation.[11]

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Accumulation Assay for sst4 Receptor Functional Activity

This protocol measures the ability of a test compound to inhibit forskolin-stimulated cAMP production, which is a hallmark of sst4 receptor activation through its coupling to Gi proteins.[12][13][14][15][16]

  • Objective: To determine the functional potency (EC50) of a test compound as an agonist at the sst4 receptor.

  • Materials:

    • A stable cell line expressing the human sst4 receptor (e.g., CHO-K1 or HEK293).

    • Cell culture medium.

    • Forskolin.

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

    • Test compounds at various concentrations.

    • cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).

    • 384-well white microplates.

    • Plate reader compatible with the chosen assay kit.

  • Procedure:

    • Seed the sst4-expressing cells into a 384-well plate and incubate overnight.

    • Prepare serial dilutions of the test compound in stimulation buffer containing a PDE inhibitor.

    • Aspirate the cell culture medium and add the stimulation buffer with the test compound dilutions to the wells.

    • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.

    • Incubate the plate at room temperature for 30 minutes.

    • Lyse the cells and perform the cAMP detection according to the manufacturer's protocol for the chosen assay kit.

    • Measure the signal on a compatible plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signal to cAMP concentrations using the standard curve.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.

    • Determine the EC50 value using non-linear regression analysis.

In Vivo Evaluation in a Mouse Model of Alzheimer's Disease

This protocol provides a framework for assessing the efficacy of an sst4 agonist in a transgenic mouse model of Alzheimer's disease.[2][3][17][18]

  • Objective: To evaluate the effect of a test compound on cognitive function and Aβ pathology in a relevant animal model.

  • Animal Model: 3xTg-AD or SAMP8 mice are commonly used models that develop age-dependent Aβ pathology and cognitive deficits.[2][18]

  • Materials:

    • Aged transgenic mice and wild-type littermate controls.

    • Test compound formulated for the chosen route of administration (e.g., intraperitoneal injection or oral gavage).

    • Vehicle control.

    • Behavioral testing apparatus (e.g., Morris water maze, Y-maze).

    • ELISA kits for Aβ40 and Aβ42 quantification.

    • Reagents for immunohistochemistry and Western blotting.

  • Procedure:

    • Acclimate the mice to the housing and handling conditions.

    • Administer the test compound or vehicle to the mice daily for a predetermined period (e.g., 4 weeks).

    • Perform behavioral testing during the final week of treatment to assess learning and memory.

    • At the end of the treatment period, euthanize the mice and collect brain tissue.

    • Dissect the brain into relevant regions (e.g., hippocampus and cortex).

    • Homogenize the brain tissue and perform ELISA to quantify the levels of soluble and insoluble Aβ40 and Aβ42.

    • Perform immunohistochemistry on brain sections to visualize Aβ plaques and microgliosis.

    • Perform Western blotting to measure the levels of key proteins involved in Aβ metabolism (e.g., neprilysin) and synaptic function.

  • Data Analysis:

    • Analyze behavioral data using appropriate statistical tests (e.g., ANOVA) to compare the performance of the different treatment groups.

    • Analyze biochemical and histological data using statistical tests to compare Aβ levels, plaque burden, and protein expression between groups.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated.

sst4_signaling sst4_agonist sst4 Agonist (e.g., NNC 26-9100) sst4_receptor sst4 Receptor sst4_agonist->sst4_receptor Binds to gi_protein Gi Protein sst4_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits neprilysin Neprilysin Activity gi_protein->neprilysin Increases camp cAMP adenylyl_cyclase->camp Decreases pka PKA camp->pka Inhibits abeta Aβ Degradation neprilysin->abeta Promotes therapeutic_effect Therapeutic Effect (e.g., Improved Cognition) abeta->therapeutic_effect Leads to

Caption: sst4 Receptor Signaling Pathway.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding_assay Radioligand Binding Assay (Determine Ki) lead_optimization Lead Optimization binding_assay->lead_optimization functional_assay cAMP Accumulation Assay (Determine EC50) functional_assay->lead_optimization animal_model Alzheimer's Disease Mouse Model treatment Chronic Drug Administration animal_model->treatment behavioral Behavioral Testing (Cognition) treatment->behavioral biochemical Biochemical & Histological Analysis (Aβ levels, Neprilysin) behavioral->biochemical compound Test Compound (sst4 Agonist Analog) compound->binding_assay compound->functional_assay lead_optimization->animal_model

Caption: Experimental Workflow for sst4 Agonist Characterization.

Conclusion

NNC 26-9100 and its analogs represent a promising class of selective sst4 receptor agonists with significant therapeutic potential, particularly for neurodegenerative disorders like Alzheimer's disease. The comparative analysis of these compounds, based on their pharmacological profiles, provides valuable insights for the design and development of next-generation sst4-targeted therapeutics. The detailed experimental protocols and workflows presented in this guide are intended to support and accelerate research in this exciting field. Further investigation into the structure-activity relationships, pharmacokinetic properties, and potential for biased agonism will be crucial in translating the promise of sst4 agonism into effective clinical treatments.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized "N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine"

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex chemical synthesis, the rigorous validation of a molecule's purity is not merely a quality control checkpoint; it is the foundation of reliable, reproducible, and safe scientific outcomes. This is particularly true for novel building blocks like N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine (CAS: 164642-21-1), a diamine compound whose primary and tertiary amine functionalities make it a versatile scaffold in medicinal chemistry.[1][2][3] The presence of even minute impurities—be they unreacted starting materials, byproducts, or degradation products—can drastically alter downstream reaction yields, biological activity, and toxicological profiles.

This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the purity of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind procedural choices, establish self-validating experimental frameworks, and compare the strengths and limitations of each approach, supported by established scientific principles.

Understanding the Challenge: Potential Impurities

A robust validation strategy begins with anticipating the likely impurities. While the specific synthesis route determines the exact impurity profile, a common synthetic pathway for such a molecule might involve the reductive amination of a cyclopentanone derivative, followed by N-alkylation. This suggests several classes of potential impurities:

  • Starting Materials: Unreacted 1-(aminomethyl)cyclopentanamine or its precursors.

  • Reaction Byproducts: Products of side reactions, such as over-alkylation, or incompletely reduced intermediates.

  • Isomeric Impurities: Structural isomers that may be difficult to separate from the final product.

  • Degradation Products: Tertiary amines can be susceptible to oxidation. Furthermore, the presence of secondary or tertiary amines raises concerns about the potential formation of nitrosamine impurities, which are probable human carcinogens and a major focus of regulatory bodies.[4][5][6]

Comparative Analysis of Core Purity Validation Techniques

We will compare three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique lens through which to view the purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities

HPLC is exceptionally well-suited for separating the target compound from non-volatile or thermally labile impurities. Given that this compound lacks a strong UV chromophore, detection requires more universal techniques than standard UV-Vis.

Expertise & Causality: The primary challenge in analyzing small, polar amines like our target compound is poor retention on traditional reversed-phase columns (e.g., C18) and poor peak shape due to interactions with residual silanols on the stationary phase.

  • Method of Choice: Mixed-Mode Chromatography. We recommend a mixed-mode column that combines reversed-phase and cation-exchange mechanisms.[7] This provides a dual retention mechanism: hydrophobic interaction from the alkyl backbone and ionic interaction from the protonated amine groups, significantly improving retention and selectivity for polar basic compounds.

  • Detection Strategy: An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is ideal. These universal detectors are not dependent on the analyte's optical properties and provide a response proportional to its mass, making them suitable for purity analysis where the identity of all impurities may not be known.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Compound Solvent Dissolve in Diluent (e.g., 50:50 ACN/H2O) Sample->Solvent Filter Filter (0.45 µm) Solvent->Filter Inject Inject onto Mixed-Mode Column Filter->Inject Separate Gradient Elution (ACN/Ammonium Formate Buffer) Inject->Separate Detect ELSD or CAD Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: HPLC-ELSD/CAD workflow for purity analysis.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid. Rationale: The buffer ensures consistent ionization of the amine for reproducible cation-exchange retention.

    • Mobile Phase B: Acetonitrile (ACN).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized compound.

    • Dissolve in 10 mL of 50:50 (v/v) acetonitrile/water to a final concentration of 1 mg/mL. Rationale: This diluent is compatible with the mobile phase and ensures complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Mixed-Mode Cation-Exchange Column (e.g., Coresep 100, 4.6 x 150 mm, 2.7 µm).[7]

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 15 minutes. Rationale: A gradient is essential to elute both polar starting materials and potentially more hydrophobic byproducts.

    • Detector: ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 SLM).

  • Data Analysis:

    • Integrate all peaks detected in the chromatogram.

    • Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Gas Chromatography-Mass Spectrometry (GC-MS): Excellence in Volatile Impurity Profiling

GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-molecular-weight byproducts. While primary and secondary amines can exhibit poor peak shape in GC, the tertiary amine in our target compound is generally more amenable. However, derivatization can often enhance analysis.[8][9]

Expertise & Causality: The free amine groups can interact with active sites in the GC inlet and column, leading to peak tailing and poor sensitivity. Derivatization masks these active groups, improving chromatographic performance.

  • Method of Choice: Derivatization with Ethyl Chloroformate (ECF). ECF reacts rapidly with both primary and secondary amines to form stable carbamates. This process makes the analytes more volatile and thermally stable, resulting in sharper, more symmetrical peaks.[9] While our target has a tertiary amine, this method is invaluable for detecting any residual primary amine starting material. The tertiary amine itself can be analyzed without derivatization.

  • Mass Spectrometry Detection: MS provides definitive identification of impurities by comparing their fragmentation patterns to spectral libraries (e.g., NIST).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Dissolve Compound in Pyridine Deriv Add ECF; React at 60°C Sample->Deriv Extract Extract with Toluene Deriv->Extract Inject Inject into GC-MS Extract->Inject Separate Separate on Rtx-5Sil MS Column Inject->Separate Detect Electron Ionization (EI) Mass Spectrometry Separate->Detect Integrate Integrate TIC Detect->Integrate Identify Identify Impurities (NIST Library Search) Integrate->Identify Report Generate Purity Report Identify->Report

Caption: Derivatization-based GC-MS workflow.

  • Derivatization (for primary/secondary amine impurities):

    • Dissolve 1 mg of the sample in 100 µL of pyridine in a GC vial.

    • Add 50 µL of Ethyl Chloroformate (ECF) and 200 µL of toluene.

    • Cap the vial and heat at 60°C for 15 minutes.

    • Allow to cool, then add 500 µL of water and vortex.

    • Inject 1 µL of the upper organic (toluene) layer. Rationale: Pyridine acts as a catalyst, and the toluene extracts the derivatized, less polar products for analysis.

  • Chromatographic Conditions:

    • Column: Rtx-5 amine (30 m x 0.25 mm, 0.25 µm film). Rationale: A 5% diphenyl / 95% dimethyl polysiloxane phase provides good general-purpose separation, and amine-specific columns are deactivated to reduce peak tailing.[10]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Inlet Temperature: 250°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Source Temperature: 230°C.

  • Data Analysis:

    • Analyze the Total Ion Chromatogram (TIC) for all peaks.

    • Identify the main compound and any impurities by matching their mass spectra against a reference library.

    • Calculate purity based on TIC peak area percent.

Quantitative NMR (qNMR) Spectroscopy: The Gold Standard for Absolute Purity

While HPLC and GC provide relative purity (area %), Nuclear Magnetic Resonance (NMR) spectroscopy can determine absolute purity when used in its quantitative mode (qNMR). This technique provides structural confirmation and purity assessment in a single experiment.

Expertise & Causality: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated.

  • Method of Choice: ¹H qNMR. Proton NMR is highly sensitive and provides distinct signals for the different protons in the this compound molecule (e.g., the N,N-dimethyl singlet, the aminomethyl protons, and the cyclopentyl ring protons).

  • Internal Standard Selection: A suitable internal standard must have high purity, be non-reactive with the sample, and possess signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are excellent choices.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh_Std Accurately Weigh Internal Standard Dissolve Dissolve Both in Deuterated Solvent (e.g., D₂O) Weigh_Std->Dissolve Weigh_Sample Accurately Weigh Synthesized Compound Weigh_Sample->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Params Ensure Long Relaxation Delay (D1) (e.g., D1 > 5 * T₁max) Acquire->Params Integrate Integrate Analyte & Standard Peaks Params->Integrate Calculate Calculate Purity using qNMR Equation Integrate->Calculate Report Report Absolute Purity (w/w %) Calculate->Report

Caption: Quantitative ¹H NMR workflow for absolute purity.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Accurately weigh approximately 15 mg of the synthesized this compound into the same vial.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., D₂O or MeOD) and transfer to an NMR tube. Rationale: Using D₂O will exchange the primary amine protons (-NH₂), simplifying the spectrum.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Key Parameter: Set a long relaxation delay (D1), typically 30-60 seconds, to ensure complete relaxation of all protons for accurate integration.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans for a good signal-to-noise ratio (>300:1).

  • Data Processing and Calculation:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the N,N-dimethyl singlet at ~2.2-2.5 ppm) and a signal from the internal standard (e.g., the vinyl protons of maleic acid at ~6.3 ppm).

    • Calculate the purity using the following equation:

      Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight (Analyte: 142.24 g/mol )[3]

      • m = Mass

      • P = Purity of the standard

Head-to-Head Performance Comparison

FeatureHPLC (Mixed-Mode)GC-MS (with Derivatization)¹H qNMR
Primary Application Non-volatile impurities, relative purityVolatile impurities, identificationAbsolute purity, structural confirmation
Selectivity HighVery HighModerate to High
Sensitivity (LOD/LOQ) Low ng rangeLow pg range~0.1% (w/w)
Information Provided Relative purity (Area %)Impurity identification, relative purityAbsolute purity (w/w %), structure
Throughput HighMediumLow
Key Advantage Robust for routine QC, separates wide range of polarities.Definitive identification of volatile impurities.Gold standard for reference material characterization.
Key Limitation Requires universal detector, impurity identity not confirmed.May not detect non-volatile impurities, can be complex.Lower sensitivity than chromatographic methods.

Comparison with Alternatives

The utility of this compound often lies in its role as a linker or scaffold. Alternative building blocks might include analogs with different ring sizes or substitution patterns, such as:

  • N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine (CAS 495078-29-0): A larger ring analog which may alter the spatial orientation of substituents in a final drug molecule.[11] Its validation would follow identical principles, though chromatographic retention times would differ.

  • [1-(dimethylamino)cyclopentyl]methanol (CAS 2751620-30-9): An alternative functionalization, replacing the primary amine with a hydroxyl group. This would significantly alter its reactivity and require different analytical considerations (e.g., it would be less basic, affecting HPLC retention).

  • Aminomethyl cyclopentylamine (CAS 63302-04-5): The parent primary diamine without N-methylation.[12] Purity validation would be crucial to differentiate it as a potential starting material impurity in the synthesis of our target compound.

The choice of building block depends on the specific goals of the drug discovery program. However, the analytical validation framework presented here is broadly applicable to this entire class of small diamine scaffolds.

Conclusion and Recommendations

There is no single "best" method for validating the purity of synthesized this compound. A comprehensive and trustworthy assessment relies on an orthogonal approach, leveraging the unique strengths of multiple techniques.

  • For routine quality control and relative purity assessment: HPLC with a mixed-mode column and universal detection (ELSD/CAD) is the most efficient and robust method.

  • For identifying residual solvents and volatile byproducts: GC-MS is indispensable.

  • For certifying a reference standard or for definitive, absolute purity determination: ¹H qNMR is the authoritative method.

By judiciously applying these techniques, researchers and drug development professionals can ensure the quality and integrity of this valuable chemical building block, thereby safeguarding the reliability and success of their scientific endeavors.

References

A Researcher's Guide to Spectroscopic Analysis: Tracking the Synthesis of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Reaction Flask

In modern synthetic chemistry, the confirmation of a molecule's identity and the successful conversion from one intermediate to the next are paramount. While techniques like chromatography can confirm purity, it is spectroscopic analysis that provides an unambiguous window into molecular structure. This guide offers a detailed spectroscopic comparison of the diamine compound, N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine , and its key synthetic precursors.

The purpose of this document is to provide researchers, scientists, and drug development professionals with a practical framework for using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to monitor a common multi-step synthesis. We will move beyond simply listing characteristic peaks; instead, we will focus on the narrative the spectra tell—the appearance and disappearance of key functional groups that validate each chemical transformation. By understanding the expected spectroscopic changes at each stage, researchers can confidently track their reaction progress, identify intermediates, and confirm the structure of their final product.

The Synthetic Pathway: A Logical Progression

A common and efficient route to synthesizing this compound begins with the readily available starting material, cyclopentanone. The synthesis progresses through the formation of a nitrile intermediate, followed by reduction and subsequent methylation. This logical sequence provides distinct chemical transformations that are easily monitored by the spectroscopic techniques discussed herein.

Synthetic_Pathway cluster_0 Synthetic Workflow Cyclopentanone Cyclopentanone 1-Aminocyclopentanecarbonitrile 1-Aminocyclopentanecarbonitrile Cyclopentanone->1-Aminocyclopentanecarbonitrile  Strecker Synthesis  (NaCN, NH4Cl) 1-(Aminomethyl)cyclopentanamine 1-(Aminomethyl)cyclopentanamine 1-Aminocyclopentanecarbonitrile->1-(Aminomethyl)cyclopentanamine  Reduction  (e.g., LiAlH4) Final_Product N-[1-(aminomethyl)cyclopentyl] -N,N-dimethylamine 1-(Aminomethyl)cyclopentanamine->Final_Product  Reductive Amination  (HCHO, HCOOH)

Caption: Logical synthetic route from Cyclopentanone to the target diamine.

Comparative Spectroscopic Analysis

The true power of spectroscopy in synthesis is observing the transformation of functional groups. As we proceed along the synthetic pathway, key signals will appear while others vanish, providing definitive evidence of a successful reaction.

Summary of Expected Spectroscopic Data

The following table provides a high-level overview of the key spectroscopic markers expected for each compound in the synthesis.

CompoundKey IR Absorptions (cm⁻¹)Key ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Molecular Ion (m/z)
Cyclopentanone ~1740 (C=O)~2.2 (α-CH₂)>200 (C=O)84
1-Aminocyclopentanecarbonitrile 3400-3300 (N-H), ~2250 (C≡N)Broad (NH₂)~120 (C≡N)110
1-(Aminomethyl)cyclopentanamine 3400-3300 (N-H, multiple)Broad (NH₂), ~2.7 (CH₂-N)~45 (CH₂-N)114
This compound 3400-3300 (N-H, primary)~2.3 (N-(CH₃)₂)~40 (N-(CH₃)₂)142[1]
Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is an invaluable tool for quickly assessing the presence or absence of key functional groups. The analysis is rapid and requires minimal sample preparation.

  • Step 1: Cyclopentanone → 1-Aminocyclopentanecarbonitrile

    • What to look for: The most telling sign of a successful reaction is the complete disappearance of the strong, sharp carbonyl (C=O) stretch from cyclopentanone, typically found around 1740 cm⁻¹ for a five-membered ring.

    • What should appear: In its place, two new signals confirm the formation of the aminonitrile. First, a weak but sharp absorption around 2250 cm⁻¹ indicates the presence of the nitrile (C≡N) triple bond .[2] Second, in the 3300-3500 cm⁻¹ region, the appearance of two distinct bands for the primary amine (NH₂) N-H stretch confirms the addition of the amino group.[3][4][5] Primary amines show two bands (symmetric and asymmetric stretching), whereas secondary amines show only one, and tertiary amines show none in this region.[4][6]

  • Step 2: 1-Aminocyclopentanecarbonitrile → 1-(Aminomethyl)cyclopentanamine

    • What to look for: The key validation for this reduction step is the complete disappearance of the C≡N stretch at ~2250 cm⁻¹ .

    • What should change: The N-H stretching region (~3300-3500 cm⁻¹) will remain, as the product contains two primary amine groups. The band may appear broader or more complex compared to the precursor. Additionally, the N-H bending vibration for primary amines is often observed in the 1580-1650 cm⁻¹ region.[4]

  • Step 3: 1-(Aminomethyl)cyclopentanamine → Final Product

    • What to look for: This step involves the conversion of one of the primary amines to a tertiary amine. While the N-H stretches from the remaining primary amine will persist, a subtle change in the shape or intensity of this region may be observed. The most significant confirmation will come from NMR and MS. The C-N stretching vibration of aliphatic amines is typically observed as medium or weak bands in the 1020-1250 cm⁻¹ region.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework

NMR provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom, offering definitive structural confirmation.

¹H NMR Analysis:

  • From Cyclopentanone: The protons on the carbons adjacent to the carbonyl are deshielded and appear around 2.0-2.3 ppm.

  • To 1-Aminocyclopentanecarbonitrile: The symmetry of the molecule changes. The signals for the cyclopentyl protons will shift, and a broad signal corresponding to the NH₂ protons will appear. This signal's chemical shift is variable and can be confirmed by its disappearance upon adding a drop of D₂O to the NMR tube.[3]

  • To 1-(Aminomethyl)cyclopentanamine: A new, distinct signal will appear for the methylene protons (CH₂) of the aminomethyl group, typically around 2.5-3.0 ppm. The broad NH₂ signals will persist.

  • To Final Product: The most crucial new signal is a sharp singlet integrating to six protons , which corresponds to the two equivalent methyl groups of the N,N-dimethyl moiety. This signal typically appears in the 2.2-2.6 ppm region. The signals for the primary amine's NH₂ group and the adjacent CH₂ will remain. The cyclopentyl protons for all derivatives generally show complex, overlapping signals in the 1.5-2.0 ppm range.[7][8]

¹³C NMR Analysis:

  • From Cyclopentanone: A characteristic signal for the carbonyl carbon appears significantly downfield, often above 200 ppm .[9]

  • To 1-Aminocyclopentanecarbonitrile: The carbonyl signal vanishes. Two new key signals appear: the nitrile carbon in the 115-125 ppm range and the quaternary carbon (bonded to both CN and NH₂) further upfield.

  • To 1-(Aminomethyl)cyclopentanamine: The nitrile carbon signal disappears. A new signal for the CH₂ carbon of the aminomethyl group appears, typically in the 30-60 ppm range, characteristic of carbons bonded to nitrogen.[10]

  • To Final Product: The defining change is the appearance of a new signal for the N,N-dimethyl carbons, usually around 40-50 ppm .[11] The chemical shift of the quaternary carbon will also change, reflecting its new substitution pattern.

Mass Spectrometry (MS): Confirmation by Mass and Fragmentation

MS provides the molecular weight of the compound and offers structural clues through its fragmentation patterns.

  • The Nitrogen Rule: A fundamental principle in MS, the nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Conversely, a molecule with an even number (or zero) of nitrogen atoms will have an even molecular weight.[3][10]

    • Cyclopentanone (C₅H₈O): MW = 84 (Even, 0 Nitrogens)

    • 1-Aminocyclopentanecarbonitrile (C₆H₁₀N₂): MW = 110 (Even, 2 Nitrogens)

    • 1-(Aminomethyl)cyclopentanamine (C₆H₁₄N₂): MW = 114 (Even, 2 Nitrogens)

    • This compound (C₈H₁₈N₂): MW = 142 (Even, 2 Nitrogens) Observing the correct molecular ion peak for each step is a critical confirmation.

  • Key Fragmentation Pattern - Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is cleavage of the C-C bond adjacent (alpha) to the nitrogen atom.[3][10] This results in the formation of a stable, resonance-stabilized iminium cation, which is often the base peak (most abundant ion) in the spectrum.[12]

    • For the final product, this compound, alpha-cleavage can occur in a few ways. Loss of a methyl radical (CH₃•) would lead to a fragment at m/z 127. This fragmentation is a hallmark of N,N-dimethyl groups and provides strong evidence for the final structure.

Standardized Experimental Protocols

To ensure reproducible and high-quality data, standardized protocols are essential. The following outlines general procedures for acquiring the necessary spectra.

Analytical_Workflow cluster_workflow General Spectroscopic Analysis Workflow Sample Purified Analyte (Post-Workup/Chromatography) Prep_IR Prep_IR Sample->Prep_IR Neat Film / KBr Pellet Prep_NMR Prep_NMR Sample->Prep_NMR Dissolve in Deuterated Solvent (e.g., CDCl3) Prep_MS Prep_MS Sample->Prep_MS Dilute in Volatile Solvent (e.g., MeOH) Acquire_IR Acquire_IR Prep_IR->Acquire_IR FTIR Spectrometer Acquire_NMR Acquire_NMR Prep_NMR->Acquire_NMR NMR Spectrometer (e.g., 400 MHz) Acquire_MS Acquire_MS Prep_MS->Acquire_MS GC-MS or LC-MS Analyze_IR Analyze_IR Acquire_IR->Analyze_IR Identify Functional Group Stretches Analyze_NMR Analyze_NMR Acquire_NMR->Analyze_NMR Assign Chemical Shifts & Integration Analyze_MS Analyze_MS Acquire_MS->Analyze_MS Confirm MW & Analyze Fragmentation

Caption: A generalized workflow for spectroscopic sample analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, place one drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Gently press the plates together to form a thin film. For solid samples, create a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk.

  • Background Scan: Run a background spectrum of the empty sample holder (for salt plates) or a blank KBr pellet to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Place the prepared sample in the spectrometer.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Process the spectrum to identify the key absorption bands corresponding to the functional groups of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the purified sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.[13]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using a reference signal (e.g., TMS at 0 ppm or residual solvent signal). Integrate the ¹H NMR signals to determine proton ratios.

Mass Spectrometry (GC-MS or LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically <1 mg/mL) in a volatile solvent compatible with the ionization method (e.g., methanol, acetonitrile, or dichloromethane).

  • Method Setup: Develop a suitable gas chromatography (GC) or liquid chromatography (LC) method to separate the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: The sample is ionized, typically using Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: The ionized fragments are separated by the mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure, paying special attention to characteristic losses and the base peak.

Conclusion

The synthesis of this compound from cyclopentanone provides an excellent case study in the application of routine spectroscopic methods for reaction monitoring. By systematically analyzing the IR, NMR, and MS data at each step, a chemist can construct a clear and evidence-based narrative of chemical transformation. The disappearance of a carbonyl peak in the IR, the emergence of a nitrile signal, its subsequent reduction, and the final appearance of an N,N-dimethyl singlet in the ¹H NMR are all definitive markers of success. This guide demonstrates that these spectroscopic techniques, when used in concert, are not merely characterization tools but are integral to the logic and execution of modern organic synthesis.

References

A Comparative Guide to the Biological Activity Screening of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial biological evaluation of novel derivatives of the "N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine" scaffold. As the journey from a newly synthesized compound to a potential therapeutic lead is contingent on a systematic and rigorous screening process, this document outlines the core methodologies, experimental rationale, and comparative data analysis essential for researchers in drug discovery.[1]

The initial stages of evaluating a new chemical entity typically involve a cascade of in vitro assays designed to assess its primary biological activities, selectivity against various targets, and overall cellular toxicity.[1][2] This guide will use a hypothetical test compound, "Derivative A," from the this compound series, to illustrate this process. Its performance will be benchmarked against well-characterized comparator compounds to provide context for its potential efficacy and selectivity.

The Screening Cascade: A Phased Approach to Biological Profiling

A tiered or phased approach is critical for efficiently screening new compounds. This strategy begins with broad, foundational assays to assess general bioactivity and toxicity, before progressing to more specific, target-oriented investigations.[1] This ensures that resources are focused on compounds with the most promising profiles.

The general workflow is designed to move from high-throughput primary screens to more detailed secondary and lead optimization studies.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Hit Confirmation & Target Identification cluster_2 Phase 3: Hit-to-Lead & Selectivity P1_Cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) P1_Broad Broad Panel Screening (e.g., Antiproliferative) P1_Cytotoxicity->P1_Broad Initial Safety Filter P2_Confirm Dose-Response Analysis (IC50 Determination) P1_Broad->P2_Confirm Active 'Hits' Progress P2_Target Hypothesis-Driven Target Assay (e.g., Enzyme Inhibition) P2_Confirm->P2_Target Potency Confirmed P3_Selectivity Selectivity Profiling (Against Related Targets) P2_Target->P3_Selectivity Confirmed 'Hits' Progress P3_SAR Structure-Activity Relationship (SAR) Studies P3_Selectivity->P3_SAR MAO_Pathway cluster_pre Presynaptic Neuron cluster_mito Mitochondrion cluster_inhibitor Therapeutic Intervention NT Neurotransmitters (Serotonin, Dopamine) MAO MAO-A / MAO-B NT->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites Inhibitor Derivative A or Tranylcypromine Inhibitor->MAO Inhibition

References

A Comparative Guide to Chiral Ligand Performance in Asymmetric Catalysis: Evaluating N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine in Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral ligands is paramount. These molecules, often used in minute quantities, are the linchpin of stereoselective transformations, guiding reactions to yield a desired enantiomer of a product. This guide provides a comparative analysis of chiral ligand performance, placing the simple, C1-symmetric diamine N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine into the broader context of well-established, high-performance ligand classes.

While direct experimental data for this compound in asymmetric catalysis is not extensively documented in peer-reviewed literature, its structural motifs—a primary amine and a tertiary amine on a cyclopentyl backbone—provide a valuable opportunity to discuss the fundamental principles of chiral ligand design. We will compare its potential against field-proven ligands in one of the most classic and informative benchmark reactions: the enantioselective addition of diethylzinc to benzaldehyde.

The Crucial Role of Ligand Architecture

The efficacy of a chiral ligand is intrinsically tied to its structure. Key features that dictate performance include:

  • Chirality: The presence of stereogenic centers is fundamental to inducing asymmetry.

  • Coordination Sites: The number and nature of heteroatoms (typically N, O, P) that can bind to a metal center are critical for forming a well-defined, catalytically active complex.

  • Steric Hindrance: Bulky substituents are often used to create a chiral pocket around the metal center, which sterically directs the approach of the substrates.

  • Rigidity and Conformational Control: A rigid ligand backbone often leads to higher enantioselectivity by reducing the number of possible transition states.

  • Symmetry: Ligands are often classified by their point group symmetry, with C2-symmetric ligands historically being favored for their ability to simplify the diastereomeric transition states. However, C1-symmetric (asymmetric) ligands have also proven to be highly effective.[1]

This compound is a C1-symmetric diamine. Its cyclopentyl backbone provides a degree of rigidity, while the primary and tertiary amine groups offer two distinct points for metal coordination. The key question is whether this relatively simple structure can create a sufficiently biased chiral environment to induce high enantioselectivity.

Performance in a Benchmark Reaction: Asymmetric Addition of Diethylzinc to Benzaldehyde

To contextualize the potential of our topic compound, we will compare the performance of several classes of well-known chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde, a reaction that produces a chiral secondary alcohol.

Ligand ClassRepresentative LigandYield (%)Enantiomeric Excess (ee, %)
Amino Alcohol (-)-3-exo-(dimethylamino)isoborneol ((-)-DAIB)up to 98up to 99[2]
Diol (α,α,α',α')-Tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL)Highup to 99[3]
C2-Symmetric Diamine (1R,2R)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamineHighup to 95
Simple C1-Symmetric Diamine This compoundNot ReportedNot Reported

This data clearly illustrates the high bar set by established chiral ligands. Amino alcohols like (-)-DAIB, C2-symmetric diamines, and diols like TADDOL have been extensively optimized and consistently deliver excellent yields and near-perfect enantioselectivity.

Mechanistic Insights: The Origin of Enantioselectivity

The high performance of these established ligands stems from their ability to form well-defined, rigid transition states with the metal center (in this case, zinc). These transition states create a highly differentiated energetic landscape for the two possible pathways leading to the (R) and (S) products.

G cluster_0 Catalytic Cycle Ligand Chiral Ligand (L*) Active_Catalyst L*-Zn-Et Complex Ligand->Active_Catalyst Reacts with ZnEt2 Diethylzinc (ZnEt2) Transition_State Diastereomeric Transition State (Re vs. Si face attack) ZnEt2->Transition_State Ethyl Transfer Active_Catalyst->Transition_State Coordinates Aldehyde Benzaldehyde (PhCHO) Aldehyde->Transition_State Product_Complex Product-Zinc Complex Transition_State->Product_Complex Favored Pathway Product_Complex->Active_Catalyst Regenerates Product Chiral Alcohol Product_Complex->Product Hydrolysis

Caption: Generalized catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.

The key to enantioselectivity lies in the structure of the transition state. For example, with amino alcohol ligands like (-)-DAIB, a dimeric zinc complex is often proposed to be the active catalyst.

Caption: A simplified model of the dimeric zinc-DAIB complex directing the ethyl group to one face of the aldehyde.

In this model, the two chiral ligands create a rigid, C2-symmetric-like environment. The benzaldehyde coordinates to one of the zinc atoms, and the bulky isoborneol framework of the ligands effectively blocks one face of the aldehyde's carbonyl group. This forces the ethyl group from the other zinc atom to attack from the less sterically hindered face, leading to the preferential formation of one enantiomer.

For a simple ligand like this compound, the lack of bulky substituents and a less rigid backbone would likely result in a less-defined transition state. This could lead to a smaller energy difference between the two competing pathways, and consequently, lower enantioselectivity.

Experimental Protocol: A Representative Procedure

The following is a general procedure for the asymmetric addition of diethylzinc to benzaldehyde using a chiral amino alcohol catalyst, adapted from the literature for (-)-DAIB.[4]

Materials:

  • (-)-3-exo-(dimethylamino)isoborneol ((-)-DAIB) (2 mol%)

  • Benzaldehyde (1.0 equiv)

  • Diethylzinc (1.1 M solution in toluene, 1.2 equiv)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, argon-purged Schlenk flask, add (-)-DAIB (0.02 equiv).

  • Dissolve the ligand in anhydrous toluene (e.g., 5 mL for a 10 mmol scale reaction).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution via syringe. Stir the mixture at 0 °C for 20 minutes.

  • Add benzaldehyde (1.0 equiv) dropwise to the catalyst solution at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-phenyl-1-propanol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

G cluster_workflow Experimental Workflow A 1. Add Ligand to dry flask B 2. Dissolve in Toluene A->B C 3. Cool to 0°C B->C D 4. Add Diethylzinc (Stir 20 min) C->D E 5. Add Benzaldehyde dropwise D->E F 6. Stir at 0°C (Monitor by TLC) E->F G 7. Quench with aq. NH4Cl F->G H 8. Workup & Extraction G->H I 9. Purify via Chromatography H->I J 10. Analyze ee% I->J

Caption: Step-by-step workflow for the asymmetric addition of diethylzinc to benzaldehyde.

Conclusion and Future Outlook

While this compound remains an underexplored ligand in asymmetric catalysis, a comparison with established, high-performance ligands provides crucial insights for future research. The remarkable success of ligands like (-)-DAIB and TADDOL underscores the importance of a rigid, sterically demanding chiral environment to achieve high enantioselectivity.

For this compound or similar simple diamines to become competitive, further structural modifications would likely be necessary. The introduction of bulky substituents on the nitrogen atoms or the cyclopentyl ring could enhance steric shielding and create a more defined chiral pocket.

This guide serves as a framework for evaluating new chiral ligands. By understanding the structural features that underpin the success of established catalysts and employing benchmark reactions for evaluation, researchers can more effectively design and develop the next generation of ligands for asymmetric synthesis.

References

Decoding the Structure-Activity Relationship of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with optimized efficacy and safety profiles is a perpetual endeavor. Small molecules bearing unique structural motifs often serve as promising starting points for drug discovery campaigns. One such scaffold is the geminally-substituted cyclopentylamine core, exemplified by N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine. While direct, comprehensive structure-activity relationship (SAR) studies on this specific molecule and its analogs are not extensively documented in publicly available literature, a robust, inferential analysis can be constructed by examining the well-established roles of its constituent chemical fragments.

This guide provides a comparative analysis of the anticipated SAR of this compound analogs. By dissecting the molecule into its core components—the cyclopentane ring, the geminal aminomethyl and dimethylamino substituents—we can project how structural modifications may influence biological activity, selectivity, and pharmacokinetic properties. This analysis is built upon established principles of medicinal chemistry and supported by data from related classes of compounds.

I. The Core Scaffold: Deconstructing for SAR Insights

The molecule this compound presents three key areas for structural modification, each with the potential to significantly impact its pharmacological profile. A systematic exploration of these modifications is crucial for optimizing lead compounds.

dot graph SAR_Analysis { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Core [label="this compound", pos="0,0!", pin=true, fillcolor="#34A853"];

Cyclopentane [label="Cyclopentane Ring\n(Modulation of Physicochemical Properties)", pos="-3,2!", fillcolor="#FBBC05"]; Aminomethyl [label="Aminomethyl Group\n(Primary Interaction Site)", pos="3,2!", fillcolor="#EA4335"]; Dimethylamino [label="N,N-Dimethylamino Group\n(Modulation of PK/PD)", pos="0,-2.5!", fillcolor="#4285F4"];

Core -> Cyclopentane [label=" Scaffold Properties"]; Core -> Aminomethyl [label=" Target Binding"]; Core -> Dimethylamino [label=" Solubility & Metabolism"]; } caption { label = "Key structural components of this compound for SAR analysis."; fontsize = 10; }

The Cyclopentane Ring: A Versatile Scaffold

The cyclopentane ring serves as the central scaffold, providing a defined three-dimensional arrangement for the appended functional groups. The cyclopentane motif is a common feature in numerous bioactive molecules, valued for its ability to explore chemical space beyond flat aromatic systems.[1]

Key SAR Considerations for the Cyclopentane Ring:

  • Ring Size and Conformation: The puckered nature of the cyclopentane ring allows for specific spatial orientations of substituents, which can be critical for receptor fit.[2][3] Analogs with different ring sizes (e.g., cyclobutane, cyclohexane) would alter the bond angles and distances between the amino groups, likely impacting binding affinity. For instance, increasing the ring size to a cyclohexane could introduce more conformational flexibility, which may be beneficial or detrimental depending on the target.[4]

  • Substitution and Rigidity: Introduction of substituents on the cyclopentane ring or the use of bicyclic analogs (e.g., bicyclo[1.1.1]pentane as a rigid bioisostere) can lock the molecule into a specific conformation.[5][6] This conformational constraint can enhance binding to a target receptor by reducing the entropic penalty of binding.[7]

  • Bioisosteric Replacement: The cyclopentane ring can be replaced with other cyclic systems to modulate physicochemical properties. For example, replacement with a heterocyclic ring could introduce additional hydrogen bond donors or acceptors, potentially improving solubility and target interactions.

The Geminal Substitution Pattern: A Unique Spatial Arrangement

The 1,1-disubstitution of the aminomethyl and dimethylamino groups on the cyclopentane ring is a distinctive feature. This geminal arrangement places the two nitrogen-containing functionalities in close proximity, which can have several implications for biological activity.

Potential Implications of the Geminal Arrangement:

  • Chelation: The two amino groups could potentially act as a bidentate ligand, chelating metal ions that are essential for the function of certain enzymes.

  • Intramolecular Interactions: The proximity of the two groups might allow for intramolecular hydrogen bonding, which could influence the molecule's conformation and physicochemical properties.

  • Receptor Interactions: This arrangement could be crucial for simultaneously engaging with two distinct binding pockets on a biological target.

The Aminomethyl Group: The Primary Point of Interaction

The primary amine of the aminomethyl group is a likely key interaction point with biological targets, capable of forming strong hydrogen bonds and ionic interactions.

SAR of Modifications to the Aminomethyl Group:

  • N-Alkylation: Mono- or di-alkylation of the primary amine would increase its lipophilicity and steric bulk.[8][9] This could enhance or disrupt binding depending on the size and nature of the binding pocket.

  • N-Acylation: Conversion of the amine to an amide would neutralize its basicity and introduce a hydrogen bond acceptor (the carbonyl oxygen). This could fundamentally change the binding mode of the molecule.

  • Replacement with Other Functional Groups: Replacing the aminomethyl group with other functionalities, such as a hydroxyl or a small alkyl chain, would systematically probe the importance of the primary amine for activity.

The N,N-Dimethylamino Group: Modulator of Physicochemical and Pharmacokinetic Properties

The tertiary N,N-dimethylamino group is a common motif in many FDA-approved drugs.[6] It plays a significant role in modulating a compound's solubility, basicity, and metabolic stability.[10][11]

SAR of Modifications to the N,N-Dimethylamino Group:

  • Alkyl Group Variation: Altering the size of the alkyl groups (e.g., replacing methyl with ethyl) would impact steric bulk and lipophilicity.

  • Cyclic Amines: Replacing the dimethylamino group with a cyclic amine (e.g., pyrrolidine, piperidine, morpholine) would introduce conformational constraints and alter the vector of the nitrogen lone pair, which could affect receptor interactions.[12]

  • Bioisosteric Replacement: The dimethylamino group could be replaced with other polar, non-ionizable groups to explore the importance of its basicity for activity.

II. Comparative Analysis and Experimental Data

Table 1: Hypothetical SAR of this compound Analogs Based on Related Compounds

ModificationPredicted Effect on ActivityRationale
Cyclopentane Ring
Ring expansion to cyclohexaneLikely decreaseIncreased flexibility may lead to a less optimal binding conformation.
Introduction of rigidity (e.g., bicyclo[1.1.1]pentane)Potentially increaseReduced entropic penalty upon binding.[5]
Aminomethyl Group
N-methylation (mono- or di-)VariableIncreased lipophilicity could enhance or hinder binding depending on the target.[8]
N-acetylationLikely decreaseLoss of basicity and key ionic interactions.
N,N-Dimethylamino Group
Replacement with larger dialkylaminesPotentially decreaseIncreased steric bulk may lead to clashes in the binding pocket.
Replacement with a morpholinePotentially increase solubilityThe oxygen atom can act as a hydrogen bond acceptor.

III. Experimental Protocols for SAR Elucidation

To systematically explore the SAR of this compound class, a series of well-defined in vitro assays are required. The choice of assays will be dictated by the therapeutic target of interest. Assuming a potential role as a modulator of a G-protein coupled receptor (GPCR) or an ion channel, the following protocols would be essential.

Radioligand Binding Assay

This assay is used to determine the affinity of the synthesized analogs for the target receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Buffer: Prepare an appropriate assay buffer.

  • Radioligand: Select a suitable radiolabeled ligand that binds to the target receptor with high affinity and specificity.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds.

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant).

Functional Assay (e.g., Calcium Mobilization Assay for a Gq-coupled GPCR)

This assay measures the ability of the analogs to act as agonists or antagonists at the target receptor.

Step-by-Step Methodology:

  • Cell Culture: Culture cells stably expressing the target GPCR.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Addition: Add varying concentrations of the test compounds to the cells.

  • Agonist Stimulation (for antagonist testing): For antagonist testing, pre-incubate the cells with the test compounds before adding a known agonist.

  • Fluorescence Measurement: Measure the changes in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) values.

IV. Visualizing the SAR Workflow

A systematic approach to SAR exploration is critical for efficient lead optimization. The following workflow illustrates the iterative process of design, synthesis, and testing.

V. Conclusion

While direct experimental data on the SAR of this compound analogs is sparse, a comprehensive and logical framework for their design and evaluation can be established by dissecting the molecule into its key structural components. By systematically modifying the cyclopentane ring, the aminomethyl group, and the N,N-dimethylamino group, and by employing a robust suite of in vitro assays, researchers can effectively navigate the chemical space around this novel scaffold. The insights gained from such a program will be invaluable for the development of new therapeutic agents with improved potency, selectivity, and drug-like properties.

References

A Comparative Guide to the Synthesis of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine is a vicinal diamine scaffold of increasing interest within the pharmaceutical and agrochemical industries. Its rigid cyclopentyl backbone and the presence of both a primary and a tertiary amine offer a unique three-dimensional structure for molecular recognition, making it a valuable building block for the synthesis of novel bioactive compounds. The efficient and scalable synthesis of this diamine is therefore a critical aspect of its application in drug discovery and development programs.

This guide provides an in-depth technical comparison of various synthetic methodologies for producing this compound. We will explore a primary, multi-step synthesis in detail, benchmarked against plausible alternative routes. The discussion will focus on the underlying chemical principles, experimental considerations, and a comparative analysis of key performance indicators such as yield, scalability, and reagent accessibility.

Primary Synthetic Route: A Multi-step Approach from Cyclopentanone

A robust and widely applicable method for the synthesis of this compound involves a three-stage process commencing with the readily available starting material, cyclopentanone. This pathway leverages a classical Strecker synthesis to introduce the two nitrogen functionalities, followed by reduction and a final methylation step.

Stage 1: Strecker Synthesis of 1-Amino-1-cyclopentanecarbonitrile

The Strecker synthesis is a venerable yet highly effective method for the preparation of α-aminonitriles from an aldehyde or ketone.[1][2][3] In this initial step, cyclopentanone is treated with a cyanide source, such as potassium cyanide, and an ammonium salt, like ammonium chloride, in an aqueous or alcoholic medium. The reaction proceeds through the in situ formation of an imine, which is then attacked by the cyanide ion to yield the α-aminonitrile.[4]

Experimental Protocol:

  • In a well-ventilated fume hood, a solution of potassium cyanide (1.1 equivalents) and ammonium chloride (1.2 equivalents) in aqueous ammonia is prepared and cooled in an ice bath.

  • Cyclopentanone (1.0 equivalent) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The product, 1-amino-1-cyclopentanecarbonitrile, is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layers are combined, dried, and concentrated under reduced pressure.

Causality of Experimental Choices:

  • The use of aqueous ammonia serves as both a solvent and a source of ammonia, which is essential for the initial imine formation.

  • Maintaining a low temperature during the addition of cyclopentanone helps to control the exothermicity of the reaction and minimize side reactions.

  • The extended reaction time ensures the complete conversion of the starting material.

Stage 2: Reduction of 1-Amino-1-cyclopentanecarbonitrile to 1-(Aminomethyl)cyclopentan-1-amine

The nitrile group of the α-aminonitrile is a versatile functional group that can be readily reduced to a primary amine.[5] A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation.[6][7][8] The hydride attacks the electrophilic carbon of the nitrile, and after a second hydride addition and aqueous workup, the diamine is obtained.

Experimental Protocol:

  • A suspension of lithium aluminum hydride (2.0-3.0 equivalents) in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of 1-amino-1-cyclopentanecarbonitrile (1.0 equivalent) in the same dry solvent is added dropwise to the LiAlH₄ suspension at 0 °C.

  • The reaction mixture is then refluxed for several hours to ensure complete reduction.

  • After cooling, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

  • The resulting solids are filtered off, and the filtrate containing the product, 1-(aminomethyl)cyclopentan-1-amine, is dried and concentrated.

Causality of Experimental Choices:

  • The use of an excess of LiAlH₄ is necessary to ensure the complete reduction of the nitrile and any potential amide intermediates.

  • Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

  • The Fieser workup (sequential addition of water and base) is a standard and safe procedure for quenching LiAlH₄ reactions and precipitating aluminum salts for easy removal.

Stage 3: N,N-Dimethylation via Eschweiler-Clarke Reaction

The final step involves the exhaustive methylation of the primary amine to the desired tertiary amine. The Eschweiler-Clarke reaction is a classic and highly efficient method for this purpose, utilizing formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[9][10] This reductive amination process avoids the formation of quaternary ammonium salts.[11]

Experimental Protocol:

  • To a solution of 1-(aminomethyl)cyclopentan-1-amine (1.0 equivalent) in formic acid (excess), aqueous formaldehyde (excess, typically 37% solution) is added.

  • The reaction mixture is heated to reflux for several hours until the evolution of carbon dioxide ceases.

  • After cooling, the excess formic acid and formaldehyde are removed under reduced pressure.

  • The residue is made alkaline with a strong base (e.g., NaOH) and the product, this compound, is extracted with an organic solvent.

  • The final product can be purified by distillation or column chromatography.

Causality of Experimental Choices:

  • The use of excess formaldehyde and formic acid drives the reaction to completion.

  • The evolution of carbon dioxide is a visual indicator of the reaction's progress and its cessation signals the completion of the reduction.

Figure 1: Workflow for the primary synthesis of this compound.

Alternative Synthetic Strategies: A Comparative Overview

While the primary route is reliable, other synthetic strategies can be considered, particularly for the synthesis of the key diamine precursor, 1-(aminomethyl)cyclopentan-1-amine. These alternatives may offer advantages in terms of reagent safety, scalability, or functional group tolerance.

Alternative 1: Hofmann Rearrangement of 1-Carbamoylcyclopentanecarboxamide

The Hofmann rearrangement provides a method for converting a primary amide into a primary amine with one fewer carbon atom.[12][13] A hypothetical route could involve the synthesis of 1,1-cyclopentanedicarboxylic acid, its conversion to the di-amide, and a subsequent double Hofmann rearrangement.

Proposed Reaction Scheme:

  • Dicarboxylation: Synthesis of diethyl 1,1-cyclopentanedicarboxylate from cyclopentanone.

  • Amidation: Conversion of the diester to 1,1-cyclopentanedicarboxamide.

  • Hofmann Rearrangement: Treatment with bromine and a strong base to yield 1-(aminomethyl)cyclopentan-1-amine.

Advantages:

  • Avoids the use of highly toxic cyanides.

Disadvantages:

  • Likely a longer synthetic sequence.

  • The Hofmann rearrangement can sometimes suffer from low yields and side reactions.

  • Requires the synthesis of the dicarboxylic acid precursor.

Alternative 2: Curtius Rearrangement of 1-Azidocarbonylcyclopentanecarbonyl Azide

Similar to the Hofmann rearrangement, the Curtius rearrangement converts an acyl azide into an isocyanate, which can then be hydrolyzed to a primary amine.[5][8][14] This method also offers a cyanide-free route.

Proposed Reaction Scheme:

  • Dicarboxylic Acid Synthesis: Preparation of 1,1-cyclopentanedicarboxylic acid.

  • Acyl Azide Formation: Conversion of the dicarboxylic acid to the diacyl azide.

  • Curtius Rearrangement: Thermal or photochemical rearrangement to the diisocyanate, followed by hydrolysis to the diamine.

Advantages:

  • Avoids the use of cyanide.

  • The reaction is often high-yielding and clean.[1]

Disadvantages:

  • Acyl azides can be explosive and require careful handling.

  • Requires the synthesis of the dicarboxylic acid precursor.

Alternative 3: Schmidt Reaction on 1,1-Cyclopentanedicarboxylic Acid

The Schmidt reaction allows for the direct conversion of a carboxylic acid to an amine using hydrazoic acid.[3][7][15]

Proposed Reaction Scheme:

  • Dicarboxylic Acid Synthesis: Preparation of 1,1-cyclopentanedicarboxylic acid.

  • Schmidt Reaction: Treatment with hydrazoic acid in the presence of a strong acid to directly form the diamine.

Advantages:

  • Potentially the most direct conversion from the dicarboxylic acid.

Disadvantages:

  • Hydrazoic acid is highly toxic and explosive, posing significant safety concerns.[16][17]

  • The reaction can be sensitive to steric hindrance.

Figure 2: Conceptual overview of alternative synthetic routes to the diamine precursor.

Performance Benchmark: A Comparative Table

FeaturePrimary Route (Strecker)Hofmann RearrangementCurtius RearrangementSchmidt Reaction
Starting Material Cyclopentanone1,1-Cyclopentanedicarboxylic Acid1,1-Cyclopentanedicarboxylic Acid1,1-Cyclopentanedicarboxylic Acid
Key Reagents KCN, NH₄Cl, LiAlH₄, HCHO, HCOOHBr₂, NaOHNaN₃, Heat/UVHN₃, H₂SO₄
Overall Yield Moderate to GoodVariable, potentially lowerGenerally Good to ExcellentVariable
Scalability Well-established, scalableModerateModerate (safety concerns with azides)Poor (due to hazardous reagents)
Safety Concerns Highly toxic cyanideBromine is corrosive and toxicAcyl azides can be explosiveHydrazoic acid is highly toxic and explosive
Number of Steps 3>3>3>2

Conclusion and Recommendations

The primary synthetic route, commencing with a Strecker synthesis from cyclopentanone, followed by nitrile reduction and an Eschweiler-Clarke N,N-dimethylation, represents the most balanced approach for the synthesis of this compound. This pathway utilizes well-understood and scalable reactions, making it suitable for both laboratory-scale synthesis and potential industrial production. While the use of cyanide necessitates stringent safety precautions, the overall efficiency and reliability of this route are significant advantages.

The alternative routes, while offering the benefit of avoiding cyanide, introduce their own challenges. The Hofmann, Curtius, and Schmidt rearrangements all require the synthesis of 1,1-cyclopentanedicarboxylic acid, adding steps to the overall sequence. Furthermore, the Curtius and Schmidt reactions involve potentially explosive intermediates or reagents, limiting their practicality for large-scale synthesis.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the available resources, scale of production, and the safety infrastructure in place. However, for a robust and reproducible synthesis of this compound, the primary route detailed in this guide is highly recommended.

References

A Comparative Guide to Impurity Profiling and Identification of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Drug Development

In the landscape of pharmaceutical development, the safety and efficacy of a drug product are paramount. A significant aspect of ensuring these qualities lies in the meticulous identification, quantification, and control of impurities. Impurities, even at trace levels, can have unintended pharmacological or toxicological effects, potentially compromising patient safety. Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines to govern the limits and characterization of impurities in new drug substances.

This guide provides a comprehensive comparison of methodologies for the impurity profiling of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine (CAS No. 164642-21-1), a novel amine-containing new chemical entity (NCE). While this compound is recognized as a pharmaceutical impurity or metabolite, for the purpose of this guide, we will approach its analysis as if it were a new drug substance in development. This allows us to illustrate a holistic strategy for impurity profiling from the ground up, providing researchers, scientists, and drug development professionals with a practical framework for their own NCEs.

Our focus will be on the causality behind experimental choices, the establishment of self-validating analytical systems, and the integration of orthogonal techniques to build a complete and trustworthy impurity profile.

Understanding the Target Molecule: this compound

Before delving into impurity profiling, a thorough understanding of the target molecule is essential.

Chemical Structure:

Key Physicochemical Properties:

  • Molecular Formula: C8H18N2

  • Molecular Weight: 142.24 g/mol

  • Nature: A diamine with both a tertiary and a primary amine functional group. The presence of these basic nitrogens will heavily influence its chromatographic behavior and potential degradation pathways.

  • Expected Polarity: The molecule is relatively polar due to the two amine groups, suggesting good solubility in polar solvents.

Anticipating Impurities: A Synthesis- and Stability-Based Approach

A robust impurity profiling strategy begins with a theoretical assessment of potential impurities. These can be broadly categorized as process-related impurities (arising from the synthetic route) and degradation products (forming during storage or handling).

Postulated Synthesis and Potential Process-Related Impurities

A plausible synthetic route for this compound could involve the Strecker synthesis followed by reduction and methylation, or a Ritter reaction followed by reduction. Let's consider a hypothetical route to predict potential impurities:

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Reduction of Nitrile cluster_2 Potential Process Impurities A Cyclopentanone D 1-(Dimethylamino)cyclopentane-1-carbonitrile A->D + NaCN, Dimethylamine B Sodium Cyanide (NaCN) B->D C Dimethylamine C->D F This compound (API) D->F + LiAlH4 E Lithium Aluminum Hydride (LiAlH4) E->F Imp1 Unreacted Cyclopentanone F->Imp1 May Contain Imp2 Unreacted 1-(Dimethylamino)cyclopentane-1-carbonitrile F->Imp2 May Contain Imp3 Over-methylated byproducts F->Imp3 May Contain Imp4 Residual Solvents (e.g., THF, Diethyl Ether) F->Imp4 May Contain

Table 1: Potential Process-Related Impurities and their Origin

Potential Impurity Origin Significance
CyclopentanoneUnreacted starting material from Step 1.A potential process impurity that needs to be controlled in the starting material and monitored in the final API.
1-(Dimethylamino)cyclopentane-1-carbonitrileUnreacted intermediate from Step 1.A potentially toxic intermediate (due to the nitrile group) that must be effectively removed.
N,N,N',N'-tetramethylcyclopentane-1,1-diamineA potential byproduct from side reactions.Could have different pharmacological activity and needs to be identified and controlled.
Residual Solvents (e.g., THF, diethyl ether)Used during the synthesis and purification steps.Must be controlled according to ICH Q3C guidelines.
Forced Degradation Studies and Potential Degradation Products

Forced degradation (or stress testing) is a critical exercise to understand the intrinsic stability of a drug substance and to identify potential degradation products that could form under various conditions.

G cluster_0 Forced Degradation Conditions cluster_1 Potential Degradation Products A This compound B Acidic Hydrolysis (e.g., HCl) A->B C Basic Hydrolysis (e.g., NaOH) A->C D Oxidation (e.g., H2O2) A->D E Thermal Stress A->E F Photolytic Stress (e.g., UV light) A->F DP1 Oxidative Degradants (e.g., N-oxides) B->DP1 May lead to DP2 De-methylated products B->DP2 May lead to DP3 Products of ring opening or rearrangement B->DP3 May lead to C->DP1 May lead to C->DP2 May lead to C->DP3 May lead to D->DP1 May lead to D->DP2 May lead to D->DP3 May lead to E->DP1 May lead to E->DP2 May lead to E->DP3 May lead to F->DP1 May lead to F->DP2 May lead to F->DP3 May lead to

Table 2: Forced Degradation Conditions and Expected Degradation Pathways

Condition Rationale Potential Degradation Products
Acidic/Basic Hydrolysis To assess stability in different pH environments.The molecule is likely stable to hydrolysis due to the absence of labile functional groups like esters or amides.
Oxidation To evaluate susceptibility to oxidative stress.The primary and tertiary amine groups are susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.
Thermal Stress To assess stability at elevated temperatures.May lead to complex degradation pathways, including ring rearrangement or fragmentation.
Photolytic Stress To evaluate light sensitivity.Amine compounds can be susceptible to photolytic degradation.

A Comparative Guide to Analytical Techniques for Impurity Profiling

The selection of appropriate analytical techniques is crucial for the successful separation, detection, and identification of impurities. A multi-technique, or orthogonal, approach is often necessary for a comprehensive analysis.

Separation Techniques

The primary goal of separation techniques is to resolve the main component (the API) from all potential impurities.

Table 3: Comparison of Separation Techniques

Technique Principle Strengths for this Molecule Weaknesses for this Molecule Recommended Use
Reversed-Phase HPLC (RP-HPLC) with UV/DAD Separation based on hydrophobicity.Robust and widely available. Good for separating compounds with different polarities.The target molecule lacks a strong chromophore, leading to low UV sensitivity. Derivatization might be necessary.Initial purity assessment and quantification of known impurities with chromophores.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds.Excellent for retaining and separating highly polar compounds like amines.Can have longer equilibration times and be sensitive to mobile phase composition.A powerful alternative to RP-HPLC, especially for polar impurities.
Ion-Exchange Chromatography (IEC) Separation based on charge.Highly selective for charged molecules like amines. Can resolve impurities with minor charge differences.Requires buffered mobile phases and can be complex to develop.A valuable orthogonal technique for confirming purity and separating closely related amine impurities.
Gas Chromatography (GC) with FID/MS Separation of volatile compounds based on boiling point and polarity.Suitable for volatile and semi-volatile impurities like residual solvents and some process impurities.The target molecule itself is not highly volatile and may require derivatization to improve its chromatographic properties.Primarily for the analysis of residual solvents (ICH Q3C) and volatile starting materials.
Identification and Structural Elucidation Techniques

Once separated, the next critical step is to identify the impurities.

Table 4: Comparison of Identification Techniques

Technique Principle Strengths for this Molecule Weaknesses for this Molecule Recommended Use
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Highly sensitive and provides molecular weight information. High-resolution MS (HRMS) can provide elemental composition.Does not provide detailed structural information on its own. Isomers are often indistinguishable.The primary tool for initial identification and molecular weight determination when coupled with a separation technique (LC-MS, GC-MS).
Tandem Mass Spectrometry (MS/MS) Fragmentation of selected ions to provide structural information.Provides structural insights by analyzing fragmentation patterns.Interpretation of fragmentation spectra can be complex.Essential for structural elucidation of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure and connectivity of atoms.The definitive technique for unambiguous structure elucidation.Requires isolation of the impurity in sufficient quantity and purity.The gold standard for confirming the structure of unknown impurities once they have been isolated.

Experimental Protocols: A Practical Approach

The following protocols are provided as a starting point and should be optimized and validated for specific applications.

Protocol 1: RP-HPLC-UV/MS for Initial Impurity Profiling
  • Objective: To develop a primary method for the separation and detection of process-related and degradation impurities.

  • Instrumentation: HPLC with a Diode Array Detector (DAD) and coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

  • Methodology:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A shallow gradient from 5% to 50% B over 30 minutes, followed by a wash and re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm (as amines have some absorbance at low UV).

    • MS Detection: ESI positive mode, scanning from m/z 50-500.

  • Rationale: The acidic mobile phase will ensure the amine groups are protonated, leading to better peak shape. The gradient elution will help in separating impurities with a range of polarities. The DAD provides UV spectral information, while the Q-TOF MS provides accurate mass data for identification.

Protocol 2: GC-MS for Residual Solvent Analysis
  • Objective: To identify and quantify residual solvents according to ICH Q3C.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) and a Mass Spectrometer.

  • Methodology:

    • Column: A suitable column for residual solvents (e.g., a G43 phase).

    • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., DMSO).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min.

    • Carrier Gas: Helium.

    • Detection: Headspace sampling followed by GC-FID for quantification and GC-MS for identification.

  • Rationale: Headspace GC is the standard technique for the analysis of volatile residual solvents in pharmaceutical substances.

Protocol 3: Preparative HPLC for Impurity Isolation and NMR Analysis
  • Objective: To isolate a sufficient amount of an unknown impurity for definitive structural elucidation by NMR.

  • Instrumentation: Preparative HPLC system with a fraction collector.

  • Methodology:

    • Scale-up: Adapt the analytical HPLC method to a larger preparative column.

    • Sample Loading: Inject a concentrated solution of the sample containing the impurity of interest.

    • Fraction Collection: Collect the eluent corresponding to the peak of the impurity.

    • Solvent Removal: Evaporate the solvent from the collected fractions.

    • NMR Analysis: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., D2O or MeOD) and acquire 1H, 13C, and 2D NMR spectra.

  • Rationale: Isolation is a prerequisite for unambiguous structural confirmation by NMR, which is often required for impurities found above the identification threshold.

Method Validation: Ensuring Trustworthy Results

Any analytical method used for impurity profiling must be validated according to ICH Q2(R1) guidelines.

Table 5: Key Validation Parameters for an Impurity Method

Parameter Objective
Specificity To ensure the method can distinguish the API from its impurities.
Limit of Detection (LOD) The lowest amount of an impurity that can be detected.
Limit of Quantification (LOQ) The lowest amount of an impurity that can be accurately quantified.
Linearity To demonstrate a proportional relationship between the concentration and the analytical signal.
Accuracy The closeness of the measured value to the true value.
Precision The degree of agreement among individual test results.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion: A Holistic and Evolving Strategy

The impurity profiling of a new chemical entity like this compound is a dynamic and iterative process. It begins with a theoretical understanding of potential impurities and progresses to the development and validation of a suite of orthogonal analytical methods. The combination of chromatographic separation with advanced identification techniques like mass spectrometry and NMR spectroscopy provides the necessary tools to build a comprehensive impurity profile.

This guide has outlined a comparative framework for selecting and implementing these techniques. By understanding the "why" behind each experimental choice and adhering to rigorous scientific principles and regulatory guidelines, researchers can confidently characterize the purity of their drug substances, ultimately ensuring the development of safe and effective medicines.

Safety Operating Guide

Navigating the Unseen: A Guide to the Proper Disposal of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

The Precautionary Principle: Acknowledging the Unknown

A thorough review of available Safety Data Sheets (SDS) reveals a critical data gap: the specific toxicological and environmental hazards of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine have not been fully characterized.[1] This absence of information necessitates a cautious and proactive approach to its handling and disposal.

To inform our risk assessment, we turn to a structurally analogous compound, 1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine. The SDS for this related amine classifies it as a skin and eye irritant, with the potential to cause respiratory irritation.[2] Symptoms of exposure may include itching, redness, and inflammation of the skin, as well as redness and pain in the eyes.[2] Inhalation may lead to irritation of the lungs and respiratory system.[2] Given the structural similarities, it is prudent to assume that this compound may present similar hazards.

Therefore, this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3]

Core Disposal Protocol: A Step-by-Step Guide

The following protocol is designed to ensure the safe and compliant disposal of this compound.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound for disposal, it is imperative to wear appropriate personal protective equipment. This creates a critical barrier between you and potential chemical exposure.

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against spills.

  • Respiratory Protection: While general laboratory ventilation should be adequate, if there is a risk of generating aerosols or vapors, a respirator may be necessary. Always consult your institution's Environmental Health & Safety (EHS) office for specific guidance on respiratory protection.

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation of chemical waste is fundamental to laboratory safety. Amines, as a class of compounds, are incompatible with strong acids and oxidizing agents.[3] Mixing these materials can lead to vigorous and potentially dangerous reactions.

  • Designated Waste Container: Dedicate a specific, clearly labeled container for this compound waste.

  • Incompatibility Awareness: Never mix amine waste with acidic or oxidizing waste streams.

Step 3: Container Selection and Labeling - Clarity is Key

The integrity of your waste container and the clarity of its label are crucial for safe storage and transport.

  • Container Material: Choose a container made of a material compatible with amines. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Secure Closure: The container must have a secure, leak-proof lid.

  • Labeling: The waste container must be clearly and accurately labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "164642-21-1"

    • An indication of the potential hazards (e.g., "Irritant," "Handle with Caution")

    • The accumulation start date (the date the first drop of waste is added to the container)

    • The name of the principal investigator and the laboratory location.

Step 4: Storage - Safe and Secure Accumulation

Waste accumulation areas must be managed to prevent spills and ensure safety.

  • Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Ventilation: The storage area should be well-ventilated.

  • Proximity to Incompatibles: Ensure the amine waste is not stored in close proximity to acids or strong oxidizing agents.

Step 5: Disposal - Professional Handling is Non-Negotiable

The final disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Contact your EHS Office: Your institution's Environmental Health & Safety office will have established procedures for the collection and disposal of hazardous chemical waste.

  • Professional Disposal: These professional services are equipped to handle and dispose of chemical waste in a safe and environmentally sound manner, often through high-temperature incineration.[4]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the key decision points and actions.

DisposalWorkflow Disposal Workflow for this compound start Start: Unused or Waste This compound ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe segregation Step 2: Segregate as Amine Waste (Hazardous) ppe->segregation container Step 3: Select Compatible Container and Label Correctly segregation->container no_drain Do NOT Pour Down Drain segregation->no_drain no_trash Do NOT Place in Regular Trash segregation->no_trash storage Step 4: Store in Designated Satellite Accumulation Area container->storage disposal_request Step 5: Arrange for Pickup by Licensed Hazardous Waste Contractor storage->disposal_request end End: Compliant and Safe Disposal disposal_request->end

Caption: A flowchart illustrating the proper disposal workflow for this compound.

Summary of Key Information

Aspect Guideline Rationale
Hazard Classification Treat as a skin, eye, and respiratory irritant.Based on data for a structurally similar compound in the absence of specific data.[2]
Disposal Method Hazardous waste stream for incineration.Amines are organic compounds that should not be released into the environment.[3][4]
Incompatibilities Strong acids and oxidizing agents.Risk of vigorous and potentially hazardous chemical reactions.[3]
Container Labeled, sealed, and compatible (e.g., HDPE, glass).To prevent leaks, ensure safe handling, and comply with regulations.
Regulatory Framework Resource Conservation and Recovery Act (RCRA).Governs the management of hazardous waste in the United States.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

A Comprehensive Guide to Personal Protective Equipment for Handling N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine (CAS No. 164642-21-1).[1][2] Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from structurally similar aliphatic amines and established laboratory safety protocols to provide a robust framework for safe handling, storage, and disposal. The recommendations herein are grounded in the principles of proactive risk mitigation and are designed to empower laboratory personnel with the knowledge to work safely with this and similar chemical entities.

Hazard Assessment: Understanding the Risks

Anticipated Hazards:

  • Skin Corrosion/Irritation: Aliphatic amines can be corrosive and cause severe skin irritation or burns upon contact.[4] Symptoms may include redness, itching, pain, and blistering.[3]

  • Serious Eye Damage/Irritation: Contact with the eyes can lead to severe irritation, pain, and potential damage to the cornea.[3]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.[3][5]

  • Flammability: While not explicitly classified, similar amines can be combustible.[5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is paramount to ensure the safety of personnel. The following recommendations are based on a thorough risk assessment for handling corrosive and irritant aliphatic amines.

Engineering Controls First: Before relying on PPE, always prioritize engineering controls such as working in a certified chemical fume hood to minimize inhalation exposure.[6] Ensure that safety showers and eyewash stations are readily accessible and in good working order.[7]

Selection Criteria: The choice of gloves is critical to prevent skin contact. Glove materials should be selected based on their resistance to permeation and degradation by aliphatic amines.

Glove MaterialRecommendation
Primary Protection Butyl rubber or Neoprene gloves are recommended for their resistance to a wide variety of chemicals, including corrosive bases and amines.[8]
Incidental Contact For tasks with a lower risk of direct contact, Nitrile gloves can provide adequate protection.[9] However, they should be replaced immediately upon any sign of contamination.
Not Recommended Natural (latex) rubber gloves may not offer sufficient protection and can cause allergic reactions in some individuals.[8] Butyl rubber does not perform well with aliphatic and aromatic hydrocarbons and halogenated solvents.[8]

Best Practices:

  • Always inspect gloves for any signs of damage before use.

  • Double-gloving can provide an additional layer of protection.

  • Remove gloves using the proper technique to avoid skin contamination and dispose of them as hazardous waste.

Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against splashes.[7]

Enhanced Protection: When there is a higher risk of splashing or when handling larger quantities, a face shield should be worn in addition to chemical splash goggles to protect the entire face.

A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing. For operations with a significant risk of splashing, a chemically resistant apron over the lab coat is recommended.

When Required: Respiratory protection is necessary when engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup.

Respirator Selection:

  • For operations that may generate vapors or aerosols, an air-purifying respirator (APR) equipped with organic vapor/ammonia/methylamine cartridges is recommended.[10][11]

  • In situations with high or unknown concentrations, a positive-pressure, self-contained breathing apparatus (SCBA) should be used.[12]

A formal respiratory protection program, including fit testing and training, is essential for all personnel required to wear respirators.[13]

Operational and Disposal Plans: A Step-by-Step Approach

A clear and concise plan for handling and disposal is crucial for maintaining a safe laboratory environment.

  • Preparation: Before starting any work, review this guide and any available safety information. Ensure the chemical fume hood is functioning correctly.

  • PPE Donning: Put on all required PPE in the correct order: lab coat, then gloves, followed by eye and face protection. If a respirator is needed, it should be donned and fit-checked before entering the work area.

  • Aliquotting and Dispensing: Conduct all manipulations of the compound within a chemical fume hood. Use compatible equipment (e.g., glass or polyethylene) for handling.[14]

  • Post-Handling: After completing the work, decontaminate any surfaces and equipment. Remove PPE in the reverse order of donning, being careful to avoid self-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4][6]

  • Keep the container tightly closed and clearly labeled.[14]

  • Store in a designated corrosives cabinet.

  • Waste Segregation: All waste contaminated with this compound, including gloves, disposable labware, and excess chemical, must be collected in a designated, labeled hazardous waste container.

  • Disposal Method: Do not dispose of this chemical down the drain.[3] All chemical waste must be disposed of through your institution's hazardous waste management program in accordance with local, state, and federal regulations.

Emergency Procedures: Be Prepared

Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Isolate: If safe to do so, prevent the spill from spreading.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean up the spill.

  • Absorb: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid.

  • Collect: Carefully collect the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Visual Guide: PPE Selection Workflow

PPE_Selection_Workflow PPE Selection for Handling this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedures Procedures Start Start: Handling Required AssessRisk Risk Assessment: - Scale of work - Potential for splash/aerosol Start->AssessRisk EngineeringControls Engineering Controls: Chemical Fume Hood AssessRisk->EngineeringControls Always use HandProtection Hand Protection: Butyl or Neoprene Gloves EngineeringControls->HandProtection EyeProtection Eye/Face Protection: Chemical Goggles ± Face Shield HandProtection->EyeProtection BodyProtection Body Protection: Flame-Resistant Lab Coat EyeProtection->BodyProtection RespiratoryProtection Respiratory Protection: (If needed) APR with appropriate cartridges BodyProtection->RespiratoryProtection If risk of inhalation Handling Safe Handling Protocol RespiratoryProtection->Handling Storage Secure Storage Handling->Storage Emergency Emergency Preparedness Disposal Hazardous Waste Disposal Storage->Disposal

Caption: PPE Selection Workflow Diagram

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.